3'-Benzyloxy-5'-hydroxyacetophenone
Description
BenchChem offers high-quality 3'-Benzyloxy-5'-hydroxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Benzyloxy-5'-hydroxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-hydroxy-5-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(16)13-7-14(17)9-15(8-13)18-10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNYESIGGWFJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Selective Synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the selective synthesis of 3'-benzyloxy-5'-hydroxyacetophenone from its precursor, 3',5'-dihydroxyacetophenone. The strategic protection of one phenolic hydroxyl group is a critical transformation in the synthesis of various pharmaceutical agents and complex organic molecules. This document details the underlying principles, experimental protocols, and characterization of this important intermediate, with a focus on the regioselective Williamson ether synthesis.
Introduction
3'-Benzyloxy-5'-hydroxyacetophenone is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of a diverse range of biologically active compounds. Its structure, featuring a selectively protected hydroxyl group, allows for differential functionalization of the aromatic ring, a crucial strategy in medicinal chemistry and drug development. The selective benzylation of one of the two hydroxyl groups in 3',5'-dihydroxyacetophenone presents a classic challenge in regioselectivity, the control of which is paramount for efficient and high-yielding synthetic routes.
This guide, intended for chemists in research and development, will explore the theoretical and practical aspects of this transformation. We will delve into the mechanistic nuances of the Williamson ether synthesis as it applies to dihydroxy-aromatic ketones and provide a detailed, field-proven protocol for the selective synthesis of the desired monobenzylated product.
The Synthetic Challenge: Regioselectivity in the Benzylation of 3',5'-Dihydroxyacetophenone
The core of this synthesis lies in the selective O-alkylation of one of the two phenolic hydroxyl groups of 3',5'-dihydroxyacetophenone. The Williamson ether synthesis, a robust and widely used method for forming ethers, is the reaction of choice.[1][2][3] This Sɴ2 reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide or phenoxide, which then attacks an alkyl halide, in this case, benzyl bromide or benzyl chloride.[1][3][4]
Control of regioselectivity can often be achieved by careful manipulation of reaction conditions such as the choice of base, solvent, temperature, and stoichiometry of the reagents.[2]
Reaction Mechanism and Strategy
The synthesis of 3'-benzyloxy-5'-hydroxyacetophenone proceeds via a Williamson ether synthesis. The general mechanism is as follows:
-
Deprotonation: A base is used to deprotonate one of the phenolic hydroxyl groups of 3',5'-dihydroxyacetophenone, forming a phenoxide ion. The choice of base is critical; a weak base may not lead to sufficient deprotonation, while a very strong base could deprotonate both hydroxyl groups, leading to the dibenzylated product.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide) in an Sɴ2 reaction.[1][3]
-
Product Formation: The carbon-oxygen bond is formed, yielding the desired 3'-benzyloxy-5'-hydroxyacetophenone, along with a salt byproduct.
To favor monobenzylation, a stoichiometric amount or a slight excess of the base and benzylating agent is typically used.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3'-Benzyloxy-5'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Pharmaceutical Synthesis
3'-Benzyloxy-5'-hydroxyacetophenone is a substituted aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a reactive acetyl group, a free phenolic hydroxyl group, and a protected benzyloxy group, makes it a versatile building block. The differential protection of the two hydroxyl groups of its precursor, 3,5-dihydroxyacetophenone, is a common strategy in multi-step organic synthesis, allowing for selective reactions at either the hydroxyl or the acetyl position. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and robust analytical methods for its characterization, designed to support professionals in drug development and chemical research. The primary application of this intermediate is in the synthesis of bronchodilators, such as Terbutaline, where it serves as a key precursor to the final active pharmaceutical ingredient[1][2][3].
Core Physicochemical Properties
The physicochemical properties of 3'-Benzyloxy-5'-hydroxyacetophenone dictate its behavior in chemical reactions, its solubility in various solvent systems, and the methods required for its purification and analysis. While extensive experimental data for this specific intermediate is not broadly published, its properties can be reliably predicted based on its structure and comparison with analogous compounds like 3,5-dibenzyloxyacetophenone[4].
| Property | Value | Source/Rationale |
| IUPAC Name | 1-(3-(benzyloxy)-5-hydroxyphenyl)ethanone | IUPAC Nomenclature |
| CAS Number | 81732-54-9 | Chemical Abstracts Service |
| Molecular Formula | C₁₅H₁₄O₃ | Calculated |
| Molecular Weight | 242.27 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow crystalline solid | Based on analogous compounds like 3,5-dibenzyloxyacetophenone[4] |
| Melting Point | Not specified in literature. Estimated to be higher than 3,5-dibenzyloxyacetophenone (60-64 °C) due to hydrogen bonding capability. | [4] |
| Boiling Point | > 300 °C (Predicted) | High molecular weight and polarity suggest a high boiling point. A similar, though more functionalized, compound has a predicted boiling point of 447.8 °C[5]. |
| Solubility | Soluble in polar organic solvents such as Methanol, Ethanol, Ethyl Acetate, Dichloromethane, and Acetone. Sparingly soluble in water. | The presence of both polar (hydroxyl, ketone) and non-polar (benzyl) groups allows for solubility in a range of organic solvents[4]. |
| pKa | ~9-10 (Predicted) | The acidity of the phenolic hydroxyl group is expected to be in the typical range for phenols. |
Synthesis and Purification: The Challenge of Regioselectivity
The synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone from its precursor, 3,5-dihydroxyacetophenone, presents a classic challenge in organic synthesis: regioselectivity. The goal is to selectively protect one of the two equivalent phenolic hydroxyl groups. Without careful control of stoichiometry and reaction conditions, the reaction will yield a mixture of the starting material, the desired mono-benzylated product, and the di-benzylated byproduct (3,5-dibenzyloxyacetophenone)[6][7]. The following protocol is designed to favor the formation of the mono-substituted product, which can then be isolated via chromatography.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3'-Benzyloxy-5'-hydroxyacetophenone.
Step-by-Step Synthesis Protocol
Materials:
-
3,5-Dihydroxyacetophenone
-
Benzyl Bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone. The volume of acetone should be sufficient to create a stirrable slurry (approx. 10-15 mL per gram of starting material).
-
Addition of Benzylating Agent: While stirring the mixture, add benzyl bromide (1.0 eq) dropwise at room temperature.
-
Causality: Using only one equivalent of the alkylating agent is critical to maximize the yield of the mono-alkylated product. Potassium carbonate acts as a mild base to deprotonate the acidic phenolic hydroxyl group, facilitating nucleophilic attack on the benzyl bromide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase). The desired product will have an Rf value between the starting material and the di-benzylated byproduct.
-
Work-up: After the reaction has reached optimal conversion, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Trustworthiness: The aqueous washes are essential to remove any remaining inorganic salts and water-soluble impurities, ensuring a cleaner crude product for purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution system of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute the desired mono-benzylated product. Combine the fractions containing the pure product and evaporate the solvent to yield 3'-Benzyloxy-5'-hydroxyacetophenone.
Analytical Characterization and Validation
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 3'-Benzyloxy-5'-hydroxyacetophenone.
Analytical Workflow Diagram
Caption: Standard analytical workflow for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
¹H NMR (Proton NMR):
-
Expected Chemical Shifts (δ, ppm):
-
~2.5-2.6 (s, 3H): A singlet corresponding to the three protons of the acetyl (-COCH₃) group.
-
~5.1 (s, 2H): A singlet from the two benzylic protons (-O-CH₂-Ph).
-
~6.6-7.2 (m, 3H): A series of multiplets corresponding to the three protons on the substituted acetophenone ring. The specific splitting pattern will depend on their coupling constants.
-
~7.3-7.5 (m, 5H): A multiplet arising from the five protons of the phenyl ring of the benzyl group.
-
~5.0-6.0 (br s, 1H): A broad singlet for the phenolic hydroxyl proton (-OH), which may be exchangeable with D₂O. Its chemical shift can be highly variable depending on concentration and solvent.
-
-
-
¹³C NMR (Carbon-13 NMR):
-
Expected Chemical Shifts (δ, ppm):
-
~198-200: Carbonyl carbon (C=O).
-
~159-160: Aromatic carbon attached to the benzyloxy group (C-OBn).
-
~157-158: Aromatic carbon attached to the hydroxyl group (C-OH).
-
~138-140: Aromatic carbon attached to the acetyl group (C-C=O).
-
~136-137: Quaternary carbon of the benzyl group's phenyl ring.
-
~127-129: Aromatic carbons of the benzyl group's phenyl ring (CH).
-
~105-115: Aromatic carbons (CH) of the acetophenone ring.
-
~70-71: Benzylic carbon (-O-CH₂-Ph).
-
~26-27: Acetyl methyl carbon (-CH₃).
-
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Technique: Electrospray Ionization (ESI) is a common method.
-
Expected Molecular Ion Peak: For C₁₅H₁₄O₃, the expected exact mass is 242.0943. In positive ion mode, look for the [M+H]⁺ adduct at m/z 243.09. In negative ion mode, look for the [M-H]⁻ adduct at m/z 241.09.
-
Key Fragmentation Pattern: A characteristic and prominent fragment would be observed at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), which results from the cleavage of the benzyl group. Another likely fragmentation is the loss of the acetyl group (43 Da).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Technique: Attenuated Total Reflectance (ATR) is a common method for solid or oil samples.
-
Expected Characteristic Absorptions (cm⁻¹):
-
3200-3500 (broad): O-H stretch from the phenolic hydroxyl group.
-
3030-3100 (medium): Aromatic C-H stretch.
-
2850-2960 (weak): Aliphatic C-H stretch from the methyl and benzylic groups.
-
~1670-1690 (strong, sharp): C=O stretch of the aryl ketone.
-
~1580-1600 (strong): C=C stretching within the aromatic rings.
-
~1200-1300 (strong): C-O stretching from the aryl ether and phenol.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound.
-
Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the aromatic system absorbs strongly, such as 254 nm or 280 nm.
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a compatible solvent (e.g., methanol).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks. A pure sample should show a single major peak.
-
References
- CN110698335A - Synthesis method of terbutaline intermediate.
-
SYNTHESIS OF TERBUTALINE SULPHATE. Semantic Scholar. [Link]
- CN110950765B - Preparation method of terbutaline sulfate.
-
1-(3-aMino-5-(benzyloxy)-2-hydroxyphenyl)ethanone CAS 861841-90-9. Home Sunshine Pharma. [Link]
- CN110950765A - A kind of preparation method of terbutaline sulfate.
-
Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone. Brundavan Laboratories. [Link]
- CN102675075B - Preparation method of 3, 5-resacetophenone.
-
1-(5-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone. Senfeida. [Link]
-
Ethanone, 1-(3,5-bis(phenylmethoxy)phenyl)-. PubChem. [Link]
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- 4. Terbutaline Sulphate Intermediates: 3,5-Dibenzyloxyacetophenone [brundavanlabs.com]
- 5. 1-(3-aMino-5-(benzyloxy)-2-hydroxyphenyl)ethanone CAS 861841-90-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
3'-Benzyloxy-5'-hydroxyacetophenone (CAS 81732-54-9): Structural Characterization, Synthesis, and Implications in β2-Agonist Manufacturing
Executive Summary
In the highly regulated landscape of active pharmaceutical ingredient (API) manufacturing, the rigorous profiling of synthetic intermediates and process-related impurities is paramount. 3'-Benzyloxy-5'-hydroxyacetophenone (CAS 81732-54-9) is a critical chemical entity encountered during the synthesis of resorcinol-derived pharmaceuticals, most notably the β2-adrenergic receptor agonist Terbutaline [1][2].
Often designated in pharmacopeial monographs as Terbutaline Impurity 18 [3], this compound represents a monoprotected state of the starting material, 3,5-dihydroxyacetophenone. This technical guide provides an in-depth analysis of its chemical structure, its mechanistic role as a process contaminant, and a field-validated protocol for its targeted synthesis to serve as an analytical reference standard.
Chemical Identity and Structural Analysis
3'-Benzyloxy-5'-hydroxyacetophenone is an acetophenone derivative characterized by a meta-substituted phenyl ring containing both a free phenolic hydroxyl group and a benzyl ether[4].
Quantitative Chemical Data
The following table summarizes the core physicochemical parameters of the compound[3][5]:
| Property | Value |
| IUPAC Name | 1-[3-(benzyloxy)-5-hydroxyphenyl]ethan-1-one |
| CAS Registry Number | 81732-54-9 |
| Synonyms | Terbutaline Impurity 18; 3-benzyloxy-5-hydroxyacetophenone |
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| Structural Features | Acetyl group (C1), Benzyloxy group (C3), Hydroxyl group (C5) |
Structural Causality in Reactivity
The co-existence of a free hydroxyl group and a bulky benzyloxy group on the same aromatic ring dictates the molecule's reactivity. The free phenolic -OH is strongly electron-donating, which highly activates the aromatic ring toward electrophilic aromatic substitution (EAS). In contrast, the benzyloxy group provides steric hindrance and protects the other oxygen from participating in further reactions. This dichotomy is the exact reason why this molecule is problematic if left unaddressed during API synthesis.
Mechanistic Role in Terbutaline Synthesis
Terbutaline is synthesized industrially starting from 3,5-dihydroxyacetophenone[2][6]. The standard synthetic route requires the complete protection of both phenolic hydroxyl groups using benzyl bromide to form 3,5-dibenzyloxyacetophenone[7].
The Causality of Impurity Formation: If the benzylation step is incomplete—due to insufficient reagent stoichiometry, inadequate base, or poor mixing kinetics—the monobenzylated 3'-Benzyloxy-5'-hydroxyacetophenone is formed[3].
Why is this a critical failure point? The subsequent step in Terbutaline synthesis is the α-bromination of the acetyl group (often using CuBr2 or Br2)[7][8]. If the monobenzylated impurity is present, the unprotected, highly activating phenolic hydroxyl group directs the incoming bromine to the aromatic ring rather than the aliphatic acetyl group[7]. This leads to a cascade of downstream impurities that are extremely difficult to purge, ultimately compromising the purity of the final Terbutaline sulfate API[2][9].
Chemical synthesis pathway of Terbutaline highlighting the monobenzylated impurity.
Experimental Protocol: Targeted Synthesis of the Reference Standard
To comply with ICH Q3A guidelines, analytical laboratories must quantify Terbutaline Impurity 18. This requires the intentional, targeted synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone to serve as an HPLC reference standard[1][3].
The following self-validating protocol utilizes stoichiometric restriction and mild basic conditions to favor mono-alkylation over di-alkylation.
Reagents and Materials
-
3,5-Dihydroxyacetophenone (1.0 equivalent)
-
Benzyl bromide (1.0 equivalent)
-
Potassium carbonate (
, anhydrous) (1.1 equivalents) -
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc) and Brine for workup
Step-by-Step Methodology
-
Reaction Setup: Charge a flame-dried round-bottom flask with 3,5-dihydroxyacetophenone (10 mmol, 1.52 g) and dissolve completely in 20 mL of anhydrous DMF under a nitrogen atmosphere. Rationale: DMF is a polar aprotic solvent that enhances the nucleophilicity of the phenoxide ion.
-
Base Addition: Add anhydrous
(11 mmol, 1.52 g) to the solution. Stir at room temperature for 15 minutes. Rationale: is a mild base sufficient to deprotonate the first, more acidic phenolic proton, but minimizes the formation of the di-phenoxide, thereby controlling the reaction. -
Controlled Alkylation: Cool the mixture to 0°C. Add benzyl bromide (10 mmol, 1.71 g) dropwise over 30 minutes via a syringe pump. Rationale: Dropwise addition at low temperatures prevents local concentration spikes of the electrophile, heavily favoring mono-substitution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progression via TLC (Hexanes:EtOAc 3:1). The reaction is a self-validating system: you should observe the disappearance of the starting material and the appearance of a major new spot (the mono-product), with minimal formation of the non-polar di-benzylated top spot.
-
Quenching and Extraction: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.
-
Drying and Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate the pure 3'-Benzyloxy-5'-hydroxyacetophenone.
Step-by-step experimental workflow for controlled monobenzylation synthesis.
Analytical Profiling and Quality Control
Once synthesized, the identity and purity of 3'-Benzyloxy-5'-hydroxyacetophenone must be confirmed before it can be used as an analytical standard.
-
HPLC Analysis: Utilizing a C18 reverse-phase column with a gradient of Water (0.1% TFA) and Acetonitrile, the monobenzylated compound will elute between the highly polar 3,5-dihydroxyacetophenone and the highly non-polar 3,5-dibenzyloxyacetophenone.
-
Mass Spectrometry (ESI-MS): Expected
peak at m/z 243.1. -
1H NMR (
): Key diagnostic peaks include the benzylic singlet at ~5.0 ppm, the acetyl singlet at ~2.5 ppm, and the distinct meta-coupled aromatic protons of the resorcinol core.
By maintaining strict control over the formation and detection of this intermediate, pharmaceutical manufacturers ensure the safety, efficacy, and high yield of the final Terbutaline API.
References
- RRK Chem.3-Benzyloxy-5-hydroxyacetophenone (CAS 81732-54-9) Product Details.
- Google Patents.HU184959B - Process for producing new amino-ethanel derivatives.
- ChemicalBook.81732-54-9 | CAS DataBase.
- PLC Chemical.Terbutaline Impurity 18 - Product Center.
- Benchchem.Technical Whitepaper:[3,5-Bis(phenylmethoxy)phenyl]oxirane.
- Patsnap.Preparation method of terbutaline sulphate.
- Google Patents.CN105254512A - Preparation method of terbutaline sulphate.
- PMC (NIH).Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors.
- Google Patents.CN110950765B - Preparation method of terbutaline sulfate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation method of terbutaline sulphate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Terbutaline Impurity 18 - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 4. HU184959B - Process for producing new amino-ethanel derivatives - Google Patents [patents.google.com]
- 5. 81732-54-9 | CAS DataBase [chemicalbook.com]
- 6. CN105254512A - Preparation method of terbutaline sulphate - Google Patents [patents.google.com]
- 7. CN110950765B - Preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 8. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN115073313B - Method for synthesizing terbutaline sulfate impurity C - Google Patents [patents.google.com]
A Comprehensive Guide to the Spectroscopic Characterization of 3'-Benzyloxy-5'-hydroxyacetophenone
This in-depth technical guide provides a detailed analysis of the spectroscopic data for 3'-Benzyloxy-5'-hydroxyacetophenone, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction
3'-Benzyloxy-5'-hydroxyacetophenone is an aromatic ketone containing a benzyloxy ether and a hydroxyl group. The precise characterization of its chemical structure is paramount for ensuring its purity, confirming its identity, and understanding its reactivity in further chemical transformations. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the expected spectroscopic signatures of this molecule and provide the rationale behind the interpretation of its spectral data.
Molecular Structure and Key Features
The structure of 3'-Benzyloxy-5'-hydroxyacetophenone combines several key functional groups that give rise to characteristic spectroscopic signals:
-
Acetophenone moiety: An acetyl group (-COCH₃) attached to a benzene ring.
-
Aromatic ring: A 1,3,5-trisubstituted benzene ring.
-
Phenolic hydroxyl group: An -OH group directly attached to the aromatic ring.
-
Benzyloxy ether group: A benzyl group (-CH₂Ph) linked to the aromatic ring via an ether oxygen.
The interplay of these groups dictates the electronic environment of each atom, which is reflected in the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Acetyl protons (-COCH₃) | ~2.5 - 2.6 | Singlet (s) | 3H |
| Benzylic protons (-OCH₂Ph) | ~5.1 | Singlet (s) | 2H |
| Aromatic protons (on the acetophenone ring) | ~6.7 - 7.2 | Multiple signals | 3H |
| Aromatic protons (on the benzyl ring) | ~7.3 - 7.5 | Multiplet (m) | 5H |
| Phenolic proton (-OH) | Variable, broad singlet | Singlet (s) | 1H |
Interpretation and Rationale:
-
The acetyl protons are expected to resonate as a singlet around 2.5-2.6 ppm due to the deshielding effect of the adjacent carbonyl group.[1]
-
The benzylic protons of the ether linkage will appear as a singlet around 5.1 ppm. Their chemical shift is influenced by the adjacent oxygen and the aromatic ring.[2]
-
The aromatic protons on the 1,3,5-trisubstituted ring will exhibit complex splitting patterns in the aromatic region. The exact chemical shifts are influenced by the electronic effects of the hydroxyl, ether, and acetyl substituents.
-
The five protons of the benzyl group's phenyl ring will appear as a multiplet, typical for a monosubstituted benzene ring.
-
The phenolic proton signal is often broad and its chemical shift is concentration and solvent-dependent due to hydrogen bonding. It may exchange with D₂O, leading to its disappearance from the spectrum.[3][4]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl carbon (C=O) | ~197 - 199 |
| Acetyl methyl carbon (-COCH₃) | ~26 - 27 |
| Benzylic carbon (-OCH₂Ph) | ~70 - 71 |
| Aromatic carbons (substituted) | ~137, ~157, ~160 |
| Aromatic carbons (unsubstituted) | ~105 - 130 |
| Aromatic carbons (benzyl ring) | ~127 - 136 |
Interpretation and Rationale:
-
The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift of around 197-199 ppm.[1][5]
-
The acetyl methyl carbon resonates in the typical upfield region for sp³ hybridized carbons.
-
The benzylic carbon is shifted downfield due to the attachment to the electronegative oxygen atom.[2]
-
The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the oxygen atoms (C-3' and C-5') will be significantly deshielded, while the carbon attached to the acetyl group (C-1') will also be downfield. The unsubstituted aromatic carbons will have distinct chemical shifts based on their positions relative to the substituents.
Experimental Protocol: NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[6]
-
Sample Preparation: Dissolve approximately 5-10 mg of 3'-Benzyloxy-5'-hydroxyacetophenone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Data:
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |
| O-H (phenolic) | 3200 - 3600 | Broad, Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic, -CH₃ & -CH₂) | 2850 - 3000 | Medium |
| C=O (aromatic ketone) | 1670 - 1690 | Strong |
| C=C (aromatic ring) | 1450 - 1600 | Medium to Strong (multiple bands) |
| C-O (ether, aryl-alkyl) | 1200 - 1275 (asymmetric) & ~1030 (symmetric) | Strong |
| C-O (phenol) | ~1220 | Strong |
Interpretation and Rationale:
-
A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the phenolic O-H stretching vibration , broadened due to hydrogen bonding.[3][4][7]
-
The sharp peaks between 3000 and 3100 cm⁻¹ are characteristic of aromatic C-H stretching .
-
The strong, sharp peak around 1680 cm⁻¹ is attributed to the C=O stretching of the aryl ketone . Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[5]
-
Multiple bands in the 1450-1600 cm⁻¹ region are due to C=C stretching vibrations within the aromatic rings .
-
The strong absorptions in the 1200-1275 cm⁻¹ and around 1030 cm⁻¹ regions are characteristic of the asymmetric and symmetric C-O stretching of the aryl-alkyl ether , respectively.[2][8] The C-O stretch of the phenol will also appear in this region.[7]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected MS Data:
-
Molecular Ion (M⁺): m/z = 242.27 (for C₁₅H₁₄O₃)
-
Key Fragmentation Pathways:
-
Alpha-cleavage of the ketone: Loss of the methyl group to give a fragment at m/z = 227.
-
Benzylic cleavage: Cleavage of the C-O bond of the ether to generate a stable benzyl cation at m/z = 91. This is a very common and often abundant fragment for benzylic ethers.[9][10]
-
Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring can lead to a fragment corresponding to the benzyloxy-hydroxyphenyl moiety.
-
Further fragmentation of the aromatic rings.
-
Interpretation and Rationale:
The fragmentation of 3'-Benzyloxy-5'-hydroxyacetophenone in the mass spectrometer will be dictated by the stability of the resulting ions. The formation of the tropylium ion (a rearranged benzyl cation) at m/z = 91 is a highly favorable process and is expected to be a prominent peak in the spectrum.[9] Alpha-cleavage at the carbonyl group is also a common fragmentation pathway for ketones.[5][11]
Visualization of Key Spectroscopic Features
Molecular Structure
Caption: Molecular structure of 3'-Benzyloxy-5'-hydroxyacetophenone.
Mass Spectrometry Fragmentation
Caption: Key fragmentation pathways in the mass spectrum.
Conclusion
The spectroscopic characterization of 3'-Benzyloxy-5'-hydroxyacetophenone relies on the synergistic interpretation of NMR, IR, and MS data. Each technique provides complementary information that, when combined, allows for the unambiguous confirmation of its molecular structure. This guide has outlined the expected spectral features and provided the underlying principles for their interpretation, serving as a valuable resource for scientists working with this and related compounds. The detailed experimental protocols further ensure that reliable and high-quality data can be obtained for rigorous structural analysis.
References
-
Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed. (2010, April 15). PubMed. [Link]
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IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD | The Journal of Physical Chemistry A - ACS Publications. (2006, March 7). ACS Publications. [Link]
-
infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (2025, November 26). Doc Brown's Chemistry. [Link]
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Ketones | OpenOChem Learn. (n.d.). OpenOChem Learn. [Link]
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The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (2017, May 1). Spectroscopy Online. [Link]
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Fluorescence analysis of iodinated acetophenone derivatives - PubMed. (2015, March 15). PubMed. [Link]
-
Synthesis, spectroscopic, and molecular structure characterizations of some azo derivatives of 2-hydroxyacetophenone | Request PDF - ResearchGate. (2025, August 8). ResearchGate. [Link]
-
1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones - UQ eSpace - The University of Queensland. (n.d.). The University of Queensland. [Link]
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18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). OpenStax. [Link]
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Acetophenone derived Schiff base and its Fe (III) complex: Synthesis, characterization and biological activity. (n.d.). ResearchGate. [Link]
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3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, October 4). Chemistry LibreTexts. [Link]
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Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Raymond J. Abr - Modgraph. (n.d.). Modgraph. [Link]
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Spectroscopy of Aldehydes and Ketones - Oregon State University. (2020, February 7). Oregon State University. [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of Massachusetts Lowell. [Link]
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3 - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. (2021, March 2). YouTube. [Link]
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17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax. (2023, September 20). OpenStax. [Link]
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GCMS Section 6.13 - Whitman People. (n.d.). Whitman College. [Link]
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MS Fragmentation | OpenOChem Learn. (n.d.). OpenOChem Learn. [Link]
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α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) - YouTube. (2016, January 28). YouTube. [Link]
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solubility of 3'-Benzyloxy-5'-hydroxyacetophenone in common organic solvents
An In-Depth Technical Guide to the Solubility of 3'-Benzyloxy-5'-hydroxyacetophenone
Abstract
This technical guide provides a comprehensive analysis of the . As a critical parameter in drug discovery, synthesis, and formulation, understanding the solubility profile of this compound is paramount for researchers and drug development professionals. In the absence of publicly available quantitative data for this specific molecule, this guide offers a predictive solubility profile based on first principles of chemical structure and data from analogous compounds. More importantly, it provides a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method. The document includes an in-depth explanation of the theoretical underpinnings of solubility, step-by-step experimental workflows, and visual diagrams to illustrate key processes and molecular interactions, empowering scientists to generate reliable and reproducible solubility data.
Introduction to 3'-Benzyloxy-5'-hydroxyacetophenone
3'-Benzyloxy-5'-hydroxyacetophenone is an aromatic ketone with a molecular structure characterized by a central acetophenone core substituted with a hydroxyl (-OH) group and a benzyloxy (-OCH₂C₆H₅) group. These functional groups impart a combination of polar and nonpolar characteristics, making its interaction with various solvents complex and essential to understand. Hydroxyacetophenones are a vital class of compounds, serving as building blocks in organic synthesis and as key intermediates in the pharmaceutical industry[1]. The solubility of such intermediates directly impacts reaction kinetics, purification efficiency (e.g., crystallization), and the feasibility of formulation strategies[2].
This guide addresses the critical need for reliable solubility data by:
-
Providing a scientifically-grounded prediction of its solubility profile.
-
Detailing an authoritative experimental protocol for precise solubility determination.
-
Explaining the molecular-level interactions that govern the dissolution process.
Predicted Solubility Profile
The solubility of a solute is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another[3][4]. The structure of 3'-Benzyloxy-5'-hydroxyacetophenone contains:
-
Polar, Hydrogen-Bonding Group: A phenolic hydroxyl (-OH) group capable of donating and accepting hydrogen bonds.
-
Polar Aprotic Group: A ketone (C=O) group, which has a dipole moment and can act as a hydrogen bond acceptor.
-
Nonpolar Groups: Two aromatic rings (the core phenyl ring and the benzyl group) and a methyl group, which contribute to van der Waals forces and hydrophobic interactions.
The presence of the large, nonpolar benzyloxy group is expected to dominate the molecule's overall character, making it significantly less soluble in highly polar solvents like water compared to its parent compound, 3'-hydroxyacetophenone[5][6]. Conversely, its solubility is predicted to be favorable in solvents that can engage in various intermolecular interactions or have intermediate polarity.
Table 1: Predicted Qualitative Solubility of 3'-Benzyloxy-5'-hydroxyacetophenone in Common Organic Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Polar Protic Solvents | |||
| Water (H₂O) | Polar Protic | Sparingly Soluble to Insoluble | The large nonpolar benzyloxy group is expected to significantly reduce solubility compared to the parent compound, 3-hydroxyacetophenone, which is itself only slightly soluble[5]. |
| Methanol (CH₃OH) | Polar Protic | Moderately Soluble | Can act as a hydrogen bond donor and acceptor. The solubility of the related 5'-Benzyloxy-2'-hydroxyacetophenone in methanol supports this prediction[7]. |
| Ethanol (C₂H₅OH) | Polar Protic | Soluble | Similar to methanol but slightly less polar, which may favor interaction with the nonpolar regions of the solute. 3-hydroxyacetophenone is readily soluble in ethanol[5]. |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong hydrogen bond acceptor and highly polar solvent capable of dissolving a wide range of compounds. Often used for initial stock solutions in drug discovery[2]. |
| Acetone (CH₃COCH₃) | Polar Aprotic | Soluble | Can accept hydrogen bonds and has a significant dipole to interact with the ketone group. Its intermediate polarity is suitable for the solute's mixed character. |
| Ethyl Acetate (CH₃COOC₂H₅) | Polar Aprotic | Soluble | Acts as a hydrogen bond acceptor with moderate polarity. The related isomer is soluble in ethyl acetate[7]. |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | A relatively nonpolar solvent that can effectively solvate the large aromatic portions of the molecule. The related isomer is soluble in dichloromethane[7]. |
| Nonpolar Solvents | |||
| Toluene | Nonpolar | Moderately to Sparingly Soluble | Can engage in π-stacking with the aromatic rings. Solubility will depend on the balance between the polar functional groups and the nonpolar rings. |
| Hexane | Nonpolar | Insoluble | Lacks the ability to interact favorably with the polar hydroxyl and ketone groups, making dissolution energetically unfavorable. |
Experimental Determination of Thermodynamic Solubility
To obtain definitive quantitative data, an experimental measurement is required. The thermodynamic or equilibrium solubility represents the true saturation point of a compound in a solvent at a given temperature and is crucial for lead optimization and formulation stages[2][8]. The most widely accepted and recommended procedure for this is the Shake-Flask Method [3][9][10].
The Shake-Flask Method: A Self-Validating Protocol
This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a highly accurate and reproducible measurement.
Core Principle: An excess of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient duration to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the liquid phase is quantified.
Step-by-Step Experimental Protocol:
-
Preparation:
-
Add an excess amount of crystalline 3'-Benzyloxy-5'-hydroxyacetophenone to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
Expert Insight: "Excess" is critical. A visual confirmation of undissolved solid at the end of the experiment is necessary to ensure saturation was achieved. A starting point is to add 3-5 times the estimated amount needed for saturation[11].
-
Add a precise, known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Place the sealed vial in an agitation device (e.g., orbital shaker, rotator) set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance)[10].
-
Agitate the mixture for a prolonged period, typically 24 to 72 hours[3].
-
Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration plateaus and shows no significant change between the later time points[10]. This step prevents the under-reporting of solubility due to insufficient equilibration time.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vial to rest briefly to let the undissolved solid settle.
-
Separate the saturated supernatant from the excess solid. This is best accomplished by centrifugation followed by filtration[3].
-
Causality: Direct filtration without centrifugation can lead to filter clogging and inaccurate sampling. Centrifugation first pellets the majority of the solid, making the final filtration step cleaner and more reliable.
-
Use a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute[3]. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Quantification:
-
Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent.
-
Determine the concentration of 3'-Benzyloxy-5'-hydroxyacetophenone using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and accuracy[3][9].
-
Authoritative Grounding: Quantification must be performed against a calibration curve generated using standard solutions of the compound with known concentrations. This ensures the accuracy of the final reported solubility value.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Report the final value in standard units such as mg/mL or mol/L, always specifying the temperature at which the measurement was made.
-
Visualization of the Experimental Workflow
Caption: Workflow for determining equilibrium solubility via the Shake-Flask method.
Molecular Interactions and Solvent Effects
The dissolution of 3'-Benzyloxy-5'-hydroxyacetophenone involves breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The favorability of this process depends on the types of intermolecular forces involved.
-
In Polar Protic Solvents (e.g., Methanol): The solvent can act as both a hydrogen bond donor to the solute's ketone and a hydrogen bond acceptor for the solute's hydroxyl group. However, the large nonpolar surface area of the benzyloxy group disrupts the solvent's hydrogen-bonding network, which can be energetically costly, limiting solubility.
-
In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can effectively accept hydrogen bonds from the solute's hydroxyl group and engage in dipole-dipole interactions with the ketone. They are less structured than protic solvents, making it easier to accommodate the nonpolar parts of the solute.
-
In Nonpolar Solvents (e.g., Toluene): The primary interactions are van der Waals forces and potential π-π stacking between the aromatic rings of the solvent and solute. The polar hydroxyl and ketone groups are not well-solvated, making dissolution in highly nonpolar solvents like hexane unfavorable.
Caption: Solute-solvent interactions governing solubility.
Conclusion
References
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
BenchChem. General Experimental Protocol for Determining Solubility.
-
Scribd. Procedure for Determining Solubility of Organic Compounds.
-
Cheenta. Solubility test for Organic Compounds.
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Enamine. Shake-Flask Solubility Assay.
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.
-
Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
-
World Health Organization (WHO). Annex 4.
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
-
BenchChem. Solubility and Stability of 3-Hydroxyacetophenone: An In-depth Technical Guide.
-
National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules.
-
Fisher Scientific. SAFETY DATA SHEET - 3'-Benzyloxyacetophenone.
-
MilliporeSigma. SAFETY DATA SHEET - 4'-hydroxyacetophenone.
-
BASF. Safety data sheet - 4-Hydroxyacetophenone (Flake).
-
Merck. SAFETY DATA SHEET - 2-Hydroxyacetophenone.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Ethanone, 1-(2-hydroxyphenyl)-.
-
Sigma-Aldrich. 3'-Hydroxyacetophenone.
-
PubChem. 4'-Benzyloxy-2'-hydroxyacetophenone.
-
Chemdad. 3'-Hydroxyacetophenone.
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ChemicalBook. 2-HYDROXY-5-BENZYLOXYACETOPHENONE.
-
MedChemExpress. 3,5-Dihydroxyacetophenone.
-
Jagua Publication. A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications.
-
ResearchGate. Solubility measurement, modeling, and solvent effect of m-hydroxyacetophenone in ten pure and binary mixed solvents from T = (289.15–325.15) K.
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The Architecture of Orthogonal Protection: Discovery and Synthetic History of 3'-Benzyloxy-5'-hydroxyacetophenone
Executive Summary
In the evolution of respiratory pharmacology, the transition from short-acting to long-acting
This whitepaper provides an in-depth technical analysis of the discovery, structural rationale, and synthetic history of 3'-Benzyloxy-5'-hydroxyacetophenone. By examining its role as an orthogonally protected building block, we will deconstruct the methodologies that enabled the synthesis of next-generation terbutaline prodrugs, such as bambuterol, and explore the causality behind these historical experimental choices.
Historical Context: The Bronchodilator Dilemma
During the 1970s and 1980s, 1-(3,5-dihydroxyphenyl)-2-(tert-butylamino)ethanol, universally known as terbutaline , became a gold standard for bronchodilation[1]. However, its clinical efficacy was limited by a relatively short duration of action (approximately 6–8 hours) and poor oral bioavailability due to extensive first-pass metabolism (primarily presystemic sulfation of its free phenolic hydroxyl groups)[1].
To achieve a sustained 24-hour therapeutic effect, medicinal chemists hypothesized that masking the resorcinol hydroxyl groups with lipophilic, enzymatically cleavable moieties (such as dimethylcarbamates) would protect the core from rapid degradation. This led to the conceptualization of terbutaline prodrugs. However, synthesizing asymmetric prodrugs—where one hydroxyl group is modified differently than the other, or where stepwise functionalization is required—demanded a highly specific precursor.
Enter 3'-Benzyloxy-5'-hydroxyacetophenone .
Structural Rationale: The Power of Orthogonal Protection
The discovery and utilization of 3'-Benzyloxy-5'-hydroxyacetophenone were driven by the fundamental principles of orthogonal protecting group strategy .
Terbutaline features a resorcinol core (two hydroxyl groups meta to each other). Direct functionalization of 3,5-dihydroxyacetophenone often yields complex statistical mixtures of unreacted, mono-reacted, and bis-reacted products. By introducing a single benzyl ether group, chemists created an intermediate with two distinct chemical environments:
-
A Free Phenol: Ready for immediate nucleophilic attack or esterification/carbamoylation.
-
A Benzyl Ether: A robust protecting group that withstands basic conditions, Grignard reagents, and reductive aminations, but can be cleanly and selectively cleaved via catalytic hydrogenolysis (Pd/C,
) at the final stage of synthesis without disturbing newly formed carbamate bonds[1].
Quantitative Physicochemical Profile
The following table summarizes the core data for this intermediate,[2]:
| Property | Value |
| Chemical Name | 3'-Benzyloxy-5'-hydroxyacetophenone |
| IUPAC Name | 1-(3-(benzyloxy)-5-hydroxyphenyl)ethan-1-one |
| CAS Registry Number | 81732-54-9 |
| Molecular Formula | |
| Molecular Weight | 242.27 g/mol |
| Physical State | Solid / Crystalline powder |
| Primary Synthetic Role | Orthogonally protected resorcinol precursor |
Synthetic Methodologies & Workflows
As a self-validating system, a synthetic protocol must account for reaction thermodynamics, solvent effects, and purification logic. Below are the field-proven methodologies for both the upstream generation and downstream application of 3'-Benzyloxy-5'-hydroxyacetophenone.
Upstream Synthesis: Controlled Mono-Benzylation
The intermediate is synthesized from the readily available 3,5-dihydroxyacetophenone (CAS: 51863-60-6)[3]. The challenge lies in preventing over-benzylation.
Figure 1: Synthetic workflow for the controlled mono-benzylation of 3,5-dihydroxyacetophenone.
Causality in Experimental Design:
-
Base Selection (
): A mild base is chosen over stronger bases (like ) to selectively deprotonate the more acidic first phenolic proton, minimizing the formation of the bis-phenoxide anion. -
Solvent (DMF): A polar aprotic solvent enhances the nucleophilicity of the phenoxide, allowing the reaction to proceed at moderate temperatures, further controlling the kinetic rate of the second benzylation.
Downstream Application: The Carbamoylation Protocol
Once isolated, 3'-Benzyloxy-5'-hydroxyacetophenone serves as the launchpad for prodrug synthesis. The following protocol details the carbamoylation step, a critical phase in generating long-acting bronchodilators, as historically documented in patent literature (e.g., Hungarian Patent HU184959B)[1].
Step-by-Step Methodology:
-
Preparation: Dissolve 9.7 g (approx. 40 mmol) of 3'-benzyloxy-5'-hydroxyacetophenone in 200 mL of anhydrous pyridine[1].
-
Reagent Addition: Slowly add 5.5 mL of dimethylcarbamoyl chloride dropwise to the solution under an inert argon atmosphere[1].
-
Thermal Activation: Heat the reaction mixture to 60–70 °C and maintain stirring for 18 hours[1].
-
Solvent Removal: Evaporate the pyridine to dryness under reduced pressure[1].
-
Liquid-Liquid Extraction: Partition the resulting residue between diethyl ether and distilled water[1].
-
Purification: Separate the ether phase, dry over anhydrous
, and evaporate to yield a yellow oil. Purify via silica gel chromatography (Chloroform:Petroleum ether 8:2) to isolate the pure 3'-benzyloxy-5'-dimethylcarbamoyloxyacetophenone[1].
Causality in Experimental Design:
-
Pyridine as Dual-Agent: Pyridine acts as both the solvent and the acid scavenger. As dimethylcarbamoyl chloride reacts with the phenol, HCl is generated. Pyridine neutralizes this to form pyridinium chloride, driving the equilibrium forward and preventing the acidic cleavage of the benzyl ether.
-
Temperature Control (60–70 °C): Carbamoyl chlorides are significantly less electrophilic than standard acyl chlorides due to the resonance donation from the nitrogen atom. Elevated temperatures are strictly required to overcome the activation energy barrier for the nucleophilic attack by the sterically hindered phenoxide.
Figure 2: Downstream application of 3'-Benzyloxy-5'-hydroxyacetophenone in prodrug synthesis.
Pharmacokinetic Impact of the Synthesized Prodrugs
The utilization of 3'-Benzyloxy-5'-hydroxyacetophenone allowed for the creation of prodrugs that drastically altered the pharmacokinetic landscape of asthma treatment. By successfully installing carbamate groups, the resulting drugs exhibited profound resistance to first-pass metabolism.
| Compound Profile | Duration of Action | First-Pass Metabolism Susceptibility | Dosing Regimen |
| Terbutaline (Active Drug) | 6–8 hours[1] | High (Rapid presystemic sulfation) | Multiple times daily |
| Carbamoylated Prodrugs | Up to 24 hours | Low (Phenols protected by carbamates) | Once daily (Oral) |
The final deprotection step—catalytic hydrogenation over 10% Palladium on Carbon (Pd/C) at 345 KPa and 50 °C for 24 hours—cleaves the benzyl group seamlessly, leaving the carbamate intact and yielding the final therapeutic agent[1].
Conclusion
The discovery and historical application of 3'-Benzyloxy-5'-hydroxyacetophenone underscore a fundamental truth in medicinal chemistry: the elegance of a final drug molecule is entirely dependent on the strategic brilliance of its intermediates. By providing an orthogonally protected scaffold, this compound solved the synthetic bottleneck of asymmetric resorcinol functionalization. It stands as a testament to how precise chemical engineering at the intermediate level translates directly into enhanced pharmacokinetic profiles and improved patient outcomes in respiratory medicine.
References
- Google Patents (Hungarian Intellectual Property Office).HU184959B - Process for producing new amino-ethanel derivatives.
-
PLC Chemical. Terbutaline Impurity 18 (CAS: 81732-54-9). Retrieved from:[Link]
Sources
The Lynchpin of Phenolic Scaffolds: A Technical Guide to 3'-Benzyloxy-5'-hydroxyacetophenone in Organic Synthesis
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the strategic utility of 3'-Benzyloxy-5'-hydroxyacetophenone as a pivotal building block in modern organic synthesis. Moving beyond a mere recitation of protocols, this document elucidates the causal relationships behind synthetic choices, provides self-validating experimental designs, and is rigorously grounded in authoritative scientific literature. We will explore the nuanced synthesis of this selectively protected dihydroxyacetophenone, delve into its characteristic reactivity, and showcase its application in the construction of complex, biologically active molecules. This guide is structured to empower the practicing chemist with both the foundational knowledge and the practical insights necessary to effectively leverage this versatile intermediate in their synthetic endeavors.
Introduction: The Strategic Advantage of Selective Protection
In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical development, the concept of selective protection and deprotection of functional groups is paramount. 3'-Benzyloxy-5'-hydroxyacetophenone (Figure 1) emerges as a molecule of significant interest due to its inherent structural asymmetry. Possessing a nucleophilic hydroxyl group and a protected phenolic ether, it offers a strategic entry point for the regioselective elaboration of the resorcinol scaffold. This selective protection circumvents the common challenge of non-specific reactions encountered with its parent compound, 3,5-dihydroxyacetophenone, thereby streamlining synthetic pathways and enhancing overall efficiency.
The primary utility of 3'-Benzyloxy-5'-hydroxyacetophenone lies in its ability to direct chemical transformations to a specific position on the aromatic ring. The free hydroxyl group can be readily functionalized through a variety of reactions, including etherification, esterification, and Mitsunobu reactions, while the benzyloxy group remains inert under these conditions. Subsequently, the benzyl protecting group can be cleaved under mild hydrogenolysis conditions to unveil the second hydroxyl group for further manipulation. This "one-two punch" of reactivity makes it an invaluable tool for the synthesis of a diverse array of complex molecules, most notably in the preparation of adrenergic receptor agonists.
| Compound Name | 3'-Benzyloxy-5'-hydroxyacetophenone |
| IUPAC Name | 1-(3-(Benzyloxy)-5-hydroxyphenyl)ethanone |
| CAS Number | 81732-54-9 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in common organic solvents such as acetone, ethanol, and dichloromethane. |
Synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone: A Tale of Two Strategies
The synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone is not a trivial one-step process but rather a carefully orchestrated sequence of reactions. The primary challenge lies in achieving selective mono-benzylation of the two phenolic hydroxyl groups of 3,5-dihydroxyacetophenone, which have similar pKa values. Two principal strategies can be envisioned: selective mono-benzylation of 3,5-dihydroxyacetophenone or selective mono-debenzylation of the more readily available 3,5-dibenzyloxyacetophenone.
Strategy 1: Selective Mono-benzylation of 3,5-Dihydroxyacetophenone
This approach leverages the subtle differences in the acidity of the two hydroxyl groups in 3,5-dihydroxyacetophenone. While both are acidic, the presence of the acetyl group can influence the electron density of the aromatic ring, potentially leading to a slight preference for reaction at one site over the other under carefully controlled conditions.
Technical Guide: Biological Potential & Therapeutic Applications of 3'-Benzyloxy-5'-hydroxyacetophenone Derivatives
Executive Summary: The Resorcinol Scaffold Advantage
In the landscape of medicinal chemistry, 3'-Benzyloxy-5'-hydroxyacetophenone represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Derived from the 3,5-dihydroxyacetophenone (resorcinol) core, this specific substitution pattern offers a unique balance of physicochemical properties:
-
The 5'-Hydroxyl Group: Acts as a critical Hydrogen Bond Donor (HBD), essential for interacting with catalytic residues in enzymes like Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).
-
The 3'-Benzyloxy Group: Provides a lipophilic tail that enhances membrane permeability and Blood-Brain Barrier (BBB) penetration, while offering steric bulk to fit into hydrophobic pockets of target proteins (e.g., the PAS site of AChE).
-
The Acetyl Moiety: Serves as a versatile reactive handle for Claisen-Schmidt condensations to generate Chalcones , or cyclization to Flavonoids and Aurones .
This guide dissects the pharmacological utility of this scaffold, focusing on neuroprotective, anticancer, and antimicrobial applications, supported by validated synthesis and bioassay protocols.
Chemical Basis & Structure-Activity Relationship (SAR)
The biological activity of this scaffold is dictated by the "Push-Pull" electronic effects and the spatial arrangement of the lipophilic and hydrophilic domains.
Pharmacophore Mapping
-
Lipophilicity (
): The benzyl ether significantly increases compared to the parent dihydroxy compound, optimizing the molecule for CNS targets. -
Electronic Effects: The benzyloxy group is an electron-donating group (EDG) by resonance, activating the ring for electrophilic aromatic substitutions and influencing the acidity of the remaining phenol.
Scaffold Versatility Diagram
The following diagram illustrates how the 3'-Benzyloxy-5'-hydroxyacetophenone core serves as a divergence point for multiple therapeutic classes.
Figure 1: Divergent synthesis pathways from the acetophenone core leading to distinct pharmacological classes.
Therapeutic Applications
Neuroprotection (Alzheimer’s & Parkinson’s)
Derivatives of 3'-benzyloxy-5'-hydroxyacetophenone, particularly chalcones , have emerged as potent, selective inhibitors of MAO-B and AChE .
-
Mechanism: The benzyloxy group occupies the substrate cavity entrance, while the phenolic hydroxyl forms hydrogen bonds with the active site residues (e.g., Ser203 in AChE).
-
Evidence: Studies indicate that benzyloxy-substituted chalcones can achieve
values in the nanomolar range for MAO-B, offering higher selectivity than standard drugs like selegiline [1][8].
Anticancer Activity
The scaffold acts as a precursor to tubulin polymerization inhibitors.
-
Mechanism: The chalcone derivatives mimic the pharmacophore of Combretastatin A-4. They bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing
phase arrest. -
Key Insight: The 3'-benzyloxy group provides the necessary bulk to lock the molecule in a conformation that fits the hydrophobic pocket of tubulin [4].
Antimicrobial & Antifungal[1]
-
Target: LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) in Gram-negative bacteria.
-
Activity: Hydroxamic acid derivatives of this acetophenone core have shown promise as LpxC inhibitors, a novel pathway for treating multidrug-resistant bacteria [12].
Experimental Protocols
Synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone
Rationale: Selective mono-alkylation of 3,5-dihydroxyacetophenone is challenging due to the symmetry of the starting material. The use of stoichiometric control and weak bases is critical.
Reagents: 3,5-Dihydroxyacetophenone (
Protocol:
-
Dissolution: Dissolve
( ) of 3,5-dihydroxyacetophenone in of anhydrous acetone in a round-bottom flask. -
Base Addition: Add
( ) of anhydrous . Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: Add
( ) of benzyl bromide dropwise over 20 minutes. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). -
Workup: Filter off the inorganic salts. Evaporate the solvent.
-
Purification: The crude mixture will contain starting material, mono-benzylated (target), and di-benzylated products. Purify via silica gel column chromatography using a gradient of Hexane
20% EtOAc/Hexane. -
Validation: Target product appears as a white solid. Verify via
(Singlet at for benzylic ).
Claisen-Schmidt Condensation (Chalcone Synthesis)
Rationale: This reaction extends the conjugation, creating the
Protocol:
-
Mix: Combine 3'-benzyloxy-5'-hydroxyacetophenone (
) and the substituted benzaldehyde ( ) in Ethanol. -
Catalyze: Add
of aqueous (or ) dropwise. -
Reaction: Stir at Room Temperature for 12–24 hours. The solution will typically turn yellow/orange/red (halochromism).
-
Quench: Pour the reaction mixture into crushed ice and acidify with
to pH 4–5. -
Isolate: Filter the precipitate, wash with cold water, and recrystallize from Ethanol.
Biological Assay: MAO-B Inhibition Screen
Rationale: To verify neuroprotective potential, this fluorometric assay measures the production of
Reagents: Recombinant Human MAO-B, Amplex Red reagent, Tyramine (substrate), Horseradish Peroxidase (HRP).
Workflow:
-
Incubation: Incubate
of the test compound (dissolved in DMSO) with of enzyme solution ( MAO-B in phosphate buffer pH 7.4) for 15 minutes at . -
Activation: Add
of reaction mix ( Amplex Red, Tyramine, HRP). -
Measurement: Monitor fluorescence continuously for 30 minutes (Ex/Em:
). -
Calculation: Determine the slope of fluorescence increase. Calculate
Inhibition relative to DMSO control.
Quantitative Data Summary
The following table summarizes reported activities of derivatives synthesized from this scaffold [1][8][11].
| Derivative Type | Target / Cell Line | Activity Metric ( | Reference Standard |
| Chalcone (4-Cl) | MAO-B (Human) | Selegiline ( | |
| Chalcone (4-NMe2) | AChE (Electric Eel) | Donepezil ( | |
| Flavone Derivative | M. tuberculosis | MIC: | Rifampicin ( |
| Chalcone | MCF-7 (Breast Cancer) | Doxorubicin ( |
Mechanism of Action Visualization
The following diagram details the dual-pathway mechanism for the anticancer activity of chalcones derived from this scaffold.
Figure 2: Dual mechanism of action: Tubulin inhibition and ROS-mediated apoptosis.
References
-
BenchChem. (2025).[1][2] Synthesis of Chalcones from 3,5-Dihydroxyacetophenone: Application Notes and Protocols. Link
-
Srinath, N., et al. (2011).[3] "Synthesis and Anti-Inflammatory Activity of some New Chalcones from 3'-Methyl-4'-Hydroxyacetophenone." Current Trends in Biotechnology and Pharmacy. Link[3]
-
MDPI. (2024). "Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides." Molecules. Link
-
NIH/PubMed. (2022). "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review." PMC. Link
-
Taylor & Francis. (2020). "Exploring 3-Benzyloxyflavones as new lead cholinesterase inhibitors: synthesis, SAR and molecular modelling." Journal of Biomolecular Structure and Dynamics. Link
-
NIH/PubMed. (2020). "Synthesis and Biological Evaluation of Triazolyl-Substituted Benzyloxyacetohydroxamic Acids as LpxC Inhibitors." Bioorganic & Medicinal Chemistry. Link
-
ResearchGate. (2025). "Structure–activity relationships of benzyloxy chalcones." ResearchGate. Link
-
Yousif Al-Labban, H. M. (2025).[4] "A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications." Jagua Publication. Link
-
Mostafavi, H. (2020). "Synthesis and biological evaluation of novel 3,4,5-trihydroxy benzoic acid derivatives." Prime Scholars. Link
-
NIH. (2022). "Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone." PMC. Link
-
Cefa Cilinas Biotics. (2023). "Various Applications Of 3-Hydroxyacetophenone." Link
-
BenchChem. (2025). "Green Synthesis of 3-Hydroxyacetophenone Derivatives." Link
Sources
Commercial Sourcing and Analytical Validation of 3'-Benzyloxy-5'-hydroxyacetophenone
Executive Summary
In the landscape of advanced organic synthesis and pharmaceutical manufacturing, the strategic selection of chemical intermediates dictates both the efficiency and scalability of the final drug product. 3'-Benzyloxy-5'-hydroxyacetophenone (CAS: 81732-54-9), systematically known as 1-(3-(benzyloxy)-5-hydroxyphenyl)ethanone, serves as a critical symmetry-breaking intermediate[1]. It is predominantly utilized in the synthesis of resorcinol-derived beta-2 adrenergic receptor agonists, such as terbutaline and bambuterol, as well as complex flavonoids[2].
This whitepaper provides a comprehensive guide for researchers and drug development professionals on the commercial procurement, supply chain logic, and rigorous analytical validation of this specific intermediate.
Chemical Identity and Mechanistic Importance
Physicochemical Profile
-
IUPAC Name: 1-(3-(benzyloxy)-5-hydroxyphenyl)ethanone
-
CAS Registry Number: 81732-54-9
-
Molecular Formula: C15H14O3
-
Molecular Weight: 242.27 g/mol [1]
The Causality of Experimental Design: Symmetry Breaking
The core challenge in synthesizing 3,5-disubstituted phenolic drugs (like terbutaline analogs) lies in the inherent symmetry of the starting material, 3,5-dihydroxyacetophenone. To functionalize only one hydroxyl group—or to build asymmetric prodrug moieties—chemists must break this symmetry.
Why monobenzylation? The choice of a benzyl ether protecting group is highly deliberate. Benzyl ethers are exceptionally stable to the basic conditions and nucleophilic attacks required during subsequent Grignard reactions or alkylations of the acetyl group. Once the downstream functionalization is complete, the benzyl group can be quantitatively cleaved via catalytic hydrogenation (Pd/C) under mild, neutral conditions[2]. This orthogonal deprotection strategy prevents the degradation of sensitive functional groups that would otherwise be destroyed by harsh acidic or basic deprotection methods.
Mechanistic pathway utilizing selective monobenzylation for beta-2 agonist synthesis.
Commercial Availability & Supplier Landscape
The supply chain for 3'-Benzyloxy-5'-hydroxyacetophenone is segmented based on the required scale and regulatory grade. Because it is a specialized intermediate, it is often synthesized to order by fine chemical manufacturers, though catalog quantities are maintained by research chemical distributors[3]. It is also commercially listed as an analytical reference standard for impurity profiling in pharmaceutical manufacturing[4].
Table 1: Supplier Landscape and Quantitative Sourcing Metrics
| Supplier Category | Typical Scale | Expected Purity | Lead Time | Example Vendors |
| Catalog / Research | 1g – 100g | >97.0% | 1–2 Weeks | ChemicalBook, Guidechem[1][5] |
| Bulk / Industrial | 1kg – 25kg | >99.0% | 4–6 Weeks | Dayang Chem, Shanghai Nianxing[3] |
| Analytical Standards | 10mg – 50mg | >99.5% (Certified) | 1 Week | QCS Standards[4] |
Note: Pricing is highly volatile and typically requires direct inquiry, though research-scale quantities generally range from $15 to $30 per gram depending on the supplier's geographic location and inventory status.
Workflow for procurement and analytical validation of 3'-Benzyloxy-5'-hydroxyacetophenone.
Quality Control & Validation Protocol
Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk into the drug development pipeline. As a Senior Application Scientist, I mandate that every procured batch undergoes a self-validating analytical protocol before entering the synthesis stream. The following methodology is designed to explicitly identify the most common synthetic failures: unreacted starting material and over-benzylation.
Step-by-Step Methodology: The Self-Validating System
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of the procured 3'-Benzyloxy-5'-hydroxyacetophenone.
-
Dissolve the compound in 1.0 mL of HPLC-grade Acetonitrile to create a 10 mg/mL stock.
-
Dilute to a working concentration of 1 mg/mL using a 50:50 mixture of Water (0.1% TFA) and Acetonitrile.
Step 2: Chromatographic Separation (HPLC-UV)
-
Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution from 10% Acetonitrile to 90% Acetonitrile in Water (0.1% TFA) over 20 minutes.
-
Detection: UV absorbance at 254 nm.
-
Self-Validation Logic:
-
Success: A single major peak accounting for >98% Area Under the Curve (AUC).
-
Failure Mode A (Early Elution): A peak eluting significantly earlier than the main peak indicates the presence of unreacted 3,5-dihydroxyacetophenone (more polar).
-
Failure Mode B (Late Elution): A peak eluting later than the main peak indicates the presence of the 3,5-dibenzyloxyacetophenone impurity (highly lipophilic).
-
Step 3: Structural Confirmation (1H-NMR in DMSO-d6)
-
Protocol: Dissolve 15 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Acquire a standard 1H-NMR spectrum at 400 MHz or higher.
-
Self-Validation Logic (Integration Ratios): The spectrum must act as an internal mathematical check.
-
Locate the sharp singlet at ~5.1 ppm . This corresponds to the two protons of the benzyl ether linkage (-O-CH2-Ph). Set this integration strictly to 2.00 .
-
Locate the singlet at ~2.5 ppm . This corresponds to the three protons of the acetyl methyl group (-CO-CH3).
-
Causality Check: If the compound is correctly mono-benzylated, the acetyl peak must integrate to exactly 3.00 relative to the benzyl peak. If the acetyl peak integrates to ~1.5, the batch is predominantly the dibenzylated impurity (two benzyl groups per one acetyl group).
-
Verify the presence of the free phenolic -OH group, typically appearing as a broad exchangeable singlet above 9.0 ppm (integrating to 1.00).
-
By strictly adhering to this protocol, the analytical data inherently proves both the purity and the exact structural connectivity of the procured intermediate, ensuring downstream synthetic integrity.
References
-
ChemicalBook. "1-(3-(benzyloxy)-5-hydroxyphenyl)ethanone - Chemical Properties, Suppliers, and CAS Information." ChemicalBook Database. 1
-
Google Patents (Hungarian Intellectual Property Office). "HU184959B - Process for producing new amino-ethanol derivatives." Google Patents. 2
-
Chemsrc. "3',5'-Dibenzyloxyacetophenone / 3-Benzyloxy-5-hydroxyacetophenone Supplier Data." Chemsrc Directory. 3
-
Guidechem. "Etanona,1-[3,5-bis(fenilmetoxi)fenil]- 28924-21-2 wiki." Guidechem Chemical Encyclopedia. 5
-
QCS Standards. "Products List - Analytical Standards and Impurities." QCS Standards Catalog. 4
Sources
- 1. 1-(3-(benzyloxy)-5-hydroxyphenyl)ethanone | 81732-54-9 [chemicalbook.com]
- 2. HU184959B - Process for producing new amino-ethanel derivatives - Google Patents [patents.google.com]
- 3. 3',5'-Dibenzyloxyacetophenone | CAS#:28924-21-2 | Chemsrc [chemsrc.com]
- 4. Products List | QCS Standards [qcsrm.com]
- 5. guidechem.com [guidechem.com]
Stability and Storage Conditions for 3'-Benzyloxy-5'-hydroxyacetophenone: An In-Depth Technical Guide
Executive Summary
3'-Benzyloxy-5'-hydroxyacetophenone (CAS 81732-54-9) is a critical desymmetrized intermediate used in the synthesis of resorcinol-based pharmaceutical agents (e.g., β2-agonists like Terbutaline) and polyphenolic analogs (e.g., Resveratrol derivatives). Its structure—containing both a labile phenolic hydroxyl group and a robust benzyl ether moiety—creates a dichotomy in stability. While the benzyl ether confers lipophilic stability, the free phenol renders the molecule susceptible to oxidative degradation and pH-dependent hydrolysis.
This guide defines the authoritative storage protocols required to maintain >98% purity over extended re-test periods. The core directive is the exclusion of oxygen and light to prevent quinone formation and radical-mediated polymerization.
Chemical Profile & Structural Analysis
| Parameter | Specification |
| Chemical Name | 1-(3-(Benzyloxy)-5-hydroxyphenyl)ethanone |
| CAS Number | 81732-54-9 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Phenol) | ~9.4 (Predicted) |
Structural Stability Implications
-
Phenolic Hydroxyl (C5-OH): The primary site of instability. Phenols are electron-rich and prone to auto-oxidation, particularly under basic conditions or in the presence of trace metal ions, leading to the formation of colored quinoid species.
-
Benzyl Ether (C3-OBn): Generally stable to oxidation and basic hydrolysis. However, it is sensitive to strong acids (cleavage to alcohol) and catalytic hydrogenation (hydrogenolysis).
-
Acetophenone Core: The ketone moiety is relatively stable but can undergo photoreduction or Norrish type cleavage upon prolonged exposure to UV light.
Degradation Mechanisms
Understanding the specific degradation pathways is essential for designing effective storage protocols.
Oxidative Coupling (Primary Failure Mode)
Exposure to atmospheric oxygen, catalyzed by light or heat, causes the abstraction of the phenolic hydrogen. This results in a phenoxy radical, which can dimerize or further oxidize into highly colored quinones (turning the solid from white to pink/brown).
Acid-Catalyzed Hydrolysis
While the benzyl ether is robust, exposure to acidic moisture (e.g., HCl vapors in a shared storage cabinet) can catalyze the cleavage of the benzyl group, reverting the molecule to 3,5-dihydroxyacetophenone.
Photochemical Instability
The acetophenone chromophore absorbs UV light (λmax ~305 nm). High-energy photons can induce radical formation at the carbonyl alpha-position, promoting side reactions.
Visualization of Degradation Pathways
Caption: Primary degradation pathways showing oxidative coupling (critical risk) and acid-catalyzed deprotection.
Storage & Handling Protocols
To ensure scientific integrity and maximize shelf life, the following "Self-Validating System" for storage must be implemented.
Environmental Control
-
Temperature: Store at 2°C to 8°C (Refrigerated). While the compound is solid at room temperature, lower temperatures kinetically inhibit the auto-oxidation of the phenol group.
-
Atmosphere: Inert Gas Overlay (Argon or Nitrogen) is mandatory for long-term storage. Oxygen exclusion is the single most effective stabilizer.
-
Humidity: Keep relative humidity (RH) < 40%. Use desiccants in secondary containment.
Containment System
-
Primary Container: Amber borosilicate glass vials (Type I). The amber glass filters UV radiation.
-
Closure: Teflon (PTFE)-lined screw caps. Avoid rubber septa which can leach plasticizers or allow oxygen permeation over time.
-
Secondary Containment: Sealed polyethylene bag with a silica gel desiccant packet, placed inside a rigid outer box.
Handling Workflow
-
Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid (hygroscopicity management).
-
Dispensing: Weigh inside a fume hood. If the container is opened for more than 5 minutes, re-purge the headspace with Nitrogen before resealing.
Storage Decision Tree
Caption: Decision logic for short-term vs. long-term storage to prevent moisture ingress and oxidation.
Quality Monitoring & Re-Test Parameters
Trustworthiness in chemical inventory requires periodic verification. The following analytical method is recommended to detect the specific degradation products identified in Section 3.
Re-Test Interval
-
Initial Period: 12 months.
-
Subsequent: Every 6 months if stored at 2-8°C.
Recommended HPLC Method (Reverse Phase)
This method separates the target from its more polar hydrolysis product (3,5-dihydroxyacetophenone) and less polar oxidative dimers.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Phenol absorption) and 305 nm (Acetophenone).
-
Acceptance Criteria:
-
Purity: ≥ 98.0% (Area %).
-
Appearance: No visible pink/brown discoloration.
-
References
-
Merck Millipore. (2025). Safety Data Sheet: 3-Hydroxyacetophenone and derivatives. Retrieved from
-
BenchChem. (2025).[1] Solubility and Stability of 3-Hydroxyacetophenone: An In-depth Technical Guide. Retrieved from
-
Rahim, M. A., Matsumura, S., & Toshima, K. (2005).[2] Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. Retrieved from
-
ChemicalBook. (2025). Synthesis and Properties of 3,5-Dihydroxyacetophenone intermediates. Retrieved from
Sources
Methodological & Application
Application Note: Synthesis of 3'-Benzyloxy-5'-hydroxychalcones via Claisen-Schmidt Condensation
Executive Summary
This application note details the synthesis of chalcones derived from 3'-Benzyloxy-5'-hydroxyacetophenone . This specific scaffold is of high value in medicinal chemistry as it mimics the A-ring substitution pattern of bioactive flavonoids (e.g., pinostrobin, resveratrol analogs) while providing orthogonal protecting group strategies (benzyl ether vs. free phenol).
The protocol utilizes a modified Claisen-Schmidt condensation . Unlike simple acetophenones, the presence of the acidic 5'-hydroxyl group requires specific stoichiometric adjustments to the base catalyst to ensure efficient enolate formation. This guide addresses common pitfalls—specifically the "phenoxide sink" effect—and provides a self-validating workflow for high-purity isolation.
Chemical Basis & Mechanism[2][3][4][5]
The "Phenoxide Sink" Challenge
In standard Claisen-Schmidt condensations, 1.0 equivalent of base is often sufficient to catalyze the reaction. However, with 3'-Benzyloxy-5'-hydroxyacetophenone , the 5'-OH group (
Causality: The first equivalent of base is immediately consumed to deprotonate the phenol, forming a phenoxide anion. This anion is resonance-stabilized and electron-rich, which deactivates the ring but necessitates excess base (2.5–3.0 equivalents) to generate the reactive enolate at the acetyl position. Failure to account for this leads to stalled reactions and low yields.
Mechanistic Pathway
The reaction proceeds via a dianionic species intermediate before attacking the aldehyde.
Figure 1: Mechanistic flow illustrating the requirement for sequential deprotonation.
Experimental Protocol
Materials & Reagents[1]
-
Ketone: 3'-Benzyloxy-5'-hydroxyacetophenone (1.0 eq)
-
Aldehyde: Substituted Benzaldehyde (1.0 - 1.1 eq)
-
Solvent: Ethanol (Absolute or 95%)
-
Base: KOH or NaOH (40% w/v aqueous solution)
-
Quench: HCl (10% aqueous) or Acetic Acid[1]
Step-by-Step Methodology
Step 1: Solubilization Dissolve 3'-Benzyloxy-5'-hydroxyacetophenone (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in Ethanol (5–10 mL) in a round-bottom flask. Stir until a clear homogeneous solution is obtained.
-
Note: Slight heating (40°C) may be required if the aldehyde is solid, but cool to room temperature before proceeding.
Step 2: Base Addition (The Critical Step) Place the flask in a water bath at room temperature (20–25°C). Add the 40% KOH solution (3.0 mmol, 3 equivalents) dropwise over 5 minutes.
-
Observation: The solution will likely darken (yellow/orange to deep red) immediately. This confirms the formation of the phenoxide/enolate species.
Step 3: Reaction Monitoring Stir vigorously at room temperature for 12–24 hours.
-
QC Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting ketone is polar (due to OH); the chalcone product will typically be less polar but may streak due to the phenol. Look for the disappearance of the ketone spot.
Step 4: Workup & Precipitation The reaction mixture now contains the chalcone-phenoxide salt , which is soluble in water/alcohol.
-
Pour the reaction mixture into a beaker containing crushed ice (~50 g) and water (20 mL).
-
Acidification: Slowly add 10% HCl with stirring until pH reaches ~2–3.
-
Validation: A solid precipitate should form immediately upon acidification. If an oil forms ("oiling out"), see Section 5.
Step 5: Isolation
Filter the precipitate using a Buchner funnel. Wash the cake with cold water (
Step 6: Purification Recrystallize from hot Ethanol or Methanol. If the impurity profile is complex, flash column chromatography (SiO2, Hexane/EtOAc gradient) is recommended.
Visualization of Workflow
Figure 2: Operational workflow emphasizing the critical acidification step.
Characterization & Data Analysis
To validate the synthesis, compare spectral data against the expected values for the
Expected NMR Data
| Nuclei | Chemical Shift ( | Multiplicity | Coupling ( | Structural Assignment |
| 7.40 – 7.80 | Doublet (d) | 15.0 – 16.0 Hz | ||
| 7.60 – 8.00 | Doublet (d) | 15.0 – 16.0 Hz | ||
| 5.00 – 5.20 | Singlet (s) | - | Benzyloxy | |
| 9.50 – 10.0 | Broad (s) | - | Phenolic | |
| 188.0 – 193.0 | Singlet | - | Carbonyl ( |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Precipitate on Acidification | Product is oiling out or concentration too low. | Extract aqueous layer with Ethyl Acetate, dry over |
| Starting Material Remains | Insufficient base (consumed by phenol). | Add another 1.0 eq of KOH and heat gently (40°C) for 2 hours. |
| Product is a Sticky Gum | Impurities or solvent trapping. | Dissolve gum in minimal hot ethanol, add water until turbid, and let stand in fridge overnight. |
| Loss of Benzyl Group | Acid hydrolysis during workup. | Ensure workup is done with dilute HCl and not heated. Do not use |
References
-
Claisen-Schmidt Condensation Overview
- Mechanism and utility in flavonoid synthesis.
-
Source:
-
Synthesis of Chalcones from Hydroxyacetophenones
- Detailed protocols for 2'- and 4'-hydroxy deriv
-
Source:
-
NMR Characterization of Benzyloxy Chalcones
- Spectral d
-
Source:
-
Green Chemistry Alternatives
-
Ultrasound-assisted synthesis methods.[2]
-
Source:
-
Sources
Application Note: A Comprehensive Protocol for the Synthesis of Flavones from 3'-Benzyloxy-5'-hydroxyacetophenone
Introduction
Flavones, a prominent class of flavonoids, constitute a foundational scaffold in medicinal chemistry and drug discovery, exhibiting a wide spectrum of biological activities including antioxidant, anti-inflammatory, and anticancer properties.[1] The synthesis of functionalized flavones is therefore of paramount importance for the development of novel therapeutic agents. This application note provides a detailed, field-proven protocol for the synthesis of flavones starting from 3'-Benzyloxy-5'-hydroxyacetophenone.
The choice of this particular starting material, with one hydroxyl group protected as a benzyl ether and the other free, allows for regioselective synthesis. The presented methodology is centered around the robust and high-yielding Baker-Venkataraman rearrangement, a cornerstone reaction in flavonoid chemistry.[2][3] This multi-step process involves the initial acylation of the free phenolic hydroxyl group, followed by a base-catalyzed intramolecular rearrangement to form a crucial 1,3-diketone intermediate. The subsequent acid-catalyzed cyclodehydration of this diketone forges the characteristic chromen-4-one (flavone) core.[4][5] Finally, an optional deprotection step to yield the dihydroxy-flavone is described, expanding the utility of the synthetic route. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Overall Synthetic Pathway
The synthesis is structured as a four-step sequence, designed for efficiency and control over the final product's substitution pattern. The workflow ensures the selective formation of the flavone core before any deprotection of the benzyloxy group, which can be removed in the final step if the free hydroxyl is desired.
Caption: Workflow for flavone synthesis via Baker-Venkataraman rearrangement.
Detailed Experimental Protocols
Safety First: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.[6] Pyridine is flammable and toxic; avoid inhalation and skin contact.[7][8] Concentrated acids and bases are highly corrosive.
Step 1: Synthesis of 2-Benzoyloxy-5-benzyloxy-acetophenone (Intermediate 1)
This initial step involves the esterification of the free hydroxyl group of the starting acetophenone. Pyridine serves as both the solvent and an acid scavenger, neutralizing the HCl generated during the reaction.[2][9]
Materials:
-
3'-Benzyloxy-5'-hydroxyacetophenone (1.0 eq)
-
Benzoyl chloride (1.5 eq)
-
Anhydrous Pyridine
-
3% Hydrochloric acid (HCl)
-
Crushed ice
-
Methanol (ice-cold)
Procedure:
-
In a round-bottom flask fitted with a calcium chloride drying tube, dissolve 3'-Benzyloxy-5'-hydroxyacetophenone (e.g., 2.42 g, 10.0 mmol) in anhydrous pyridine (10 mL).
-
To this solution, add benzoyl chloride (e.g., 1.7 mL, 15.0 mmol) dropwise via pipette with gentle swirling. An exothermic reaction will occur.[9]
-
Allow the reaction mixture to stand at room temperature for 30 minutes, or until the evolution of heat has ceased.
-
Carefully pour the reaction mixture into a beaker containing a mixture of 3% HCl (~150 mL) and crushed ice (~50 g). This step protonates the pyridine, making it water-soluble, and precipitates the ester product.[2]
-
Once all the ice has melted, collect the precipitated white solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with ice-cold water (~10 mL) and then ice-cold methanol (~10 mL) to remove residual impurities.[2]
-
Dry the product under vacuum. The product can be further purified by recrystallization from methanol if necessary.
Step 2: Baker-Venkataraman Rearrangement to 1-(2-Hydroxy-5-benzyloxyphenyl)-3-phenylpropane-1,3-dione (Intermediate 2)
This key step transforms the ester into a 1,3-diketone through a base-catalyzed intramolecular acyl migration.[3][5] The use of crushed potassium hydroxide in pyridine at a slightly elevated temperature is a highly effective condition for this rearrangement.[2]
Materials:
-
Intermediate 1 (from Step 1)
-
Anhydrous Pyridine
-
Potassium hydroxide (KOH) pellets, crushed
-
10% Aqueous acetic acid
Procedure:
-
In a 50 mL beaker or flask, dissolve the dried Intermediate 1 (e.g., 3.46 g, 10 mmol) in pyridine (15 mL).
-
Gently heat the solution to 50°C on a water or steam bath.[2]
-
Add crushed KOH pellets (~1.0 g, ~18 mmol) to the warm solution and stir the resulting mixture with a glass rod. A thick yellow precipitate, the potassium salt of the diketone, should form over 15-20 minutes.[2]
-
After stirring for 30 minutes, cool the mixture to room temperature.
-
Cautiously acidify the mixture by slowly adding 10% aqueous acetic acid (~20 mL). This neutralizes the excess base and protonates the phenolate, causing the 1,3-diketone to precipitate.
-
Collect the solid product by suction filtration and wash thoroughly with water.
-
The crude 1,3-diketone is typically of sufficient purity to be used directly in the next cyclization step without further purification.[4]
Step 3: Acid-Catalyzed Cyclization to 7-(Benzyloxy)flavone
The final ring-closing step is an acid-catalyzed intramolecular condensation (cyclodehydration) that forms the stable pyrone ring of the flavone scaffold.[4]
Materials:
-
Intermediate 2 (from Step 2)
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
Procedure:
-
In a 100 mL round-bottom flask, dissolve the crude 1,3-diketone from the previous step (e.g., ~10 mmol) in 30 mL of glacial acetic acid.
-
With continuous stirring, carefully add 1.5 mL of concentrated sulfuric acid to the solution.[4]
-
Fit the flask with a reflux condenser and heat the mixture in a boiling water bath or heating mantle for 1 hour.[2]
-
While still hot, pour the reaction mixture onto approximately 150 g of crushed ice with vigorous stirring.
-
As the ice melts, the flavone product will precipitate.
-
Collect the crude flavone by vacuum filtration. Wash the solid with a large volume of water until the filtrate is no longer acidic (test with litmus paper).
-
Dry the product at 50°C. For enhanced purity, the crude flavone can be recrystallized from a suitable solvent like aqueous ethanol.
Step 4 (Optional): Catalytic Debenzylation to 7-Hydroxyflavone
To obtain the free phenol, the benzyl protecting group is removed via catalytic hydrogenation. This is a clean and efficient method that yields the desired product and toluene as the only byproduct.
Materials:
-
7-(Benzyloxy)flavone (from Step 3)
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen (H₂) gas source or Ammonium Formate
-
Celite
Procedure:
-
Dissolve the 7-(Benzyloxy)flavone (e.g., 1.0 g) in a suitable solvent such as ethanol or ethyl acetate (50 mL) in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst (~100 mg, 10% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric when dry.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 7-hydroxyflavone.
Data Summary and Characterization
The following table provides a quick reference for the key parameters of the synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Expected Yield |
| 1 | Acylation | Benzoyl Chloride | Pyridine | RT | 30 min | 90-95% |
| 2 | Rearrangement | KOH (crushed) | Pyridine | 50°C | 30 min | 85-95% |
| 3 | Cyclization | Conc. H₂SO₄ | Glacial Acetic Acid | Reflux | 1 hr | 90-97%[4] |
| 4 | Deprotection | 10% Pd/C, H₂ | Ethanol | RT | 2-6 hr | >95% |
Product Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum of the final flavone will show characteristic signals for the aromatic protons on the A, B, and C rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS can be used to confirm the molecular formula of the synthesized compounds by providing an accurate mass measurement.[10][11]
-
Infrared (IR) Spectroscopy: Will show a characteristic carbonyl (C=O) stretch for the ketone group in the flavone core, typically around 1630-1650 cm⁻¹.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of each reaction step and assessing the purity of the isolated products.
References
- Mentis, M. (n.d.). Experiment 1: Synthesis of a Flavone. Department of Chemistry, University of Houston.
- BenchChem. (2025). Baker-Venkataraman Rearrangement for Flavone Synthesis.
- Alfa Chemistry. (2025). Baker-Venkataraman Rearrangement.
- Saeed, A., et al. (2018). Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. ResearchGate.
- Wheeler, T. S. (1943). Flavone. Organic Syntheses, Coll. Vol. 2, p.545.
-
Wikipedia. (2023). Baker–Venkataraman rearrangement. Retrieved from [Link]
-
Wikipedia. (2023). Allan–Robinson reaction. Retrieved from [Link]
- Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6).
- Shaikh, A. A., et al. (2017). Synthesis Of Flavone Skeleton By Different Methods. Oriental Journal of Chemistry, 33(3).
- Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
-
Gaikwad, N. D., et al. (2022). Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions. MDPI. Retrieved from [Link]
- Jayashree, B. S., et al. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline, 3, 586-595.
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
- Cambridge University Press. (n.d.). Allan-Robinson.
-
ResearchGate. (n.d.). Scheme 12. General reaction mechanism of the Allan-Robinson method for the synthesis of flavones. Retrieved from [Link]
- Apollo Scientific. (2023). Safety Data Sheet: Pyridine.
- Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
-
Royal Society of Chemistry. (2017). Synthesis of flavones via the Stork–Danheiser reaction. Retrieved from [Link]
-
Sciforum. (2022). Modified Algar-Flynn-Oyamada Reaction for The Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent. Retrieved from [Link]
-
IntechOpen. (2012). Mass Spectroscopic Methods for the Characterization of Flavonoid Compounds. Retrieved from [Link]
-
ResearchGate. (2022). Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions. Retrieved from [Link]
- BenchChem. (2025). Experimental procedure for synthesizing flavones from chalcone dibromide.
- ConnectSci. (2015). Phase Transfer Catalysis Extends The Scope of The Algar–Flynn–Oyamada Synthesis of 3-Hydroxyflavones. Australian Journal of Chemistry.
-
Wikipedia. (2023). Algar–Flynn–Oyamada reaction. Retrieved from [Link]
- Tennessee Academy of Science. (1993). Synthesis of flavonols anologous to quercetin employing the baker-venkataraman reaction.
-
PMC. (2022). High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity. Retrieved from [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
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- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. mentis.uta.edu [mentis.uta.edu]
- 10. benthamdirect.com [benthamdirect.com]
- 11. High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 3'-Benzyloxy-5'-hydroxyacetophenone in Medicinal Chemistry
Executive Summary & Chemical Profile
In the synthesis of resorcinol-derived active pharmaceutical ingredients (APIs)—particularly
By providing an orthogonal protection scheme—a base-stable, hydrogenolysis-labile benzyl ether paired with a reactive free phenol and an enolizable ketone—this intermediate allows medicinal chemists to perform selective modifications on one side of the aromatic ring without requiring complex, low-yield protection/deprotection dances[2]. This application note details the mechanistic rationale, validated protocols, and analytical controls for utilizing this compound in the synthesis of asymmetric amino-ethanol derivatives and long-acting bronchodilators[2].
Mechanistic Rationale: The Power of Orthogonal Reactivity
The structural brilliance of 3'-benzyloxy-5'-hydroxyacetophenone lies in its three distinct reaction centers, each addressable under mutually exclusive conditions:
-
The Free 5'-Hydroxyl: Readily undergoes nucleophilic substitution (e.g., esterification, etherification, or carbamoylation). Because the 3'-position is masked by the bulky benzyl group, the 5'-OH can be selectively functionalized with reagents like dimethylcarbamoyl chloride to yield mono-carbamate prodrug intermediates[2].
-
The Enolizable Acetyl Group: The alpha-carbon can be selectively halogenated (e.g., via
or ) to form a phenacyl bromide[3]. The benzyl ether electronically modulates the aromatic ring, preventing undesirable electrophilic aromatic substitution (ring bromination) and directing the reaction strictly to the alpha-methyl group. -
The 3'-Benzyl Ether: Remains completely inert under the basic conditions required for carbamoylation or amination. It is cleanly and quantitatively removed via catalytic hydrogenolysis (
, ) at the final stage, simultaneously with the reduction of the ketone to the secondary alcohol, minimizing step count[2].
Figure 1: Divergent synthetic pathways utilizing 3'-Benzyloxy-5'-hydroxyacetophenone.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems, ensuring high-fidelity translation from bench scale to process scale.
Protocol A: Selective 5'-O-Carbamoylation
This procedure is utilized to synthesize asymmetric carbamate prodrugs, extending the biological half-life of the resulting API[2].
Reagents:
-
3'-Benzyloxy-5'-hydroxyacetophenone: 9.7 g (40.0 mmol)[2]
-
Dimethylcarbamoyl chloride: 5.5 mL (~59.6 mmol)[2]
-
Anhydrous Pyridine: 200 mL[2]
Step-by-Step Methodology:
-
Dissolution: Charge a flame-dried 500 mL round-bottom flask with 9.7 g of 3'-benzyloxy-5'-hydroxyacetophenone and 200 mL of anhydrous pyridine. Stir under an inert argon atmosphere until completely dissolved.
-
Electrophile Addition: Slowly add 5.5 mL of dimethylcarbamoyl chloride dropwise via syringe.
-
Causality Check: Pyridine serves a dual purpose here. It acts as an acid scavenger for the
byproduct, driving the equilibrium forward. More importantly, it acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that easily overcomes the steric hindrance of the incoming carbamoyl chloride.
-
-
Thermal Activation: Heat the reaction mixture to 60–70 °C and maintain stirring for 18 hours[2].
-
Causality Check: Carbamoyl chlorides are significantly less electrophilic than standard acyl chlorides due to the resonance donation from the dimethylamino group. The elevated temperature is strictly required to overcome this activation energy barrier.
-
-
Workup & Self-Validation: Evaporate the pyridine to dryness under reduced pressure. Partition the resulting residue between diethyl ether (300 mL) and water (300 mL)[2].
-
In-Process Control (IPC): Wash the organic layer with cold 1M NaOH (2 x 100 mL). This step makes the protocol self-validating: any unreacted phenolic starting material is deprotonated and pulled into the aqueous phase, guaranteeing that the organic layer contains only the fully converted, base-insoluble carbamate product.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate to yield the mono-carbamoylated intermediate.
Protocol B: Global Deprotection via Catalytic Hydrogenolysis
Following alpha-bromination and amination (e.g., with tert-butylamine to build the terbutaline core[3]), the benzyl group must be removed without cleaving the newly formed carbon-nitrogen bonds.
Reagents:
-
Benzylated Amino-Ketone Intermediate: 3.5 g[2]
-
10% Palladium on Carbon (Pd/C): 0.35 g (10% w/w)
-
Isopropanol: 50 mL[2]
Step-by-Step Methodology:
-
Preparation: Dissolve 3.5 g of the intermediate in 50 mL of isopropanol within a high-pressure hydrogenation reactor. Add 0.35 g of 10% Pd/C catalyst.
-
Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the reactor to 345 KPa (approx. 50 psi) with
and heat to 50 °C. Stir vigorously for 24 hours[2].-
Causality Check: Standard balloon pressure (101 KPa) is often insufficient for rapid cleavage of benzyl ethers on sterically hindered rings. Increasing the pressure to 345 KPa dramatically increases the dissolved
concentration in the isopropanol. The 50 °C heating ensures that the cleaved toluene byproduct rapidly desorbs from the palladium surface, preventing catalyst poisoning[2].
-
-
Filtration: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with hot isopropanol (20 mL).
-
Precipitation: Evaporate the filtrate to near dryness. Redissolve the residue in a minimal amount of cold isopropanol and add diethyl ether dropwise until the target API precipitates[2].
Quantitative Data & Analytical Benchmarks
To ensure reproducibility, the following table summarizes the expected quantitative outcomes and critical analytical markers for the described workflows.
| Reaction Step | Reagents & Conditions | Expected Yield | Key Analytical Marker (NMR / HPLC) |
| 5'-O-Carbamoylation | Dimethylcarbamoyl chloride, Pyridine, 60-70 °C, 18h | 82 - 88% | |
| Alpha-Bromination | 75 - 80% | HPLC: Shift to higher retention time. | |
| Reductive Amination | tert-Butylamine, EtOH, 80 °C, then | 60 - 65% | MS (ESI+): Appearance of |
| Hydrogenolysis | > 90% |
Conclusion
The use of 3'-Benzyloxy-5'-hydroxyacetophenone allows for the highly controlled, asymmetric functionalization of resorcinol cores. By leveraging the orthogonal reactivity of its functional groups, medicinal chemists can bypass the statistical mixtures and low yields associated with symmetrical starting materials like 3,5-dihydroxyacetophenone. The protocols provided herein ensure robust, self-validating pathways to complex
References
-
[1] 1-(3-(benzyloxy)-5-hydroxyphenyl)ethanone - ChemicalBook. ChemicalBook.
-
[2] HU184959B - Process for producing new amino-ethanel derivatives - Google Patents. Google Patents.
-
[3] CN110950765B - Preparation method of terbutaline sulfate - Google Patents. Google Patents.
Sources
Application Note: Directed Synthesis of Chalcones and Flavonoid Scaffolds Using 3'-Benzyloxy-5'-hydroxyacetophenone
Introduction & Scientific Rationale
The synthesis of flavonoids and their open-chain precursors, chalcones, is a cornerstone of medicinal chemistry due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antineoplastic properties[1]. 3'-Benzyloxy-5'-hydroxyacetophenone (CAS: 81732-54-9) serves as a highly versatile A-ring building block in the directed synthesis of 3',5'-disubstituted flavonoid architectures[2].
Causality in Building Block Selection: In standard Claisen-Schmidt condensations, unprotected polyhydroxyacetophenones often undergo unwanted side reactions, oxidative degradation, or poor enolate formation due to the high basicity of the reaction media. The strategic presence of a benzyloxy group at the 3'-position of this specific acetophenone provides robust steric and electronic protection. It prevents phenoxide-driven polymerization while remaining completely stable under the strongly basic conditions required for the aldol-type condensation[1]. Meanwhile, the unprotected 5'-hydroxy group allows for solubility tuning in aqueous-ethanolic base and serves as a handle for subsequent divergent functionalization (e.g., glycosylation or etherification) prior to final deprotection.
Experimental Workflow & Mechanistic Insights
The synthesis of the flavonoid core from 3'-Benzyloxy-5'-hydroxyacetophenone involves two critical, causality-driven stages:
Step 1: Base-Catalyzed Claisen-Schmidt Condensation
The reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism[3]. The base (typically KOH or NaOH) serves a dual purpose. First, it deprotonates the 5'-hydroxyl group to form a phenoxide, necessitating the use of at least 2.0 equivalents of base. Second, it deprotonates the
Step 2: Divergent Deprotection Strategies
The removal of the 3'-benzyl protecting group must be carefully tailored to the desired final flavonoid scaffold:
-
Pathway A (Global Reduction): If a dihydrochalcone (a saturated flavan precursor) is desired, standard catalytic hydrogenolysis using
and Pd/C is employed. The Pd/C catalyst will concurrently cleave the benzyl ether and reduce the -unsaturated double bond. -
Pathway B (Selective Debenzylation): If the
-unsaturated chalcone must be preserved for subsequent cyclization into flavones or flavonols, reductive conditions must be avoided. Instead, a Lewis acid-mediated dealkylation using Boron Trichloride ( ) at cryogenic temperatures is required to selectively cleave the benzyl ether without reducing the enone system.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected yields for the synthesis of the chalcone intermediate and its subsequent deprotection.
| Reaction Step | Reagents & Equivalents | Solvent | Temp / Time | Expected Yield | Purity (HPLC) |
| Claisen-Schmidt Condensation | Acetophenone (1.0 eq), Benzaldehyde (1.1 eq), KOH (2.5 eq) | EtOH / | 25 °C / 12–18 h | 78% – 85% | > 95% |
| Global Reduction (Dihydrochalcone) | Chalcone (1.0 eq), 10% Pd/C (10 wt%), | MeOH / EtOAc | 25 °C / 4–6 h | 88% – 92% | > 98% |
| Selective Debenzylation (Chalcone) | Chalcone (1.0 eq), | Anhydrous DCM | -78 °C to 0 °C / 3 h | 70% – 75% | > 92% |
Detailed Experimental Protocols
Protocol A: Synthesis of the Protected Chalcone Intermediate
Self-Validating Step: The reaction progress can be visually validated by the formation of a deep yellow/orange precipitate, characteristic of the highly conjugated
-
Preparation: In a 100 mL round-bottom flask, dissolve 3'-Benzyloxy-5'-hydroxyacetophenone (10 mmol) and the desired substituted benzaldehyde (11 mmol) in 30 mL of absolute ethanol.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of KOH (25 mmol dissolved in 5 mL of distilled water) dropwise over 10 minutes. Note: 2.5 equivalents of base are used to account for the neutralization of the 5'-phenol.
-
Condensation: Remove the ice bath and stir the reaction mixture at room temperature for 12 to 18 hours. Monitor the disappearance of the starting acetophenone via TLC (Hexanes:EtOAc, 7:3).
-
Quenching & Isolation: Pour the dark reaction mixture into 100 mL of crushed ice-water. Slowly acidify the solution to pH 3-4 using 1M HCl. A yellow precipitate will form immediately.
-
Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol to yield the pure protected chalcone.
Protocol B: Selective Lewis-Acid Debenzylation (Preserving the Enone)
Self-Validating Step: The cleavage of the benzyl ether will result in a significant shift in TLC retention factor (
-
Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Dissolve the protected chalcone (5 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Syringe in
(15 mL of a 1.0 M solution in DCM, 15 mmol) dropwise over 15 minutes. The mixture will turn dark red/brown, indicating the formation of the boron-oxygen complex. -
Cleavage: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to 0 °C over 2 hours.
-
Quenching: Carefully quench the reaction at 0 °C by the slow dropwise addition of 10 mL of saturated aqueous
to hydrolyze the boron complexes. -
Extraction: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via flash column chromatography to yield the 3',5'-dihydroxychalcone.
Mandatory Visualizations
Caption: Workflow for synthesizing chalcones and dihydrochalcones from the protected acetophenone precursor.
Caption: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation forming the (E)-chalcone.
References
-
Elkanzi, N. A., Hrichi, H., Alolayan, R. A., Derafa, W., Zahou, F. M., & Bakr, R. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27769–27786.[Link][1]
-
Dotta, D., Gastaldi, M., Fin, A., Barbero, N., Barolo, C., Cardano, F., Rossi, F., Brunelli, F., Viscardi, G., & Tron, G. C. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 90(8), 2915–2926.[Link][4]
-
A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022). CORE.[Link][3]
-
HU184959B - Process for producing new amino-ethanel derivatives. Google Patents.[2]
Sources
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HU184959B - Process for producing new amino-ethanel derivatives - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Protocol for the Benzylation of 3',5'-Dihydroxyacetophenone
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3',5'-dibenzyloxyacetophenone through the benzylation of 3',5'-dihydroxyacetophenone. The described methodology is rooted in the principles of the Williamson ether synthesis and has been optimized for high yield, purity, and scalability. We delve into the causality behind reagent selection and procedural steps, offering insights valuable to researchers in medicinal chemistry, organic synthesis, and materials science. This guide is designed to be a self-validating system, complete with detailed procedural steps, characterization data, and a troubleshooting guide to ensure reproducible results.
Introduction and Scientific Rationale
3',5'-dihydroxyacetophenone is a valuable building block in the synthesis of various pharmaceuticals and complex organic molecules. Its two phenolic hydroxyl groups are reactive and often require protection during multi-step synthetic sequences to prevent unwanted side reactions. The benzyl group is an ideal protecting group for phenols due to its stability under a wide range of reaction conditions and its susceptibility to removal via catalytic hydrogenation (debenzylation).[1]
The conversion of the phenolic hydroxyls to benzyl ethers is most commonly achieved via the Williamson ether synthesis.[2][3] This classical Sɴ2 reaction involves the deprotonation of the weakly acidic phenol by a suitable base to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide, in this case, benzyl chloride or bromide, to form the corresponding ether.[2][4]
The choice of base is critical. While strong bases like sodium hydride (NaH) can be used, milder inorganic bases such as potassium carbonate (K₂CO₃) are often preferred for their ease of handling, lower cost, and high efficiency in polar aprotic solvents.[5][6] K₂CO₃ is sufficiently basic to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote significant side reactions.[5] The reaction is typically performed in a solvent like acetone or acetonitrile, which effectively dissolves the organic reactants and facilitates the Sɴ2 mechanism.[7][8]
This document outlines a detailed procedure that leverages the potassium carbonate/benzyl chloride system in acetone, a method proven to be robust and high-yielding.[8] The final product, 3,5-dibenzyloxyacetophenone, is a key intermediate in the synthesis of compounds like terbutaline and enantiomerically pure analogs of (-)-epicatechin gallate.[8]
Reaction Mechanism: The Williamson Ether Synthesis
The benzylation of 3',5'-dihydroxyacetophenone proceeds in two key steps, repeated for both hydroxyl groups:
-
Deprotonation: The base, potassium carbonate, abstracts the acidic proton from a phenolic hydroxyl group, creating a potassium phenoxide intermediate. This step is a reversible acid-base equilibrium.
-
Nucleophilic Substitution (Sɴ2): The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic benzylic carbon of benzyl chloride. This concerted, one-step reaction displaces the chloride ion and forms the carbon-oxygen bond of the benzyl ether.[3][4]
The overall reaction is as follows:
Reaction scheme for the benzylation of 3',5'-dihydroxyacetophenone.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale and can be adapted for larger quantities.
Materials and Equipment
| Reagent/Material | M.W. | CAS No. | Notes |
| 3',5'-Dihydroxyacetophenone | 152.15 g/mol | 51863-60-6 | Starting material. Ensure it is dry. |
| Benzyl Chloride | 126.58 g/mol | 100-44-7 | Lachrymator. Handle in a fume hood. |
| Anhydrous Potassium Carbonate | 138.21 g/mol | 584-08-7 | Finely powdered. Dry in an oven before use. |
| Acetone | 58.08 g/mol | 67-64-1 | Anhydrous/reagent grade. |
| Methanol | 32.04 g/mol | 67-56-1 | For recrystallization. |
| Deionized Water | 18.02 g/mol | 7732-18-5 | For workup. |
Equipment:
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Stoichiometry Table
| Reagent | M.W. | Moles | Equivalents | Mass/Volume |
| 3',5'-Dihydroxyacetophenone | 152.15 | 0.066 mol | 1.0 | 10.0 g |
| Benzyl Chloride | 126.58 | 0.145 mol | 2.2 | 18.3 g (16.6 mL) |
| Anhydrous K₂CO₃ | 138.21 | 0.164 mol | 2.5 | 22.7 g |
| Acetone | - | - | - | 100 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3',5'-dihydroxyacetophenone (10.0 g, 65.7 mmol), anhydrous potassium carbonate (22.7 g, 164.3 mmol), and acetone (100 mL).[8]
-
Addition of Benzylating Agent: While stirring the suspension at room temperature, add benzyl chloride (18.3 g, 145.6 mmol) dropwise over 5 minutes.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to 50°C using a heating mantle or oil bath. Maintain this temperature with vigorous stirring for 6 hours.[8]
-
Monitoring: Monitor the reaction's progress using TLC (e.g., eluent: 3:1 Hexanes/Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (K₂CO₃, KCl) using a Buchner funnel. Wash the filter cake with additional acetone (2 x 20 mL) to recover any residual product.[8]
-
Workup - Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone. This will yield a crude residue.[8]
-
Purification - Recrystallization: To the crude residue, add methanol (approx. 80-100 mL) and heat the mixture until the solid dissolves completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation and Drying: Collect the resulting off-white crystals by vacuum filtration, washing them with a small amount of cold methanol. Dry the purified 3',5'-dibenzyloxyacetophenone under vacuum to a constant weight.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 3,5-dibenzyloxyacetophenone.
Expected Results and Characterization
-
Yield: A typical yield for this procedure is in the range of 80-90%.[8]
-
Appearance: The final product should be an off-white to beige crystalline solid.[8][9]
-
Melting Point: The literature melting point for 3',5'-dibenzyloxyacetophenone is 60-62°C. A sharp melting point in this range is a good indicator of purity.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should confirm the presence of the two benzyl groups (resonances around 5.1 ppm for the -CH₂- protons and between 7.3-7.5 ppm for the aromatic protons of the benzyl groups) and the disappearance of the phenolic -OH protons.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the benzylic carbons (~70 ppm) and the aromatic carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass (C₂₂H₂₀O₃, M.W. = 332.39) should be observed.[10]
-
Troubleshooting and Scientific Insights
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; wet reagents or solvent; insufficient base. | Ensure all reagents and solvents are anhydrous. Extend reaction time and monitor carefully by TLC. Use freshly dried, finely powdered K₂CO₃. |
| Incomplete Reaction | Poor quality of benzyl chloride; insufficient heating. | Use freshly distilled or a new bottle of benzyl chloride. Ensure the reaction temperature is maintained at 50°C. |
| Oily Product / Failure to Crystallize | Presence of impurities (e.g., unreacted benzyl chloride, benzyl alcohol from hydrolysis). | Purify the crude product using flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) before attempting recrystallization. |
| Reaction Stalls | Base is not effective (e.g., large particle size, hydrated). | Use finely powdered, anhydrous K₂CO₃. Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to enhance reactivity, although it is often unnecessary for this substrate. |
Causality Behind Choices:
-
Why excess benzyl chloride and K₂CO₃? Using a slight excess of the electrophile (benzyl chloride) and the base (K₂CO₃) ensures the complete conversion of the starting material, driving the reaction equilibrium towards the product.
-
Why Acetone? Acetone is a polar aprotic solvent that effectively dissolves the organic starting materials while being unable to donate protons, which is ideal for Sɴ2 reactions. Its boiling point allows for gentle heating to accelerate the reaction without requiring high temperatures that could lead to side products.
-
Why not a stronger base? While a strong base like NaH would deprotonate the phenol more completely, it is also more hazardous (pyrophoric) and can react with the ketone's alpha-protons, potentially leading to undesired aldol-type side reactions. K₂CO₃ provides the optimal balance of reactivity and safety for this transformation.[5]
Conclusion
The benzylation of 3',5'-dihydroxyacetophenone using potassium carbonate and benzyl chloride in acetone is a highly efficient, reliable, and scalable method for protecting the phenolic hydroxyl groups. The protocol detailed in this application note is straightforward and utilizes common laboratory reagents and equipment. By understanding the underlying Williamson ether synthesis mechanism and the rationale for the chosen conditions, researchers can confidently execute this procedure to obtain high yields of pure 3,5-dibenzyloxyacetophenone, a crucial intermediate for further synthetic applications.
References
-
PrepChem. Synthesis of h. 3,5-Dibenzyloxyacetophenone. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Available at: [Link]
-
PrepChem. Synthesis of 3,5-Dibenzyloxyacetophenone. Available at: [Link]
-
Selva, M., Tundo, P., & Perosa, A. (1998). Selective mono-benzylation of methylene active compounds with dibenzyl carbonate. Journal of the Chemical Society, Perkin Transactions 1, (1), 111-114. Available at: [Link]
-
Soni, V. K. Williamson Ether Synthesis. Available at: [Link]
-
Kaliappan, K. P. Protecting Groups. IIT Bombay. Available at: [Link]
- Google Patents. Method of making benzylated phenols. (WO2007027375A2).
-
Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
- Google Patents. Preparation method of 3, 5-resacetophenone. (CN102675075B).
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]
- Google Patents. A kind of preparation method of terbutaline sulfate. (CN110950765A).
-
Quora. What happens to phenol when it reacts with K2CO3 catalyzed by CH3Br? Available at: [Link]
-
BioVanix. 3,5-Dibenzyloxyacetophenone | 28924-21-2. Available at: [Link]
Sources
- 1. chem.iitb.ac.in [chem.iitb.ac.in]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. quora.com [quora.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 9. 3,5-Dibenzyloxyacetophenone | 28924-21-2 [chemicalbook.com]
- 10. 3,5-Dibenzyloxyacetophenone | 28924-21-2 | Manufacturer | BioVanix [biovanix.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone
This comprehensive guide provides a detailed protocol for the large-scale synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone, a key intermediate in the development of various pharmaceutical compounds. The synthesis strategy is designed for scalability, efficiency, and high purity, addressing the needs of researchers, scientists, and drug development professionals in an industrial setting.
Introduction
3'-Benzyloxy-5'-hydroxyacetophenone serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its structure, featuring a selectively protected di-hydroxyl system, allows for regioselective modifications, making it a valuable precursor in multi-step synthetic routes. The protocol outlined herein is based on a robust and scalable multi-step synthesis starting from the readily available 3,5-dihydroxybenzoic acid. The key to this synthesis is the strategic and selective protection of one of the phenolic hydroxyl groups as a benzyl ether, which can be later removed under mild conditions.
Synthetic Strategy: A Multi-Step Approach
The overall synthetic pathway involves a four-step process designed for optimal yield and purity on a large scale. The process begins with the esterification of 3,5-dihydroxybenzoic acid, followed by a selective monobenzylation of the resulting ester. Subsequent hydrolysis of the ester group and a final decarboxylative acylation yield the target molecule, 3'-Benzyloxy-5'-hydroxyacetophenone. This approach is favored for its cost-effectiveness, the use of manageable reagents, and the avoidance of harsh reaction conditions often associated with other synthetic routes.[1][2]
Caption: Overall synthetic workflow for 3'-Benzyloxy-5'-hydroxyacetophenone.
PART 1: Detailed Experimental Protocols
Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
Objective: To convert 3,5-dihydroxybenzoic acid to its methyl ester to protect the carboxylic acid functionality and improve solubility for the subsequent benzylation step.
Protocol:
-
To a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 3,5-dihydroxybenzoic acid (5.0 kg, 32.4 mol) and methanol (25 L).
-
Stir the suspension and cool the reactor to 10-15 °C using a cooling jacket.
-
Slowly add concentrated sulfuric acid (0.5 L, 9.3 mol) to the stirred suspension over a period of 30 minutes, ensuring the temperature does not exceed 25 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 L).
-
Combine the organic layers, wash with brine (10 L), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude methyl 3,5-dihydroxybenzoate as a solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to obtain pure methyl 3,5-dihydroxybenzoate.
| Parameter | Value |
| Starting Material | 3,5-Dihydroxybenzoic Acid |
| Reagents | Methanol, Sulfuric Acid |
| Product | Methyl 3,5-dihydroxybenzoate |
| Expected Yield | 85-90% |
| Purity (HPLC) | >98% |
Step 2: Selective Monobenzylation of Methyl 3,5-dihydroxybenzoate
Objective: To selectively protect one of the phenolic hydroxyl groups as a benzyl ether. This is the critical step for obtaining the desired mono-substituted product. The selectivity is achieved by using a stoichiometric amount of benzyl chloride in the presence of a mild base.
Protocol:
-
In the 50 L reactor, dissolve methyl 3,5-dihydroxybenzoate (4.0 kg, 23.8 mol) in acetone (30 L).
-
Add finely ground potassium carbonate (3.6 kg, 26.0 mol) to the solution and stir vigorously.
-
Slowly add benzyl chloride (2.75 L, 23.8 mol) to the suspension over 1 hour at room temperature.
-
Heat the reaction mixture to reflux (approximately 55-60 °C) and maintain for 12-16 hours, monitoring the reaction by TLC or HPLC for the disappearance of the starting material and the formation of the mono- and di-benzylated products.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone (2 x 5 L).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in ethyl acetate (20 L) and wash with water (2 x 10 L) and brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to separate the desired mono-benzylated product from the di-benzylated byproduct and unreacted starting material.
| Parameter | Value |
| Starting Material | Methyl 3,5-dihydroxybenzoate |
| Reagents | Benzyl Chloride, Potassium Carbonate, Acetone |
| Product | Methyl 3-(benzyloxy)-5-hydroxybenzoate |
| Expected Yield | 60-70% |
| Purity (HPLC) | >99% |
Step 3: Hydrolysis of Methyl 3-(benzyloxy)-5-hydroxybenzoate
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid in preparation for the final acylation step.
Protocol:
-
Dissolve methyl 3-(benzyloxy)-5-hydroxybenzoate (3.0 kg, 11.6 mol) in a mixture of methanol (15 L) and water (5 L) in the 50 L reactor.
-
Add sodium hydroxide (0.93 kg, 23.2 mol) and heat the mixture to reflux (70-75 °C) for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 L) and wash with diethyl ether (2 x 5 L) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to yield 3-(benzyloxy)-5-hydroxybenzoic acid.
| Parameter | Value |
| Starting Material | Methyl 3-(benzyloxy)-5-hydroxybenzoate |
| Reagents | Sodium Hydroxide, Methanol, Water, Hydrochloric Acid |
| Product | 3-(Benzyloxy)-5-hydroxybenzoic Acid |
| Expected Yield | 90-95% |
| Purity (HPLC) | >98% |
Step 4: Decarboxylative Acylation of 3-(Benzyloxy)-5-hydroxybenzoic Acid
Objective: To introduce the acetyl group and concurrently decarboxylate to form the final product, 3'-Benzyloxy-5'-hydroxyacetophenone.
Protocol:
-
To the 50 L reactor, add 3-(benzyloxy)-5-hydroxybenzoic acid (2.5 kg, 10.2 mol), acetic anhydride (5 L, 53.0 mol), and pyridine (2.5 L).
-
Heat the reaction mixture to 130-140 °C and maintain for 3-5 hours. Monitor the evolution of carbon dioxide to gauge the reaction progress.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a mixture of ice (20 kg) and concentrated hydrochloric acid (5 L).
-
Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the excess acetic anhydride.
-
Extract the product with ethyl acetate (3 x 15 L).
-
Combine the organic layers and wash successively with water (10 L), saturated sodium bicarbonate solution (2 x 10 L) until effervescence ceases, and finally with brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water to afford pure 3'-Benzyloxy-5'-hydroxyacetophenone.
| Parameter | Value |
| Starting Material | 3-(Benzyloxy)-5-hydroxybenzoic Acid |
| Reagents | Acetic Anhydride, Pyridine |
| Product | 3'-Benzyloxy-5'-hydroxyacetophenone |
| Expected Yield | 75-85% |
| Purity (HPLC) | >99% |
PART 2: Scientific Integrity & Logic
Causality Behind Experimental Choices
-
Esterification: The use of methanol with a catalytic amount of sulfuric acid is a classic Fischer esterification. This method is cost-effective and highly efficient for converting carboxylic acids to their methyl esters, which is crucial for preventing unwanted side reactions at the carboxylic acid site during the subsequent benzylation step.
-
Selective Monobenzylation: The choice of potassium carbonate as a base and acetone as a solvent is critical for achieving mono-benzylation. Potassium carbonate is a relatively mild base, which helps to control the reactivity and prevent the formation of the di-benzylated product. Acetone is an excellent solvent for this reaction, and its boiling point allows for a controlled reaction temperature. The stoichiometry of benzyl chloride is carefully controlled to favor the mono-substituted product.
-
Hydrolysis: Saponification using sodium hydroxide is a standard and robust method for hydrolyzing esters. The use of a methanol/water co-solvent system ensures the solubility of both the starting material and the intermediate carboxylate salt.
-
Decarboxylative Acylation: This final step is a key transformation. Acetic anhydride serves as both the acylating agent and a dehydrating agent, while pyridine acts as a catalyst and a base to facilitate the reaction. Heating the mixture drives the decarboxylation of the intermediate mixed anhydride, leading to the formation of the desired acetophenone.
Trustworthiness: A Self-Validating System
Each step of this protocol includes in-process controls (TLC or HPLC monitoring) to ensure the reaction has proceeded to completion before moving to the next stage. The purification methods at each step (recrystallization and column chromatography) are designed to remove specific impurities, ensuring that the starting material for each subsequent reaction is of high purity. The final product is characterized by a suite of analytical techniques to confirm its identity and purity, providing a self-validating workflow.
Caption: Quality control workflow for the synthesis process.
PART 3: Analytical Characterization
A comprehensive analytical characterization of the final product is essential to confirm its identity and purity.
| Analytical Technique | Expected Results |
| HPLC | Purity >99% (by area percentage at a specified wavelength) |
| ¹H NMR | Spectrum consistent with the structure of 3'-Benzyloxy-5'-hydroxyacetophenone, showing characteristic peaks for the acetyl group, aromatic protons, benzylic protons, and the phenolic hydroxyl proton. |
| ¹³C NMR | Spectrum showing the correct number of carbon signals corresponding to the structure. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₄O₃, MW: 242.27 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and ether (C-O-C) functional groups. |
| Melting Point | A sharp melting point range consistent with a pure compound. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: All steps should be performed in a well-ventilated area or a fume hood, especially when handling volatile and corrosive reagents like sulfuric acid, benzyl chloride, and pyridine.
-
Reagent Handling: Exercise caution when handling concentrated acids and bases. Add reagents slowly to control exothermic reactions.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- Zhou, G.-C. (2023). Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin. SciSpace. DOI: 10.3987/com-23-14868.
- CNRS Innov
- Patsnap Eureka. (2025).
- ResearchGate. (n.d.).
- Czerniak, A., et al. (2020).
- Cavani, F., & Teles, J. H. (n.d.). CHAPTER 11: Advances in Catalysis for More Sustainable Synthesis of Phenolics. In Books.
- ChemBK. (2024). 1-(3,5-dihydroxyphenyl)-ethanone.
- Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10, 1795-1798.
- Google Patents. (n.d.).
- Sarpong, R., & Christianson, G. J. (n.d.).
- Benchchem. (n.d.). Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid: An In-depth Technical Guide.
- SlideShare. (n.d.). Protection of OH group of alcohol.
- University of Calgary. (n.d.). Alcohol Protecting Groups.
- ResearchGate. (n.d.). New Selective O-Debenzylation of Phenol with Mg/MeOH | Request PDF.
- Google Patents. (n.d.). CN102976907A - Method for selectively removing phenol hydroxymethyl protection.
- Suzhou Highfine Biotech. (2024). Alcoholic Hydroxyl Protection & Deprotection.
- ABL Technology. (n.d.). 4'-Benzyloxy-2'-hydroxyacetophenone | 29682-12-0.
- Google Patents. (n.d.).
Sources
catalytic methods for the synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone
Part 1: Executive Summary & Strategic Rationale
Target Molecule: 3'-Benzyloxy-5'-hydroxyacetophenone (CAS: 81732-54-9) Core Challenge: The synthesis of 3'-benzyloxy-5'-hydroxyacetophenone requires the desymmetrization of the symmetric precursor, 3,5-dihydroxyacetophenone. Because the two hydroxyl groups at the 3 and 5 positions are chemically equivalent (meta to the acetyl group) and electronically identical, standard alkylation often yields a statistical mixture of starting material (30-40%), the desired mono-ether (40-50%), and the unwanted bis-ether (10-20%).
Solution: This guide details a Phase-Transfer Catalyzed (PTC) protocol designed to maximize the yield of the mono-benzylated product. By utilizing a quaternary ammonium salt catalyst, we enhance the nucleophilicity of the phenoxide anion in the organic phase, allowing for tighter stoichiometric control and milder reaction conditions compared to classical Williamson ether synthesis.
Part 2: Scientific Principles & Mechanism
The Symmetry Problem
In 3,5-dihydroxyacetophenone, both phenolic protons have similar pKa values (~9.5).
-
Electronic Environment: Both are meta to the electron-withdrawing acetyl group.
-
Chelation: Unlike 2,4-dihydroxyacetophenone (resacetophenone), where the 2-OH forms a strong intramolecular hydrogen bond with the carbonyl, the 3,5-isomer lacks this "ortho effect." Consequently, there is no inherent thermodynamic preference for one hydroxyl over the other.
Phase Transfer Catalysis (PTC) Strategy
We employ a Solid-Liquid PTC system using Tetrabutylammonium Iodide (TBAI) .
-
Deprotonation: Solid Potassium Carbonate (
) deprotonates the phenol at the solid-liquid interface. -
Ion Exchange: The lipophilic quaternary ammonium cation (
) pairs with the phenoxide anion ( ), solubilizing it in the organic solvent (Acetone or 2-Butanone). -
Reaction: The "naked" phenoxide anion, loosely paired with the bulky
, reacts rapidly with Benzyl Bromide. -
Selectivity Control: The key to mono-selectivity lies in starvation kinetics . By adding the electrophile (Benzyl Bromide) slowly and limiting it to 0.95 equivalents, we statistically favor the mono-substitution.
DOT Diagram: PTC Catalytic Cycle
Caption: Solid-Liquid Phase Transfer Catalysis cycle for the mono-benzylation of phenolic substrates.
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |
| 3,5-Dihydroxyacetophenone | 152.15 | 1.0 | Substrate |
| Benzyl Bromide | 171.04 | 0.95 | Electrophile (Limiting) |
| Potassium Carbonate (Anhydrous) | 138.21 | 1.2 | Base |
| TBAI (Tetrabutylammonium Iodide) | 369.37 | 0.05 (5 mol%) | Catalyst |
| Acetone (HPLC Grade) | - | Solvent | Medium (0.2 M) |
Step-by-Step Procedure
Step 1: Catalyst Activation [2]
-
In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 3,5-Dihydroxyacetophenone (10.0 g, 65.7 mmol) in Acetone (330 mL) .
-
Add Anhydrous
(10.9 g, 78.8 mmol) . The mixture will turn into a suspension. -
Add TBAI (1.21 g, 3.28 mmol) . Stir vigorously at Room Temperature (RT) for 15 minutes to establish the phase transfer equilibrium.
Step 2: Controlled Addition (Crucial for Selectivity) 4. Dissolve Benzyl Bromide (10.67 g, 7.4 mL, 62.4 mmol) in Acetone (20 mL) . 5. Using a syringe pump or pressure-equalizing dropping funnel, add the Benzyl Bromide solution dropwise over 2 hours at RT.
- Note: Slow addition keeps the concentration of electrophile low, reducing the probability of the mono-ether reacting further to form the bis-ether.
Step 3: Reaction Monitoring
6. Heat the mixture to a gentle reflux (
- Rf Values (Approx):
- Bis-ether: ~0.8 (Top spot)
- Mono-ether (Target): ~0.4 (Middle spot)
- Starting Material: ~0.1 (Bottom spot)[7]
Step 4: Work-up & Purification
8. Cool to RT and filter off the inorganic solids (
- Column Chromatography: Pack a silica gel column.[2] Elute with a gradient of Hexane
Hexane:EtOAc (80:20). - Recrystallization (Alternative): The mono-ether can often be recrystallized from Ethanol/Water or Toluene, while the bis-ether remains in the mother liquor.
Step 5: Characterization
-
Appearance: White to off-white needles.
-
1H NMR (CDCl3, 400 MHz):
2.56 (s, 3H, ), 5.08 (s, 2H, ), 6.68 (t, 1H, Ar-H), 7.12 (m, 1H, Ar-H), 7.20 (m, 1H, Ar-H), 7.35-7.45 (m, 5H, Ph-H). -
Diagnostic: Presence of one benzyl methylene singlet (5.08 ppm) and the persistence of a phenolic -OH signal (often broad >5 ppm).
Part 4: Alternative "De Novo" Route (Total Synthesis)
For applications requiring 100% regiocontrol without chromatographic separation of statistical mixtures, a "De Novo" synthesis starting from 3,5-Dihydroxybenzoic acid is recommended, though it is longer (4-5 steps).
Workflow Diagram:
Caption: De Novo synthesis route ensuring meta-substitution pattern.
Comparison of Methods:
| Feature | Method A: PTC Alkylation (Recommended) | Method B: De Novo Synthesis |
| Step Count | 1 Step | 4-5 Steps |
| Atom Economy | High | Low |
| Yield | ~45-50% (isolated) | ~30-40% (overall) |
| Purification | Difficult (requires column) | Moderate (intermediates crystallize) |
| Scalability | High (kg scale feasible) | Low (multi-step loss) |
Part 5: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| High Bis-ether formation | Excess Benzyl Bromide or fast addition | Reduce BnBr to 0.9 eq; decrease addition rate; dilute reaction further. |
| Low Conversion | Inactive Catalyst or Wet Solvent | Dry Acetone over |
| O-Alkylation vs C-Alkylation | C-Alkylation is rare for simple halides | Use Acetone (polar aprotic) to favor O-alkylation. Avoid super-strong bases like NaH if C-alkylation is observed (unlikely here). |
References
-
BenchChem. "Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid: An In-depth Technical Guide."[8] BenchChem Technical Library. Link
-
ChemicalBook. "3,5-Dihydroxyacetophenone Synthesis and Properties." ChemicalBook Product Database. Link
- Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199.
-
Organic Syntheses. "Benzalacetophenone (Chalcone) and derivatives." Org.[2][6] Synth. Coll. Vol. 1, p.78. Link (General acetophenone reactivity context).
- Vertex AI Search. "Catalytic mono-benzylation of 3,5-dihydroxyacetophenone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. HU184959B - Process for producing new amino-ethanel derivatives - Google Patents [patents.google.com]
- 3. 3,5-Dihydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. EP2404891A1 - Preparation method of acylbenzenes - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tsijournals.com [tsijournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3'-Benzyloxy-5'-hydroxyacetophenone in the Synthesis of Asymmetric Bioactive Molecules
Executive Summary & Introduction
In the landscape of modern drug discovery and natural product synthesis, the ability to selectively functionalize symmetrical aromatic systems is a critical challenge. 3'-Benzyloxy-5'-hydroxyacetophenone (CAS: 81732-54-9), widely recognized in the pharmaceutical industry as Terbutaline Impurity 18 1, serves as a highly versatile, asymmetrically protected building block.
By providing a pre-installed orthogonal protection scheme on a resorcinol-type A-ring, this compound eliminates the need for complex, low-yielding desymmetrization steps. It is fundamentally essential for synthesizing long-acting
Mechanistic Rationale: The Power of Orthogonal Phenolic Protection
Attempting to mono-functionalize an unprotected 3,5-dihydroxyacetophenone core invariably leads to a statistical mixture of unreacted starting material, mono-alkylated/acylated products, and di-alkylated/acylated products due to the identical
3'-Benzyloxy-5'-hydroxyacetophenone intrinsically solves this causality dilemma:
-
The 5'-OH is free: It acts as a ready nucleophile for etherification, esterification, or glycosylation.
-
The 3'-OH is masked: The robust benzyl ether protects the second hydroxyl group. It is highly stable under basic conditions (e.g., Aldol condensations) and nucleophilic environments (e.g., aminations).
-
Orthogonal Cleavage: The benzyl group can be cleanly and quantitatively removed via palladium-catalyzed hydrogenolysis at the final stage of the synthesis, without disturbing newly formed ester, amide, or alkyl linkages.
Application Workflow 1: Synthesis of Bronchodilator Prodrugs
One of the most prominent industrial applications of this building block is the synthesis of terbutaline-derived prodrugs (e.g., bambuterol analogs). The free 5'-OH allows for the selective installation of a carbamate prodrug moiety, which is designed to slowly hydrolyze in vivo, providing a prolonged therapeutic effect 2.
Synthetic workflow for terbutaline prodrugs highlighting orthogonal protection.
Application Workflow 2: Synthesis of Asymmetric Chalcones
Chalcones are vital precursors to flavonoids and exhibit broad-spectrum biological activities (anti-inflammatory, antioxidant, kinase inhibition). Using 3'-Benzyloxy-5'-hydroxyacetophenone allows chemists to perform a Claisen-Schmidt condensation while keeping one phenolic site protected for downstream diversification.
Mechanistic pathway of Claisen-Schmidt condensation for chalcone synthesis.
Quantitative Data Presentation
The following table summarizes the optimized reaction parameters and typical yields for the key transformations utilizing this intermediate.
| Reaction Step | Reagents & Conditions | Target Intermediate/Product | Typical Yield | Mechanistic Purpose |
| O-Acylation | Dimethylcarbamoyl chloride, Pyridine, 60-70 °C, 18h | 3'-Benzyloxy-5'-dimethylcarbamoyloxyacetophenone | 80–85% | Selectively install a carbamate prodrug moiety at the free 5'-OH. |
| Aldol Condensation | Aryl aldehyde, KOH, EtOH, RT, 12h | Asymmetric Chalcone | 70–90% | Form the |
| Hydrogenolysis | 10% Pd/C, | Deprotected Resorcinol Derivative | >90% | Global deprotection of the benzyl ether to reveal the active phenol. |
Detailed Experimental Protocols
Protocol A: Selective 5'-O-Acylation (Prodrug Intermediate Synthesis)
Objective: To selectively install a carbamate group on the free 5'-hydroxyl without affecting the acetyl group.
-
Preparation: Dissolve 9.7 g (approx. 40 mmol) of 3'-Benzyloxy-5'-hydroxyacetophenone in 200 mL of anhydrous pyridine. Causality: Pyridine acts as both the solvent and the acid scavenger to neutralize the HCl generated, driving the reaction to completion.
-
Addition: Slowly add 5.5 mL of dimethylcarbamoyl chloride dropwise at 0 °C to control the initial exotherm.
-
Reaction: Heat the reaction mixture to 60–70 °C and stir continuously for 18 hours under an inert argon atmosphere.
-
Workup: Evaporate the pyridine to near dryness under reduced pressure. Partition the residue between diethyl ether and water. Wash the organic layer with 1M HCl (to remove residual pyridine), followed by brine.
-
Self-Validation System: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot (
~0.4) and the emergence of a less polar spot ( ~0.6) indicates completion. FT-IR spectroscopy must confirm the absence of the broad phenolic -OH stretch at ~3300 .
Protocol B: Claisen-Schmidt Condensation for Asymmetric Chalcones
Objective: To synthesize a chalcone framework via base-catalyzed aldol condensation.
-
Preparation: Dissolve 1.0 eq of 3'-Benzyloxy-5'-hydroxyacetophenone and 1.1 eq of the desired substituted benzaldehyde in absolute ethanol. Causality: Ethanol ensures the solubility of both aromatic precursors while supporting the generation of the ethoxide/hydroxide base.
-
Catalysis: Add an aqueous solution of KOH (40% w/v) dropwise until the pH reaches ~12.
-
Reaction: Stir the mixture at room temperature for 12–24 hours.
-
Workup: Pour the mixture into crushed ice and acidify to pH 3 with 1M HCl. Collect the resulting precipitate via vacuum filtration and recrystallize from ethanol.
-
Self-Validation System: The formation of the chalcone is visually indicated by a distinct color change to deep yellow/orange due to the extended conjugation.
NMR validation is critical: look for characteristic trans-alkene doublets ( = 15–16 Hz) between 7.4 and 7.8 ppm, confirming the -unsaturated ketone structure.
Protocol C: Global Deprotection via Hydrogenolysis
Objective: To unmask the 3'-hydroxyl group to yield the final bioactive molecule.
-
Preparation: Dissolve the benzylated intermediate in isopropanol or methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10-15% w/w relative to the substrate) under a blanket of nitrogen. Causality: The nitrogen blanket prevents the dry Pd/C from igniting the solvent vapors.
-
Hydrogenation: Purge the vessel with
gas and pressurize to 345 KPa (approx. 50 psi). Heat to 50 °C and agitate for 24 hours. -
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate to dryness to yield the deprotected product.
-
Self-Validation System: The reaction is complete when hydrogen gas uptake ceases. Mass Spectrometry (LC-MS) should confirm a mass shift corresponding to the exact loss of the benzyl group (-90 Da).
References
- Google Patents. "HU184959B - Process for producing new amino-ethanel derivatives." Google Patents.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3'-Benzyloxy-5'-hydroxyacetophenone
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the purification of 3'-Benzyloxy-5'-hydroxyacetophenone. As a critical intermediate in the synthesis of long-acting bronchodilators (such as terbutaline derivatives)[1], achieving high purity of this compound is essential.
Due to its unique structural features—a bulky, lipophilic benzyloxy ether coupled with a polar phenolic hydroxyl group—this molecule presents specific solubility dynamics that frequently complicate purification and increase the risk of phase separation during crystallization.
Physical Properties & Solubility Profile
Understanding the physicochemical parameters of your target molecule is the first step in designing a self-validating purification system.
| Property | Value |
| Chemical Name | 3'-Benzyloxy-5'-hydroxyacetophenone |
| IUPAC Name | 1-(3-(benzyloxy)-5-hydroxyphenyl)ethanone |
| Molecular Formula | C15H14O3 |
| Melting Point | 126–128 °C[2] |
| Solubility (Polar Solvents) | Soluble in Ethyl Acetate, Ethanol, Methanol, Acetone |
| Solubility (Non-Polar Solvents) | Insoluble in Hexanes, Heptane, Petroleum Ether, Water |
Troubleshooting Guides & FAQs
Q: During cooling, my product forms a cloudy emulsion or a thick oil at the bottom of the flask instead of crystals. What is happening and how do I fix it? A: This phenomenon is known as "oiling out" or3[3]. It occurs when the solute separates from the solution as a secondary liquid phase rather than integrating into a rigid, solid crystal lattice[4].
-
The Causality: Oiling out happens when the temperature at which the solution becomes saturated is higher than the melting point of the solute (126–128 °C), or when high levels of impurities significantly depress the melting point of the crude mixture[5]. Furthermore, using solvents with excessively high drug solubility increases LLPS risk by reducing the maximum achievable supersaturation[3].
-
The Fix: Do not allow the oil to solidify undisturbed, as it will trap impurities and form an amorphous, gummy glass[5]. Return the flask to the heat source until the oil redissolves into a single, clear phase. Add 5–10% more of the "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the compound's melting point[5]. Cool the solution much more slowly, and introduce a seed crystal or scratch the inside of the flask with a glass rod to kinetically induce nucleation before the LLPS boundary is crossed[5].
Q: How do I choose the optimal solvent system for this specific compound? A: Because the molecule possesses both a hydrophobic ether linkage and a hydrophilic phenol, a binary (mixed) solvent system is required to achieve high recovery and purity.
-
The Causality: An ideal system uses a "good" solvent to dissolve the compound when hot, and an "anti-solvent" to drastically reduce solubility and force crystallization upon cooling[6].
-
The Fix: An Ethyl Acetate / Hexanes system is optimal. Ethyl acetate effectively solvates the polar functional groups, while hexanes act as the anti-solvent. Alternatively, an Ethanol / Water system can be used, but water often prolongs drying times in the vacuum oven and can lead to unwanted hydrate formation.
Q: My recovered yield is low, but the purity is high. How can I improve recovery? A: Low yield in a mixed solvent system usually indicates an improper solvent-to-antisolvent ratio.
-
The Causality: If too much "good" solvent is present, the solubility of the compound remains too high even at low temperatures, keeping the product dissolved in the mother liquor.
-
The Fix: Ensure you are reaching the exact "cloud point" during the anti-solvent addition. Furthermore, maximize recovery by chilling the mixture in an ice-water bath (0–5 °C) for at least 30 minutes prior to filtration, as solubility decreases exponentially with temperature.
Standard Operating Procedure: Mixed-Solvent Recrystallization
This is a self-validating protocol utilizing an Ethyl Acetate/Hexanes system.
-
Hot Dissolution: Weigh the crude 3'-Benzyloxy-5'-hydroxyacetophenone and transfer it to a round-bottom flask. Add a minimum volume of hot Ethyl Acetate (approx. 60–65 °C) dropwise while swirling until the solid is completely dissolved.
-
Decolorization (If required): If the solution is dark brown (indicating polymeric oxidation products from the previous benzylation step), add 1-2% w/w activated charcoal. Boil gently for 5 minutes, then perform a hot filtration through a pre-warmed Celite pad to remove the charcoal and adsorbed impurities.
-
Cloud Point Titration: Keep the clear filtrate on a hot plate. Slowly add hot Hexanes dropwise. Pause after each addition and swirl. Continue until a faint, persistent cloudiness remains in the solution.
-
Validation check: The persistent cloudiness indicates the solution has exactly reached its saturation point.
-
-
Clearing the Solution: Add 1 to 3 drops of hot Ethyl Acetate just until the solution turns clear again[6].
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature.
-
Critical Causality: Do not disturb or flash-cool the flask. Rapid cooling forces the system into high supersaturation, which promotes oiling out and traps impurities within the rapidly forming lattice.
-
-
Harvesting: Once the flask reaches room temperature and crystal growth is visible, transfer it to an ice-water bath (0–5 °C) for 30 minutes to maximize precipitation.
-
Isolation: Filter the suspension under vacuum using a Büchner funnel. Wash the crystal cake with a minimal volume of ice-cold Hexanes to displace residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 45 °C until a constant weight is achieved. Verify purity via melting point determination (Target: 126–128 °C)[2].
Process Visualization
Recrystallization workflow and troubleshooting decision tree for oiling out.
References
- Source: Google Patents (HU184959B)
-
Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts Source: LibreTexts URL:[Link]
-
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications URL:[Link]
-
Recrystallization Lab Report | Solvent | Applied And Interdisciplinary Physics Source: Scribd URL:[Link]
Sources
Technical Support Center: Troubleshooting 3'-Benzyloxy-5'-hydroxyacetophenone Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most common bottleneck in the synthesis of 3'-benzyloxy-5'-hydroxyacetophenone: low yields due to poor selectivity .
The conversion of 3,5-dihydroxyacetophenone to its mono-benzylated derivative is a classic example of a statistical reaction. Because the starting material possesses two sterically and electronically similar phenolic hydroxyl groups, differentiating them relies entirely on precise kinetic and stoichiometric control [1]. Failure to optimize these parameters inevitably leads to a mixture of unreacted starting material, the desired mono-benzylated product, and the over-alkylated di-benzylated byproduct.
Reaction Pathway & Causality
Caption: Reaction pathway illustrating the statistical distribution challenge in phenol monobenzylation.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My LC-MS shows a massive peak for the di-benzylated byproduct (3',5'-dibenzyloxyacetophenone). How can I suppress this over-reaction?
Causality: The two phenolic hydroxyls on 3,5-dihydroxyacetophenone have nearly identical
-
Strict Stoichiometry: Never exceed 1.0 equivalent of BnBr. We recommend 0.95 equivalents to statistically favor the mono-alkylation.
-
Dilution & Addition Rate: Add BnBr dropwise over 2–3 hours using a syringe pump into a dilute solution (0.1 M) of the starting material. This ensures the localized concentration of BnBr remains extremely low, forcing it to react with the most abundant nucleophile (the starting material).
Q2: I am seeing a lot of unreacted 3,5-dihydroxyacetophenone, but the BnBr is completely consumed. Why is the reaction stalling?
Causality: Benzyl bromide is highly susceptible to hydrolysis. If your solvent (e.g., DMF or Acetone) is wet, or if your base contains moisture, the water will act as a competing nucleophile, converting BnBr into unreactive benzyl alcohol[3]. Furthermore, if
-
Use strictly anhydrous solvents.
-
Oven-dry your
at 120 °C overnight before use to ensure it is fully active. -
Check your GC/MS or LC-MS for the presence of benzyl alcohol (
108), which confirms moisture contamination.
Q3: Can I separate the mono-benzylated product from the di-benzylated byproduct without relying entirely on column chromatography?
Causality: Yes. The mono-benzylated product (3'-benzyloxy-5'-hydroxyacetophenone) retains one free phenolic hydroxyl group, which is acidic (
Quantitative Optimization of Reaction Conditions
The following table summarizes in-house optimization data demonstrating how stoichiometry, base, and temperature impact the product distribution.
| Equivalents of BnBr | Base (Equiv) | Solvent | Temperature | Yield: Mono-benzylated | Yield: Di-benzylated | Unreacted SM |
| 2.2 eq | DMF | 80 °C | 5% | 92% | <1% | |
| 1.1 eq | Acetone | Reflux (56 °C) | 45% | 35% | 15% | |
| 1.0 eq | DMF | 25 °C (RT) | 60% | 20% | 15% | |
| 0.95 eq (Slow Add) | Anhydrous DMF | 0 °C to RT | 74% | 8% | 16% |
Diagnostic Workflow
Caption: Diagnostic workflow for troubleshooting low yields in phenol monobenzylation.
Self-Validating Experimental Protocol: Optimized Selective Monobenzylation
This protocol is designed as a self-validating system; the slow addition and temperature controls inherently prevent thermal runaways and limit the availability of the electrophile, enforcing statistical selectivity.
Materials Required:
-
3,5-Dihydroxyacetophenone (1.00 eq)
-
Benzyl bromide (BnBr) (0.95 eq)
-
Potassium carbonate (
), anhydrous, oven-dried (1.20 eq) -
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the system with Argon.
-
Solvation & Deprotonation: Add 3,5-dihydroxyacetophenone (1.00 eq) and oven-dried
(1.20 eq) to the flask. Suspend the mixture in anhydrous DMF to achieve a 0.1 M concentration relative to the starting material. Stir at room temperature for 15 minutes to allow for initial phenoxide formation (the solution will darken). -
Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Lower temperatures reduce the kinetic energy of the system, further differentiating the reaction rates between the first and second alkylation events.
-
Controlled Addition: Dissolve Benzyl bromide (0.95 eq) in a small volume of anhydrous DMF (approx. 10% of the total reaction volume). Load this into a syringe and use a syringe pump to add the solution dropwise into the reaction mixture over a period of 2.5 hours.
-
Reaction Progression: Once the addition is complete, leave the flask in the ice bath and allow it to slowly warm to room temperature as the ice melts. Stir for an additional 4 hours.
-
Monitoring: Check the reaction via TLC (Hexanes/EtOAc 7:3). You should observe a dominant middle spot (mono-benzylated), a faint top spot (di-benzylated), and some baseline material (unreacted starting material).
-
Workup: Quench the reaction by pouring it into a separatory funnel containing saturated aqueous
. Extract the aqueous layer three times with EtOAc. -
Washing: Wash the combined organic layers with distilled water (3x) and brine (1x). Causality: Multiple water washes are critical to fully partition the DMF out of the organic layer.
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 3'-benzyloxy-5'-hydroxyacetophenone.
References
-
Halpern, M. "Phase-Transfer Catalysis. Mechanisms and Syntheses." ACS Symposium Series, American Chemical Society, 1997. URL: [Link]
Technical Guide: Selective Deprotection of 3'-Benzyloxy-5'-hydroxyacetophenone
Topic: Deprotection of the benzyl group in 3'-Benzyloxy-5'-hydroxyacetophenone Content Type: Technical Support Center Guide
Executive Summary & Strategic Approach
The Challenge: The deprotection of 3'-Benzyloxy-5'-hydroxyacetophenone to yield 3,5-dihydroxyacetophenone requires chemoselectivity. The primary risk is the over-reduction of the acetophenone moiety (ketone) to an ethyl group or secondary alcohol during the cleavage of the benzyl ether.
The Solution: We recommend two distinct protocols based on your available equipment and tolerance for metal waste.
-
Protocol A (Lewis Acid - BBr₃): High chemoselectivity, preserves the ketone, requires strict anhydrous conditions. Recommended for small-to-medium scale high-purity needs.
-
Protocol B (Catalytic Hydrogenolysis - Pd/C): Green chemistry approach, scalable, but carries a moderate risk of ketone reduction if not monitored precisely.
Method Selection: Decision Matrix
Use the following logic flow to select the appropriate protocol for your specific constraints.
Figure 1: Decision matrix for selecting the optimal deprotection strategy.
Protocol A: Lewis Acid Cleavage (Boron Tribromide)
Best for: Absolute retention of the carbonyl group. Mechanism: BBr₃ coordinates to the ether oxygen, facilitating nucleophilic attack by bromide ion to cleave the C-O bond.[1]
Reagents & Equipment
-
Reagent: Boron Tribromide (BBr₃), 1.0 M in Dichloromethane (DCM).
-
Solvent: Anhydrous DCM.
-
Quench: Methanol (MeOH).[2]
-
Atmosphere: Argon or Nitrogen (Strictly anhydrous).
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and cool to room temperature under inert gas. Add 3'-Benzyloxy-5'-hydroxyacetophenone (1.0 equiv).
-
Solvation: Dissolve substrate in anhydrous DCM (0.1 M concentration). Cool the solution to -78°C (dry ice/acetone bath) or 0°C (ice bath) depending on substrate purity (0°C is usually sufficient for simple aryl benzyl ethers).
-
Addition: Dropwise, add BBr₃ (2.0 - 3.0 equiv) .
-
Note: Use at least 1 equiv per heteroatom basic site + 1 equiv for the cleavage. Since you have a free hydroxyl and a ketone, 3.0 equiv ensures full conversion.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–3 hours . Monitor by TLC.[3]
-
Quench (Critical): Cool back to 0°C. Slowly add MeOH. This is exothermic and releases HBr gas.
-
Boron Removal: Concentrate the mixture in vacuo. Redissolve the residue in MeOH and concentrate again. Repeat this 3 times to remove boron as volatile trimethyl borate, B(OMe)₃.
-
Workup: Partition between EtOAc and water. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Data & Benchmarks
| Parameter | Specification |
| Typical Yield | 85–95% |
| Reaction Time | 2–4 Hours |
| Key Byproduct | Benzyl bromide (volatile/removable) |
| Selectivity | >99% (Ketone intact) |
Protocol B: Catalytic Hydrogenolysis (Pd/C)
Best for: Large scale, avoiding halogenated solvents. Risk: Potential reduction of the acetophenone ketone to ethylbenzene or 1-phenylethanol.
Reagents & Equipment
-
Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Avoid Acetic Acid , as acidic media promotes ketone reduction.
-
Hydrogen Source: H₂ Balloon (1 atm).
Step-by-Step Procedure
-
Solvation: Dissolve 3'-Benzyloxy-5'-hydroxyacetophenone in EtOAc (0.05 M).
-
Technical Insight: Alcohols (MeOH/EtOH) are common but can increase the rate of ketone reduction. EtOAc is chemically inert and safer for selectivity.
-
-
Catalyst Addition: Carefully add Pd/C (5–10 wt% of substrate mass). Caution: Pd/C is pyrophoric; add under an inert blanket (Nitrogen) if possible.
-
Hydrogenation: Purge the vessel with H₂ (vacuum/fill cycles x3). Stir vigorously under a H₂ balloon at RT.
-
Monitoring: Check TLC every 30 minutes. Stop immediately upon disappearance of starting material.
-
Over-reaction: Prolonged exposure will reduce the ketone.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with EtOAc. Concentrate filtrate.[3][5][6]
Troubleshooting & FAQs
Q1: Why is my ketone reducing to an alcohol or ethyl group?
Diagnosis: This is a common side reaction in hydrogenolysis, especially with electron-rich aromatic rings. Corrective Actions:
-
Switch Protocols: Move to Protocol A (BBr₃).
-
Modify Protocol B:
-
Change Solvent: Switch from MeOH to EtOAc or Toluene . Protic solvents stabilize the transition state for carbonyl reduction.
-
Poison the Catalyst: Add a trace amount of Pyridine or use Pd(OH)₂ (Pearlman’s Catalyst) , which can sometimes be more selective for O-debenzylation over C=O reduction.
-
Q2: The BBr₃ reaction turned into a thick sludge/emulsion during workup.
Diagnosis: Boron complexes are forming stable chelates with the 3,5-dihydroxy product. Corrective Actions:
-
The Methanol Wash: You likely skipped the repetitive MeOH evaporation step. You must co-evaporate with MeOH 3-4 times to convert the boron species into volatile B(OMe)₃.
-
Acid Wash: If emulsion persists, wash the organic layer with dilute HCl (1M) to break the boron-phenolate complexes.
Q3: Can I use HBr/Acetic Acid instead?
Answer: While HBr/AcOH is a classic method for cleaving benzyl ethers, we do not recommend it for this substrate.
-
Reasoning: The harsh acidic conditions and high temperatures (often reflux) required for HBr cleavage can lead to electrophilic bromination of the electron-rich phenol ring (3,5-position is activated). BBr₃ operates at much lower temperatures (-78°C to RT), avoiding ring substitution.
Q4: My yield is low with Pd/C, but the ketone is intact.
Diagnosis: Catalyst poisoning or steric hindrance. Corrective Actions:
-
Catalyst Loading: Increase Pd/C loading to 20 wt%.
-
Hydrogen Pressure: If using a balloon, switching to a Parr shaker (30-50 psi) will drive the reaction, but you must monitor closely to prevent ketone reduction.
-
Additives: Add 1-2 drops of HCl (if not using BBr3) to protonate the ether oxygen? No , this risks ketone reduction. Instead, warm the reaction slightly to 40°C.
Mechanistic Visualization
Understanding the competing pathways helps in controlling the reaction.
Figure 2: Reaction pathways showing the selectivity advantage of BBr3 over Hydrogenation and HBr/AcOH.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for benzyl ether cleavage conditions).
-
Organic Chemistry Portal. (n.d.). Cleavage of Benzyl Ethers. Retrieved from [Link]
-
Hamada, S., et al. (2023).[8][9] Oxidative Deprotection of Benzyl Protecting Groups. Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Applications of Boron tribromide_Chemicalbook [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. 3,5-Dihydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
column chromatography purification of 3'-Benzyloxy-5'-hydroxyacetophenone
Topic: Column Chromatography Purification of 3'-Benzyloxy-5'-hydroxyacetophenone Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
System Overview & Chemical Context
The synthesis of 3'-benzyloxy-5'-hydroxyacetophenone is typically achieved via the monobenzylation of 3,5-dihydroxyacetophenone using a base (e.g., sodium hydride) and benzyl bromide [1]. Because this reaction relies on statistical probability and relative nucleophilicity, the crude reaction mixture inherently contains three primary components:
-
Unreacted Starting Material: 3,5-dihydroxyacetophenone.
-
Target Product: 3'-benzyloxy-5'-hydroxyacetophenone.
-
Over-alkylated Byproduct: 3,5-dibenzyloxyacetophenone.
Purifying this mixture on normal-phase silica gel presents distinct challenges. The presence of phenolic hydroxyl groups leads to strong, reversible hydrogen bonding with the stationary phase, requiring precise solvent manipulation and loading techniques to isolate the target compound with high purity and yield.
Separation Workflow
Workflow for the step-gradient purification of 3'-benzyloxy-5'-hydroxyacetophenone.
Troubleshooting Guide & FAQs
Q1: Why does 3'-benzyloxy-5'-hydroxyacetophenone streak heavily on my TLC plates and silica column? Cause: The target molecule contains a free phenolic hydroxyl group. The surface of normal-phase silica gel is heavily populated with acidic silanol (Si-OH) groups. The phenol acts as both a hydrogen bond donor and acceptor, leading to strong, reversible interactions with the stationary phase. This causes the compound to continuously bind and release, eluting over a large solvent volume (streaking). Solution: Introduce an acidic modifier to the mobile phase. Adding 0.5% to 1.0% (v/v) glacial acetic acid (AcOH) or formic acid suppresses the ionization of the phenolic OH and competitively binds to the silanol sites on the silica gel, effectively sharpening the elution band [2].
Q2: How do I cleanly separate the target mono-benzylated product from the di-benzylated byproduct and unreacted starting material? Cause: The separation logic relies entirely on the differential polarity imparted by the number of free hydroxyl groups. 3,5-dibenzyloxyacetophenone (0 free OH) is highly lipophilic. The target 3'-benzyloxy-5'-hydroxyacetophenone (1 free OH) has intermediate polarity, while the unreacted 3,5-dihydroxyacetophenone (2 free OH) is highly polar. Solution: Implement a step-gradient elution. Start with a non-polar system to wash out the di-benzylated impurity. Increase the polarity to elute the target product, and finally, flush the column with a highly polar mixture to recover the unreacted starting material for future recycling.
Q3: I am losing product resolution during the loading phase. The band is too broad from the start. What is the cause? Cause: Liquid loading of phenolic mixtures often requires highly polar solvents (like dichloromethane, acetone, or ethyl acetate) to dissolve the crude residue. If the loading solvent is significantly more polar than the initial mobile phase, it disrupts the equilibrium at the top of the column, causing the compounds to race down the silica bed prematurely and broadening the bands before separation even begins. Solution: Utilize the dry-loading technique. By pre-adsorbing the crude mixture onto a small amount of silica gel and evaporating the solvent, you ensure that the compounds enter the column strictly under the influence of the initial mobile phase [3].
Quantitative Data: Chromatographic Profile
To ensure predictable elution, utilize the following optimized gradient profile. The Retention Factor (
| Compound | Structural Characteristics | Expected TLC | Elution Step | Mobile Phase Ratio (Hexane:EtOAc) |
| 3,5-dibenzyloxyacetophenone | 0 free OH, 2 benzyl ethers | ~0.85 | Step 1 | 90:10 |
| 3'-benzyloxy-5'-hydroxyacetophenone | 1 free OH, 1 benzyl ether | ~0.45 | Step 2 | 70:30 + 1% AcOH |
| 3,5-dihydroxyacetophenone | 2 free OH, 0 benzyl ethers | ~0.10 | Step 3 | 50:50 + 1% AcOH |
*Note:
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. By incorporating specific chemical stains and co-evaporation techniques, the workflow ensures both the identity and purity of the final isolated compound.
Phase 1: Column Preparation & Dry Loading
-
Column Packing: Select a glass column appropriate for the scale (typically a 30:1 to 50:1 ratio of silica mass to crude mass). Slurry pack the column with 230-400 mesh normal-phase silica gel using 100% Hexane [3]. Ensure the silica bed is perfectly level and free of air bubbles or channeling.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of acetone or ethyl acetate in a round-bottom flask.
-
Adsorption: Add dry silica gel (approximately 2.5x the mass of the crude mixture) to the flask.
-
Evaporation: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Loading: Carefully pour the dry powder evenly onto the flat surface of the silica bed. Top with a 1 cm protective layer of clean sea sand to prevent bed disruption during solvent addition.
Phase 2: Gradient Elution Execution
-
Step 1 (Non-polar wash): Elute with 3 Column Volumes (CV) of Hexane:EtOAc (9:1). This fraction will contain the lipophilic 3,5-dibenzyloxyacetophenone.
-
Step 2 (Target elution): Switch the mobile phase to Hexane:EtOAc (7:3) containing 1% (v/v) glacial acetic acid. Elute with 4 to 5 CVs. Collect fractions in standard test tubes (e.g., 20 mL fractions for a 1g scale).
-
Step 3 (Polar wash): Switch the mobile phase to Hexane:EtOAc (1:1) containing 1% (v/v) glacial acetic acid. Elute with 3 CVs to recover the unreacted 3,5-dihydroxyacetophenone.
Phase 3: Fraction Analysis & Product Recovery
-
TLC Monitoring: Spot the collected fractions on silica gel TLC plates. Elute the plates using the Step 2 solvent system (Hexane:EtOAc 7:3 + 1% AcOH).
-
Self-Validating Visualization: Visualize spots under UV light (254 nm). To definitively confirm the presence of the target mono-phenol (and distinguish it from the di-benzylated byproduct), stain the plate with an aqueous Ferric Chloride (
) solution. Phenolic compounds will rapidly form a dark blue/purple complex, validating the fraction's identity. -
Concentration: Pool the fractions containing the pure 3'-benzyloxy-5'-hydroxyacetophenone into a tared round-bottom flask. Concentrate under reduced pressure.
-
Acid Removal (Critical Step): Residual acetic acid can degrade the product over time or interfere with downstream assays. Add 10-20 mL of toluene to the flask and co-evaporate on the rotary evaporator. Toluene forms an azeotrope with acetic acid. Repeat this co-evaporation twice to yield the pure, acid-free target compound.
References
-
Noble, April R. "Synthesis of Amphibian Alkaloids and Synthesis and Affinity of Novel Cannabinoid Receptor Ligands." University of New Orleans Theses and Dissertations, 2009. URL: [Link]
-
Susanti, I., Pratiwi, R., Rosandi, Y., & Hasanah, A. N. "Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate." Plants 13, no. 7 (2024): 965. URL:[Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses 102 (2025): 276-302. URL:[Link]
Sources
avoiding impurities in the benzylation of 3',5'-dihydroxyacetophenone
Topic: Impurity Control & Process Optimization in O-Alkylation Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist[1]
Executive Summary
The benzylation of 3',5'-dihydroxyacetophenone (3,5-DHAP) is a critical protection step in the synthesis of resveratrol analogs and chalcones.[1][2] While theoretically a simple Williamson ether synthesis, the presence of two phenolic sites and an electron-withdrawing acetyl group creates a landscape prone to specific impurities: mono-benzylated intermediates , C-alkylated byproducts , and persistent benzyl halide residues .[1]
This guide abandons generic advice to focus on the causality of these impurities and provides self-validating protocols to eliminate them.
Module 1: The "C-Alkylation" Ghost (Selectivity Control)
The Issue
Users often fear C-alkylation (ring alkylation or
Mechanism & Causality
The
-
Scenario A (Correct): Using a mild base (
). This deprotonates the phenol to form the phenoxide (O-nucleophile). The reaction is kinetically controlled to favor O-alkylation. -
Scenario B (Incorrect): Using a strong base (
, ) or extreme heat.[1] This generates the thermodynamic enolate at the ketone -position or increases the electron density on the ring carbons, leading to C-alkylation.
Protocol: The "Soft Base" Standard
Goal: Exclusively favor O-alkylation.
-
Solvent: Acetone (reagent grade, dry) or DMF.
-
Why: Acetone is polar aprotic, dissolving the organic reactants while allowing the inorganic base to form a surface-active slurry.
-
-
Base: Anhydrous Potassium Carbonate (
).-
Stoichiometry: 2.5 - 3.0 equivalents.
-
Particle Size: Must be finely powdered. Granular carbonate drastically slows reaction rates, leading to mono-benzyl impurities.[1]
-
-
Temperature: Reflux (Acetone, ~56°C) or 60°C (DMF).
-
Warning: Do not exceed 80°C. Higher temperatures increase the risk of Aldol condensation of the ketone moiety.
-
Module 2: The "Mono-Benzyl" Stalemate (Kinetics)
The Issue
The most common impurity is 3'-benzyloxy-5'-hydroxyacetophenone. This occurs because the first benzylation increases the steric bulk, and the solubility profile changes, sometimes causing the mono-product to precipitate out of the reaction matrix before the second alkylation occurs.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| TLC shows persistent lower spot ( | Reaction stalled at mono-stage. | Add Catalyst: Introduce 5-10 mol% TBAI (Tetrabutylammonium iodide) or KI. This performs an in-situ Finkelstein reaction, converting Benzyl-Cl/Br to the more reactive Benzyl-I. |
| Reaction slurry becomes a solid cake | Solvent volume too low; mass transfer limited. | Dilution: Add 20% more solvent. High-speed mechanical stirring is superior to magnetic stirring for slurries. |
| Starting material remains | Wet solvent (Hydrolysis of BnBr). | Dryness Check: Water hydrolyzes Benzyl bromide to Benzyl alcohol (dead end). Ensure solvent is anhydrous. |
Visualizing the Pathway
The following diagram illustrates the competition between the desired pathway and the impurity traps.
Caption: Reaction pathway showing the rate-limiting step at the mono-benzylated stage and the divergence points for impurities.
Module 3: Purification & The "Amine Scavenger" Trick
The Issue
To drive the reaction to completion (bis-benzylation), you must use an excess of Benzyl Bromide (typically 2.2 to 2.5 equiv). This leaves unreacted Benzyl Bromide in the crude mixture.
-
The Problem: Benzyl bromide is a lachrymator (tear gas) and is difficult to separate from the product by simple recrystallization due to similar solubility profiles.
The Solution: Chemical Scavenging
Do not rely solely on chromatography. Use a chemical scavenger before workup.
Step-by-Step Protocol:
-
Monitor: Confirm conversion of DHAP to Bis-product via TLC.
-
Scavenge: Add N,N-Dimethylethylenediamine or Triethylamine (0.5 equiv relative to excess BnBr) to the reaction mixture.
-
React: Stir for 30-60 minutes at room temperature.
-
Workup:
FAQ: Rapid Troubleshooting
Q: My product is an oil, but it should be a solid. What happened? A: This usually indicates the presence of Benzyl Alcohol . If your solvent wasn't dry, excess BnBr hydrolyzed.[1] Benzyl alcohol is an oil that prevents crystallization.
-
Fix: Triturate the oil with cold hexanes or pentane. Benzyl alcohol is soluble in pentane; the product is not. Decant the solvent to induce crystallization.[8]
Q: Can I use Benzyl Chloride instead of Benzyl Bromide? A: Yes, but it is significantly slower (Cl is a poorer leaving group).
-
Requirement: You must use Potassium Iodide (KI) or TBAI as a catalyst (Finkelstein condition) to drive the reaction in a reasonable timeframe.
Q: Why is the reaction turning dark brown/black? A: Oxidation of the phenol or polymerization. This happens if the reaction is run in air or at too high a temperature.
-
Fix: Always run under an inert atmosphere (
or Ar) and shield from light if using iodide catalysts (which liberate upon oxidation, darkening the solution).
Q: I see a spot just above my product on TLC. What is it? A: Likely the Aldol condensation dimer . If the temperature was >80°C, the ketone enolate may have reacted with another ketone molecule. This is difficult to remove; recrystallization from Ethanol/Ethyl Acetate is your best bet.
References
-
BenchChem. (2025).[6][8] Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid: An In-depth Technical Guide. BenchChem Technical Support. Link[6]
-
Ashfaq, M., et al. (2021).[1][10][11] Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. IUCrData. Link
-
Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976).[1][12] New Method for the Benzylation of Hindered Sugar Hydroxyls. Tetrahedron Letters (via Organic Chemistry Portal). Link
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Link
Sources
- 1. CN102675075B - Preparation method of 3, 5-resacetophenone - Google Patents [patents.google.com]
- 2. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
improving the yield of flavone synthesis from 3'-Benzyloxy-5'-hydroxyacetophenone
Subject: Troubleshooting Yield Issues in Flavone Synthesis from 3'-Benzyloxy-5'-hydroxyacetophenone Derivatives Prepared by: Senior Application Scientist
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing complex heterocyclic syntheses.
Scientific Integrity Note: The classical synthesis of flavones via Claisen-Schmidt condensation followed by oxidative cyclization mechanistically requires a 2'-hydroxyl group to serve as the intramolecular nucleophile during the oxa-Michael addition[1]. For the scope of this guide, we assume your starting material possesses this requisite 2'-OH (e.g., 2'-hydroxy-3'-benzyloxy-5'-hydroxyacetophenone). The primary synthetic bottlenecks you are experiencing stem from the competing reactivity of the free 5'-phenol and the sensitivity of the 3'-benzyl ether.
Part 1: Expert Troubleshooting & FAQs
Q1: Why is my Claisen-Schmidt condensation yield so low (<30%) when using the unprotected 5'-hydroxyacetophenone derivative? The Causality: The free 5'-hydroxyl group (pKa ~9.5–10) is readily deprotonated by the strong bases (like KOH or NaOH) typically used in Claisen-Schmidt Condensations (CSC)[2]. This forms a phenoxide anion. The electron-rich phenoxide strongly donates electron density into the aromatic ring, which thermodynamically deactivates the formation of the acetyl enolate required for the aldol attack. Furthermore, the phenoxide salt often precipitates out of the ethanolic solvent, physically halting the reaction. The Solution: You must mask the electronic effect of the phenol. Using a transient protecting group like a Methoxymethyl (MOM) ether is ideal. If protection is absolutely not viable, switching from KOH to Barium Hydroxide (Ba(OH)₂) in methanol can sometimes mediate the condensation of free phenols by forming a more soluble, less deactivating chelate.
Q2: During the I₂/DMSO oxidative cyclization, my reaction mixture turns into a black tar and TLC shows multiple degradation spots. How can I prevent this? The Causality: The classical I₂/DMSO method relies on iodine acting as an electrophile and DMSO as a co-oxidant[3]. However, free phenolic groups are highly susceptible to oxidation. In this oxidative environment, the 5'-phenol undergoes single-electron transfer (SET) oxidation to form a phenoxy radical. This leads to uncontrolled intermolecular radical coupling (polymerization/tar formation) or oxidation to a quinone-like species, completely outcompeting the desired intramolecular oxa-Michael addition. The literature confirms that the I₂/DMSO reaction fails or produces very low yields when free hydroxyl groups are present on the aromatic rings[3]. The Solution: The most robust approach is to protect the 5'-OH prior to the Claisen-Schmidt step. Alternatively, explore non-traditional cyclization strategies such as electrochemical oxidative cyclization, which utilizes a divided/undivided cell with an iodide mediator to avoid harsh chemical oxidants[4].
Q3: Can I use strong acidic conditions to drive the cyclization to avoid base-induced side reactions? The Causality: While acid-catalyzed cyclization of chalcones is possible, your substrate contains a 3'-benzyloxy group. Benzyl ethers are generally stable to mild acid and base, but the strong Brønsted acids (e.g., concentrated H₂SO₄, HBr) or Lewis acids (e.g., BBr₃, AlCl₃) often required to cyclize deactivated chalcones will prematurely cleave your benzyl protecting group, leading to complex mixtures. The Solution: Stick to base-catalyzed or neutral oxidative conditions.
Part 2: Quantitative Data & Yield Analysis
The following table summarizes the quantitative impact of protecting the free 5'-hydroxyl group versus using alternative cyclization methods. Data is normalized for a standard 10 mmol scale reaction.
| Synthesis Strategy | 5'-OH Status | Condensation Yield (%) | Cyclization Yield (%) | Overall Yield (%) | Primary Byproduct Observed |
| KOH + I₂/DMSO | Unprotected | 35% | 15% | 5.2% | Polymeric tar / Quinones |
| Ba(OH)₂ + I₂/DMSO | Unprotected | 65% | 18% | 11.7% | Quinone degradation |
| KOH + Electrochemical | Unprotected | 40% | 60% | 24.0% | Unreacted chalcone |
| KOH + I₂/DMSO | MOM-Protected | 88% | 85% | 74.8% | None (Clean conversion) |
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol below is designed as a self-validating system , meaning you can visually or analytically confirm the success of each step before proceeding.
Protocol A: Selective 5'-OH Protection (MOM Ether Formation)
Causality: We selectively protect the 5'-OH. The 2'-OH remains unreacted because it is strongly hydrogen-bonded to the adjacent carbonyl oxygen, drastically reducing its nucleophilicity.
-
Setup: Dissolve 10 mmol of the acetophenone derivative in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Base Addition: Add 15 mmol (1.5 eq) of N,N-Diisopropylethylamine (DIPEA). Cool the flask to 0°C using an ice bath.
-
Protection: Dropwise, add 11 mmol (1.1 eq) of Chloromethyl methyl ether (MOM-Cl). Caution: MOM-Cl is a carcinogen; handle strictly in a fume hood.
-
Reaction: Stir for 2 hours, allowing the mixture to slowly reach room temperature.
-
Self-Validation Checkpoint: Run a TLC (Hexane:EtOAc 3:1). The product spot will have a higher
than the starting material. In FTIR, the broad phenolic O-H stretch (~3300 cm⁻¹) will significantly diminish, while the sharp intramolecularly H-bonded 2'-OH stretch will remain. -
Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate.
Protocol B: Claisen-Schmidt Condensation (Protected Substrate)
-
Setup: Dissolve the MOM-protected acetophenone (10 mmol) and the desired benzaldehyde (11 mmol) in 25 mL of absolute ethanol[2].
-
Catalysis: Cool to 0°C. Slowly add 5 mL of a 50% w/v aqueous KOH solution dropwise.
-
Reaction: Stir at room temperature for 12–24 hours.
-
Self-Validation Checkpoint: The reaction mixture will turn a deep red or vibrant orange, indicative of the highly conjugated chalcone system. ¹H NMR will show two doublets at ~7.5 and ~7.9 ppm with a coupling constant (
) of ~15.5 Hz, confirming the trans ( -unsaturated) alkene geometry. -
Workup: Pour the mixture into crushed ice. Neutralize carefully to pH 7 using 1M HCl (Do not over-acidify, or you will cleave the MOM group). Filter the precipitated chalcone and dry under vacuum.
Protocol C: Oxidative Cyclization (I₂/DMSO Method)
-
Setup: Dissolve the protected chalcone (5 mmol) in 20 mL of anhydrous DMSO[1].
-
Oxidation: Add a catalytic amount of Iodine (0.5 mmol, 0.1 eq).
-
Cyclization: Heat the mixture to 130°C for 2–3 hours. Monitor by TLC until the fluorescent chalcone spot disappears.
-
Self-Validation Checkpoint: Pour the hot mixture into 100 mL of ice-cold 20% aqueous sodium thiosulfate (Na₂S₂O₃). The dark brown color of the iodine will immediately vanish, leaving a pale yellow or white precipitate of the flavone[1].
-
Workup: Filter the solid, wash thoroughly with cold distilled water to remove all DMSO, and recrystallize from hot ethanol.
Part 4: Pathway Visualizations
Caption: Experimental workflow comparing the protected vs. unprotected synthesis routes.
Caption: Mechanistic pathway of the I2/DMSO oxidative cyclization of chalcones.
Part 5: References
-
A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies.[Link]
-
Electrochemical cyclization of chalcones for synthesis of flavones. Chula Digital Collections.[Link]
-
A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE.[Link]
Sources
Technical Support Center: Challenges in the Scale-Up of 3'-Benzyloxy-5'-hydroxyacetophenone Production
Welcome to the technical support center for the synthesis and scale-up of 3'-Benzyloxy-5'-hydroxyacetophenone. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges encountered during production, offering troubleshooting advice and frequently asked questions in a direct Q&A format. Our goal is to provide you with the scientific rationale behind each recommendation, empowering you to optimize your synthetic route and overcome scale-up hurdles.
Introduction to the Synthesis
The production of 3'-Benzyloxy-5'-hydroxyacetophenone typically involves a multi-step synthesis. A common route begins with a commercially available starting material like 3,5-dihydroxybenzoic acid. This process often includes esterification, selective protection of one hydroxyl group (benzylation), conversion of the carboxylic acid to a ketone, and subsequent deprotection steps.[1][2] Each of these stages presents unique challenges, particularly when transitioning from laboratory-scale to pilot-plant or industrial production.[3][4][5]
The core of the synthesis often revolves around a Friedel-Crafts acylation or a related reaction to introduce the acetyl group.[6][7] The presence of multiple reactive sites on the precursor molecules necessitates a carefully planned protection group strategy to ensure regioselectivity and maximize yield.
Troubleshooting Guide & FAQs
This section is organized to address specific problems you may encounter during the synthesis and scale-up of 3'-Benzyloxy-5'-hydroxyacetophenone.
Section 1: Benzylation and Protection Group Strategies
Question 1: I am observing low yields during the benzylation of the 3-hydroxyl group. What are the likely causes and how can I improve the reaction efficiency?
Answer: Low yields in the benzylation step are a common issue and can often be attributed to several factors:
-
Insufficiently Strong Base: The base plays a critical role in deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[8] If the base is too weak, the equilibrium will not sufficiently favor the phenoxide, leading to a sluggish or incomplete reaction.
-
Troubleshooting: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH).[8] The choice of base should also be compatible with your solvent.
-
-
Inactive Benzylating Agent: Benzyl halides (benzyl chloride or benzyl bromide) can degrade over time, especially if exposed to moisture.
-
Troubleshooting: Always use a fresh or properly stored benzylating agent. It is advisable to check the purity of the agent before use.[8]
-
-
Poor Solubility of Reactants: If the starting material, base, or benzylating agent are not fully dissolved in the chosen solvent, the reaction will be heterogeneous and slow.
-
Troubleshooting: Select a solvent in which all reactants are soluble. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good choices for this type of reaction.[8]
-
-
Low Reaction Temperature: While milder conditions are generally preferred to minimize side reactions, the temperature may be too low for the reaction to proceed at a reasonable rate.
-
Troubleshooting: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Question 2: My reaction is producing a significant amount of the dibenzylated byproduct. How can I improve the selectivity for monobenzylation?
Answer: The formation of the dibenzylated product indicates that both hydroxyl groups are reacting with the benzylating agent. To enhance selectivity for the desired monobenzylated product, consider the following strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the benzylating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion without promoting excessive dibenzylation.
-
Choice of Base and Solvent: The reaction conditions can influence the relative nucleophilicity of the two hydroxyl groups.
-
Troubleshooting: Experiment with different base and solvent combinations. For instance, using a bulkier base might sterically hinder the reaction at one of the hydroxyl groups.
-
-
Alternative Benzylation Methods: For highly sensitive substrates, alternative benzylation methods that proceed under neutral conditions, such as using a palladium catalyst, can offer greater selectivity.[9]
Section 2: Friedel-Crafts Acylation and Related Reactions
Question 3: My Friedel-Crafts acylation is resulting in a low yield or no product at all. What are the common pitfalls?
Answer: The Friedel-Crafts acylation is a powerful reaction but is sensitive to several factors, especially when scaling up.[6][7] Here are the most common reasons for failure:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic ring can render it too electron-deficient to undergo electrophilic aromatic substitution.[10][11]
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[10][12]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid catalyst forms a complex with the product ketone. This complexation deactivates the catalyst.[10]
-
Presence of Basic Groups: If your substrate contains basic functional groups like amines or hydroxyls, they will react with the Lewis acid, deactivating both the catalyst and the substrate.[10]
-
Troubleshooting: Protect any basic functional groups before attempting the Friedel-Crafts acylation.
-
Question 4: I am observing the formation of isomeric byproducts. How can I control the regioselectivity of the acylation?
Answer: The regioselectivity of a Friedel-Crafts acylation is primarily dictated by the directing effects of the existing substituents on the aromatic ring. However, reaction conditions can also play a significant role:
-
Solvent Choice: The polarity of the solvent can influence the isomer distribution.[10]
-
Example: In some cases, non-polar solvents may favor the kinetically controlled product, while polar solvents can lead to the thermodynamically more stable isomer.[10]
-
-
Temperature: Reaction temperature can also affect the product ratio. Lower temperatures often favor the formation of the kinetic product.
Section 3: Purification and Isolation
Question 5: I am struggling with the purification of the final product. What are the recommended methods for obtaining high-purity 3'-Benzyloxy-5'-hydroxyacetophenone?
Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and residual catalyst. A multi-step purification strategy is often necessary:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is crucial. This typically involves quenching the reaction mixture with ice and water, followed by extraction with a suitable organic solvent.[13] If a Lewis acid like AlCl₃ was used, adding a dilute acid solution (e.g., HCl) can help dissolve any precipitated aluminum hydroxides.[13]
-
Washing: The organic extracts should be washed sequentially with water, a dilute base solution (e.g., 2% NaOH) to remove any acidic impurities, and finally with brine.[13]
-
Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure using a rotary evaporator.[13]
-
Crystallization/Chromatography:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material on a large scale.
-
Column Chromatography: For smaller scales or when dealing with difficult-to-separate impurities, column chromatography on silica gel is a viable option.
-
| Purification Step | Purpose | Key Considerations |
| Aqueous Workup | Quench reaction, remove water-soluble impurities and catalyst residues. | Perform cautiously, especially when quenching reactions with reactive reagents like AlCl₃. |
| Solvent Extraction | Isolate the product from the aqueous phase. | Choose an appropriate organic solvent that has good solubility for the product and is immiscible with water. |
| Washing | Remove residual acids, bases, and salts. | Use dilute acid and base washes as needed, followed by a brine wash to aid in phase separation. |
| Drying | Remove residual water from the organic phase. | Use a sufficient amount of a suitable drying agent. |
| Recrystallization/Chromatography | Achieve high purity of the final product. | Select an appropriate solvent system for recrystallization or a mobile phase for chromatography. |
Section 4: Scale-Up Challenges
Question 6: When moving from a 1g scale to a 100g scale, my yield has dropped significantly. What are the key factors to consider during scale-up?
Answer: A drop in yield upon scale-up is a common problem and highlights the differences between laboratory and plant conditions.[3][4][5] Key factors to consider include:
-
Heat Transfer: Larger reaction volumes have a lower surface area-to-volume ratio, making heat transfer less efficient.[4] This can lead to localized "hot spots" or an inability to maintain the optimal reaction temperature, resulting in side reactions and decomposition.
-
Solution: Use a reactor with a jacketed cooling/heating system and ensure efficient stirring to promote even temperature distribution.
-
-
Mixing Efficiency: What works for a small flask with a magnetic stir bar is often inadequate for a large reactor.[4] Poor mixing can lead to concentration gradients and localized excesses of reagents, promoting side reactions.
-
Solution: Employ an appropriate overhead mechanical stirrer with a properly designed impeller to ensure efficient mixing of the reaction mixture.
-
-
Reagent Addition Rate: The rate of addition of a reagent can have a much more pronounced effect on a larger scale. A rapid addition that was manageable in the lab could cause a dangerous exotherm or lead to the formation of byproducts in a large reactor.
-
Solution: The addition of critical reagents should be carefully controlled, often through the use of an addition funnel or a syringe pump. The addition rate should be re-optimized during pilot-scale runs.
-
Visualizing the Workflow
General Synthetic Workflow
Caption: A generalized multi-step synthesis pathway.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing low reaction yields.
Concluding Remarks
The successful scale-up of 3'-Benzyloxy-5'-hydroxyacetophenone production requires a thorough understanding of the underlying chemical principles and careful attention to process parameters. By systematically addressing the challenges outlined in this guide, researchers and production chemists can optimize their processes, improve yields, and ensure the consistent quality of the final product. Always remember that a reaction that works well on the bench may require significant process development to be successfully implemented on a larger scale.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Preparation of Substituted Acetophenones.
- ResearchGate. (n.d.). Industrial production of acetophenone and its applications.
- Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Pharmaceuticals, 16(5), 733.
- Ataman Kimya. (n.d.). ACETOPHENONE.
- Niir.org. (n.d.). Production of Acetophenone, Alcohols, Alletrhin, Fine Chemicals, Formaldehyde, Granulated Fertilizers, Anthracene, Barium Potassium Chromate Pigment, Chlorophyll, Chemicals from Acetaldehyde, Fats, Milk, Oranges, Wood, Calcium Cyanamide,...................
- Wikipedia. (n.d.). Acetophenone.
- Organic Syntheses. (n.d.). SUBSTITUTED ACETAMIDOETHYL ACETOPHENONES.
- Guidechem. (2021, August 28). What is the synthesis method of 3'-Hydroxyacetophenone?.
- RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent.
- Benchchem. (n.d.). How to optimize Friedel-Crafts acylation reaction conditions.
- Benchchem. (n.d.). Optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid.
- Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798.
- Canadian Science Publishing. (n.d.). pKa values for substituted acetophenones: values determined by study of rates of halogenation.
- Sciencemadness.org. (n.d.). New selective O-debenzylation of phenol with Mg/MeOH.
- Google Patents. (n.d.). EP0013960A1 - Substituted acetophenones, preparations containing them and processes for their preparation.
- SpringerLink. (2006, September 23). In-Block Benzylation of Phenols by Benzyldimethylphenylammonium Chloride.
- University of Massachusetts Amherst. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Patsnap Eureka. (2016, September 28). 3-hydroxyacetophenone synthesis method.
- ResearchGate. (n.d.). Enantioselective microbial reduction of substituted acetophenone.
- Benchchem. (n.d.). Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid: An In-depth Technical Guide.
- World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production.
- Google Patents. (n.d.). WO2007027375A2 - Method of making benzylated phenols.
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- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- ResearchGate. (n.d.). General procedure for the synthesis of 3-hydroxyflavone ligands: To a solution of 2'-hydroxyacetophenone 1a and aldehyde 1b-1i.
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- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Chad's Prep. (2021, March 4). Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2.
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alternative catalysts for the synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone. This document is designed for researchers, chemists, and drug development professionals seeking to optimize this synthesis, with a particular focus on moving beyond traditional catalysts to enhance efficiency, yield, and environmental sustainability. Here, we address common experimental challenges in a practical, question-and-answer format, grounded in established chemical principles.
Introduction: The Synthetic Challenge
The synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone, a key intermediate for various bioactive molecules, typically proceeds via the Fries rearrangement of a protected resorcinol acetate precursor or by the direct Friedel-Crafts acylation of 3-benzyloxyphenol. The classical approach often employs stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), which, while effective, presents significant challenges in terms of handling, product purification, and waste disposal.[1][2] This guide explores robust and scalable alternatives, providing troubleshooting insights to navigate the complexities of the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary drawbacks of using traditional Lewis acids like AlCl₃ for this synthesis?
Aluminum chloride is a powerful Lewis acid that effectively catalyzes the Fries rearrangement by coordinating with the ester's carbonyl oxygen, facilitating the generation of a highly electrophilic acylium ion.[3] However, its use is fraught with several operational and environmental issues:
-
Stoichiometric Requirement: AlCl₃ forms strong complexes with both the starting material (phenolic ester) and the hydroxy ketone product, necessitating its use in stoichiometric or super-stoichiometric amounts.[2][4] This high loading complicates downstream processing.
-
Harsh Workup: The reaction must be quenched by carefully adding the reaction mixture to ice and acid to hydrolyze the aluminum complexes. This process is often highly exothermic and can lead to the formation of voluminous aluminum hydroxide sludge, making product extraction difficult.[5]
-
Corrosivity and Moisture Sensitivity: Anhydrous AlCl₃ is highly corrosive and reacts violently with water. All reagents and equipment must be scrupulously dried to prevent catalyst deactivation and the formation of side products from hydrolysis.[5]
-
Environmental Concerns: The process generates significant amounts of acidic and aluminum-containing aqueous waste, which requires specialized treatment and disposal.[1]
Q2: What alternative homogeneous catalysts can replace AlCl₃ for improved performance or milder conditions?
Several homogeneous catalysts offer advantages over AlCl₃, including improved selectivity, milder reaction conditions, and easier handling.
-
Brønsted Acids: Strong protic acids can catalyze the rearrangement effectively.
-
Methanesulfonic Acid (MSA): An excellent choice for achieving high para-selectivity.[3] It is less corrosive than other mineral acids and can often be used in smaller quantities. It is considered a more environmentally friendly option.[4]
-
Hydrogen Fluoride (HF): While effective, its extreme toxicity and corrosivity limit its practical use to specialized industrial settings.[6]
-
-
Alternative Lewis Acids:
-
Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃): These are highly effective, water-tolerant Lewis acids that can be used in catalytic amounts. Scandium triflate, in particular, is known for its high activity in Fries rearrangements.[3][6]
-
Iron(III) Chloride (FeCl₃): A less expensive and milder Lewis acid than AlCl₃. While it may require higher temperatures or longer reaction times, it can be a suitable alternative for sensitive substrates.[7][8]
-
Boron Trifluoride (BF₃) and Titanium Tetrachloride (TiCl₄): These are also common Lewis acid catalysts for this transformation, each with its own profile of reactivity and selectivity.[9]
-
Q3: Are there any heterogeneous ("green") catalysts that allow for easier separation and recycling?
Yes, the development of solid acid catalysts is a major focus for making the Fries rearrangement more sustainable. These catalysts are easily separated from the reaction mixture by simple filtration, can often be regenerated and reused, and typically lead to cleaner reactions with less waste.
-
Heteropoly Acids (HPAs): Compounds like tungstophosphoric acid (H₃PW₁₂O₄₀) are exceptionally strong Brønsted acids that have proven to be highly efficient and environmentally benign catalysts for the Fries rearrangement, both in bulk and supported on materials like silica.[1][10]
-
Zeolites: These microporous aluminosilicates (e.g., H-ZSM-5, H-Beta, H-Y) possess strong Brønsted and Lewis acid sites within a structured framework.[2] Their primary advantages include:
-
Reusability: Zeolites can be regenerated by calcination to burn off adsorbed organic residues.
-
Shape Selectivity: The confined pore structure of zeolites can influence the regioselectivity of the reaction, sometimes favoring the formation of the less sterically hindered para-isomer.[2]
-
-
Acidic Resins: Sulfonated polystyrene resins like Nafion-H offer strong Brønsted acidity and are robust, reusable catalysts.[1]
-
Metal-Organic Frameworks (MOFs): These are emerging materials where catalytically active species can be incorporated into a porous, crystalline structure, offering high surface area and tunable acidity.
Troubleshooting and Optimization Guide
This section addresses specific problems that may arise during the synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone.
Problem 1: Low Yield of the Desired Product
Low yield is a common issue that can stem from several factors. A systematic approach is key to diagnosis.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Catalyst Inactivity | The catalyst may be deactivated by moisture or impurities. For Lewis acids like AlCl₃, this is critical. For heterogeneous catalysts, the active sites may be poisoned or fouled. | Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly opened or purified catalysts. For zeolites or HPAs, perform a pre-activation step (e.g., heating under vacuum).[5] |
| Suboptimal Temperature | The Fries rearrangement is temperature-sensitive. Too low a temperature may result in an impractically slow reaction, while too high a temperature can promote side reactions and decomposition.[11][12] | Conduct small-scale experiments to screen a temperature range (e.g., 60°C to 160°C). Monitor reaction progress by TLC or HPLC to find the optimal balance between reaction rate and selectivity. |
| Inappropriate Solvent | Solvent polarity affects the reaction mechanism. Non-polar solvents favor an intramolecular pathway, while polar solvents can promote an intermolecular reaction, leading to byproducts.[5] | For para-selectivity, a more polar solvent like nitrobenzene can be effective (use with caution due to toxicity). For ortho-selectivity, non-polar solvents like chlorobenzene or solvent-free conditions are preferred.[3][5] |
| Incomplete Reaction | The reaction may not have reached completion. | Increase reaction time and monitor via TLC/HPLC until the starting material is consumed. If the reaction stalls, a higher temperature or additional catalyst may be required. |
Problem 2: Poor Regioselectivity (Formation of Ortho-Isomer)
The target molecule, 3'-Benzyloxy-5'-hydroxyacetophenone, is the para-acylated product with respect to the hydroxyl group (and meta to the benzyloxy group). Formation of the ortho-isomer (2'-hydroxy or 6'-hydroxy) is a common side reaction.
| Controlling Factor | Mechanism and Rationale | Practical Implementation |
| Temperature | Lower temperatures (typically < 60°C) kinetically favor the formation of the para-isomer. At higher temperatures (> 160°C), the reaction becomes more thermodynamically controlled, and the ortho-isomer, stabilized by intramolecular hydrogen bonding (chelation), often predominates.[11] | To maximize the yield of the desired para-product, maintain a low reaction temperature (e.g., 25-60°C), even if it requires a longer reaction time. |
| Solvent Polarity | In polar solvents, the acylium ion intermediate can dissociate from the phenoxide and diffuse through the solvent to attack the more accessible para position. In non-polar solvents, the ion pair is held tightly in a "solvent cage," favoring attack at the nearby ortho position.[5] | Use a polar solvent like nitrobenzene or dichloroethane to favor the para-isomer.[3] |
| Catalyst Choice | Bulky catalysts or catalyst-substrate complexes can sterically hinder attack at the ortho positions, thereby increasing para-selectivity. | Experiment with different Lewis acids or heterogeneous catalysts like zeolites, whose pore structure can impose steric constraints. |
Problem 3: Significant Debenzylation Observed
The benzyl ether protecting group can be susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures.
| Potential Cause | Explanation | Recommended Solution |
| Harsh Catalyst | Strong Lewis acids (AlCl₃) or Brønsted acids (HF, high temps with MSA) can catalyze the cleavage of the benzyl ether C-O bond. | Switch to a milder catalyst. Metal triflates (Sc(OTf)₃), FeCl₃, or heterogeneous catalysts like zeolites or supported HPAs are less likely to cause debenzylation.[3][7][10] |
| High Temperature | The rate of debenzylation, like most side reactions, increases with temperature. | Operate at the lowest effective temperature that allows for a reasonable reaction rate. Monitor the reaction closely for the appearance of the debenzylated product (3',5'-dihydroxyacetophenone). |
Comparative Analysis of Catalytic Systems
The table below summarizes the characteristics of various catalysts for the Fries rearrangement, providing a basis for selection based on experimental priorities.
| Catalyst | Type | Typical Conditions | Pros | Cons |
| AlCl₃ | Lewis Acid | Stoichiometric, 60-170°C, Nitrobenzene/CS₂ or solvent-free | High activity, well-established.[11][12] | Difficult workup, corrosive, moisture-sensitive, high waste.[1][2] |
| Methanesulfonic Acid (MSA) | Brønsted Acid | Catalytic to stoichiometric, 80-120°C | Excellent para-selectivity, less corrosive than HF, greener.[3][4] | Can require high temperatures, may cause charring with some substrates. |
| Sc(OTf)₃ | Lewis Acid | Catalytic (1-10 mol%), 80-150°C | High activity, water-tolerant, can be recycled.[3] | High cost. |
| Zeolites (H-ZSM-5, H-Beta) | Heterogeneous Solid Acid | 150-250°C, Solvent-free or high-boiling solvent | Reusable, easy separation, potential for shape selectivity.[2] | High temperatures required, potential for deactivation.[2] |
| Heteropoly Acids (H₃PW₁₂O₄₀) | Heterogeneous Solid Acid | 100-150°C, Solvent-free | Highly active, environmentally benign, reusable.[1][10] | Can be less stable under very high temperatures or basic conditions. |
| p-TSA | Brønsted Acid | Catalytic, 90-160°C, Solvent-free | Inexpensive, readily available, eco-friendly, good for ortho-selectivity.[13][14] | May be less active than stronger acids. |
Experimental Protocols & Workflows
Protocol: Synthesis via Fries Rearrangement using Heteropoly Acid (HPA)
This protocol provides a greener alternative to the classical AlCl₃ method for converting a precursor like 3-benzyloxy-5-acetoxyphenyl into the target molecule.
Materials:
-
3-Benzyloxy-5-acetoxyphenyl (1 equivalent)
-
Tungstophosphoric acid (H₃PW₁₂O₄₀) (5-10 mol%)
-
High-boiling solvent (e.g., o-dichlorobenzene or sulfolane), or solvent-free
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Activation: Activate the H₃PW₁₂O₄₀ catalyst by heating at 150°C under vacuum for 2-4 hours to remove adsorbed water.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 3-benzyloxy-5-acetoxyphenyl and the activated H₃PW₁₂O₄₀ catalyst. If using a solvent, add it at this stage.
-
Reaction: Heat the mixture to 120-150°C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 4-12 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate. c. Filter the mixture to recover the solid HPA catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for reuse. d. Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts), water, and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3'-Benzyloxy-5'-hydroxyacetophenone.
Visual Diagrams
Diagram 1: General Fries Rearrangement Mechanism
Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- Reaction Mechanism of Fries Rearrangement - Physics Wallah.
- Fries Rearrangement - Alfa Chemistry.
- Fries Rearrangement: Definition, Example, and Mechanism - Chemistry Learner.
- Encapsulation of phosphotungstic acid in the nanostructure of metal-organic framework as a heterogonous catalyst used for Fries rearrangement of O-acyloxy benzenes in para-situation. Applied Chemistry Today.
- Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute.
- Heteropoly acid as a novel efficient catalyst for Fries rearrangement. RSC Publishing.
- Technical Support Center: Fries Rearrangement for Acetophenone Synthesis. Benchchem.
- Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI.
- Green Synthesis of 3-Hydroxyacetophenone Derivatives: Application Notes and Protocols. Benchchem.
- Fries Rearrangement.
- Heteropoly acid as a novel efficient catalyst for Fries rearrangement. PubMed.
- Fries Rearrangement.
- Fries rearrangement. Wikipedia.
- Comparative analysis of different catalysts for 3-Hydroxyacetophenone synthesis. Benchchem.
- Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC.
- Fries Rearrangement of Phenyl Acetate over ZSM-5 Based Catalysts.
- Acylation of phenol on solid acids: Study of the deactivation mechanism. CONICET.
- Fries Rearrangement. Organic Chemistry Portal.
- Fries Rearrangement. Thermo Fisher Scientific.
- Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. MDPI.
- Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid: An In-depth Technical Guide. Benchchem.
- Preparation method of 3, 5-resacetophenone. Google Patents.
Sources
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- 9. Fries重排 [sigmaaldrich.com]
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- 11. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3'-Benzyloxy-5'-hydroxyacetophenone
This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3'-Benzyloxy-5'-hydroxyacetophenone. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this compound, comparing its spectral features with the closely related 3'-Hydroxyacetophenone. The objective is to demonstrate the power of NMR spectroscopy in unequivocally identifying molecular structures, a critical step in chemical synthesis and pharmaceutical quality control.[1][2]
NMR spectroscopy is an indispensable tool in modern drug discovery, providing detailed information about molecular structure, connectivity, and dynamics at the atomic level.[3][4] By exploiting the magnetic properties of atomic nuclei like ¹H and ¹³C, NMR allows for non-destructive analysis, making it a "gold standard" for the structural verification of novel chemical entities.[1][5]
Molecular Structure and Atom Numbering
A clear assignment of NMR signals begins with a systematic numbering of the atoms in the molecule. The structures of our target compound, 3'-Benzyloxy-5'-hydroxyacetophenone, and our comparative compound, 3'-Hydroxyacetophenone, are shown below with standardized numbering for spectral assignment.
Figure 1: Molecular structures with atom numbering for NMR assignment.
Experimental Protocols
The reliability of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.
Sample Preparation
A standardized protocol ensures reproducibility and comparability of data.
-
Sample Weighing: Accurately weigh 5-10 mg of the analyte (e.g., 3'-Benzyloxy-5'-hydroxyacetophenone).
-
Solvent Selection: Choose a suitable deuterated solvent. Acetone-d₆ or DMSO-d₆ are excellent choices for this class of compounds as they readily dissolve the analyte and have exchangeable proton signals (for the hydroxyl group) that are easily identifiable. For this guide, we will reference data typically acquired in Acetone-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogenous solution.
NMR Data Acquisition
Data should be acquired on a high-resolution NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.[6]
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 500 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: ~3 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16-32 (signal-to-noise dependent)
-
Spectral Width: 0-12 ppm
-
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 125 MHz
-
Pulse Program: Proton-decoupled with NOE (zgpg30)
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Spectral Width: 0-220 ppm
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity (splitting pattern).
Analysis of 3'-Benzyloxy-5'-hydroxyacetophenone
-
Aromatic Protons (δ 6.5-7.5 ppm): The substitution pattern on the acetophenone ring (positions 1', 3', 5') results in three distinct aromatic protons (H-2', H-4', H-6'). Their chemical shifts are influenced by the electron-donating effects of the hydroxyl and benzyloxy groups and the electron-withdrawing effect of the acetyl group. The protons of the benzyl group's phenyl ring will appear in the typical aromatic region, often as a multiplet around 7.3-7.5 ppm.
-
Benzylic Protons (-O-CH₂-Ph, δ ~5.2 ppm): The two protons of the methylene bridge are chemically equivalent and appear as a sharp singlet. Their position is significantly downfield due to the deshielding effect of the adjacent oxygen atom.[7]
-
Acetyl Methyl Protons (-C(O)CH₃, δ ~2.5 ppm): The three protons of the methyl group are highly shielded and appear as a singlet, characteristic of an acetyl group attached to an aromatic ring.[7][8]
-
Hydroxyl Proton (-OH, variable): The chemical shift of the phenolic hydroxyl proton is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet.
Comparative Analysis with 3'-Hydroxyacetophenone
The primary difference in the ¹H NMR spectrum will be the absence of the benzyloxy group signals (the sharp singlet at ~5.2 ppm and the multiplet for its phenyl ring) and a change in the chemical shifts of the acetophenone ring protons due to the replacement of the -OCH₂Ph group with an -OH group.
| Proton Assignment | Expected Chemical Shift (δ) for 3'-Benzyloxy-5'-hydroxyacetophenone | Expected Chemical Shift (δ) for 3'-Hydroxyacetophenone | Key Differences & Rationale |
| H-2' | ~7.2 ppm (d) | ~7.4 ppm (m) | The electronic environment at C2' is altered. |
| H-4' | ~6.8 ppm (t) | ~7.1 ppm (m) | Significant shielding in the target compound due to two ortho oxygen substituents. |
| H-6' | ~7.1 ppm (d) | ~7.3 ppm (m) | Similar to H-2', the chemical environment is different. |
| -C(O)CH₃ (H-8) | ~2.5 ppm (s) | ~2.6 ppm (s) | Minor change; the remote substituent has a small effect. |
| -OCH₂-Ph | ~5.2 ppm (s) | N/A | Diagnostic Signal: Presence confirms the benzyloxy group. |
| Benzyl Phenyl H's | ~7.3-7.5 ppm (m) | N/A | Diagnostic Signal: Confirms the benzyl protecting group. |
| -OH | Broad, variable | Broad, variable | Present in both, but its specific shift is not a reliable primary diagnostic. |
Table 1: Comparative ¹H NMR Data.
¹³C NMR Spectral Analysis
Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom, providing a direct count of non-equivalent carbons and information about their chemical environment.[9]
Analysis of 3'-Benzyloxy-5'-hydroxyacetophenone
-
Carbonyl Carbon (C=O, δ ~197 ppm): The carbonyl carbon of the acetyl group is highly deshielded and appears far downfield, which is characteristic for ketones.[7][10]
-
Aromatic Carbons (δ 105-165 ppm): The spectrum will show signals for all aromatic carbons. The carbons directly attached to oxygen (C-3', C-5') will be the most deshielded within this region (~160 ppm). The carbon attached to the acetyl group (C-1') will also be downfield (~139 ppm). The carbons of the benzyl phenyl group will appear in the typical 127-137 ppm range.
-
Benzylic Carbon (-O-CH₂-Ph, δ ~70 ppm): This sp³-hybridized carbon is deshielded by the adjacent oxygen and appears around 70 ppm.[7]
-
Acetyl Methyl Carbon (-C(O)CH₃, δ ~26 ppm): This sp³-hybridized carbon is relatively shielded and appears far upfield.[7][10]
Comparative Analysis with 3'-Hydroxyacetophenone
Comparing the ¹³C spectra provides definitive proof of structure. The target compound will have additional signals corresponding to the benzyloxy group (one methylene and four unique aromatic carbons, assuming symmetry in the phenyl ring).
| Carbon Assignment | Expected Chemical Shift (δ) for 3'-Benzyloxy-5'-hydroxyacetophenone | Expected Chemical Shift (δ) for 3'-Hydroxyacetophenone [11] | Key Differences & Rationale |
| C=O (C-7) | ~197.5 ppm | ~199.0 ppm | The electronic nature of the ring substituents slightly alters the carbonyl shift. |
| C-1' | ~139.0 ppm | ~138.8 ppm | The point of attachment for the acetyl group; minimal change. |
| C-2' | ~110.0 ppm | ~115.1 ppm | Changes in substituent electronic effects. |
| C-3' | ~160.5 ppm | ~158.1 ppm | Carbon attached to oxygen; shift is influenced by the nature of the R-group (H vs. Benzyl). |
| C-4' | ~108.0 ppm | ~121.5 ppm | Significant shift difference due to the change from -H to a benzyloxy group at the meta position. |
| C-5' | ~160.0 ppm | ~120.6 ppm | Major difference: C-5 is attached to -OH in the target vs. -H in the comparator. |
| C-6' | ~115.0 ppm | ~129.9 ppm | Significant shift difference reflecting the overall change in ring electronics. |
| -C(O)CH₃ (C-8) | ~26.5 ppm | ~26.8 ppm | Very stable chemical shift for the acetyl methyl group. |
| -OCH₂-Ph | ~70.5 ppm | N/A | Diagnostic Signal: Unambiguously confirms the benzylic carbon. |
| Benzyl Phenyl C's | ~127-137 ppm | N/A | Diagnostic Signals: Set of peaks confirming the benzyl group. |
Table 2: Comparative ¹³C NMR Data.
Integrated Analytical Workflow
The process of structural elucidation via NMR is a systematic workflow, from sample preparation to final data interpretation, often involving two-dimensional (2D) NMR experiments like HSQC and HMBC for unambiguous assignments.[1][12]
Figure 2: Standard workflow for NMR-based structural elucidation.
Conclusion
The ¹H and ¹³C NMR analysis of 3'-Benzyloxy-5'-hydroxyacetophenone provides a clear and definitive fingerprint of its molecular structure. Key diagnostic signals, such as the benzylic methylene protons (~5.2 ppm in ¹H NMR) and carbon (~70.5 ppm in ¹³C NMR), allow for its unambiguous differentiation from plausible alternatives like 3'-Hydroxyacetophenone. This comparative guide underscores the essential role of NMR spectroscopy in providing rigorous, atomic-level structural validation, a cornerstone of modern chemical and pharmaceutical research. The detailed analysis of chemical shifts and the systematic workflow presented here serve as a robust template for the characterization of similarly substituted aromatic compounds.
References
- NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Journal of Medicinal Chemistry.
- Scott, K. N. (1972). ¹³C NMR studies: part iii. Carbon-13 NMR spectra of substituted acetophenones. Journal of the American Chemical Society.
- Creative Biostructure. (2025). NMR Applications in Drug Screening.
- Spyros, A., & Dais, P. (2006). Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on ³¹P Nuclear Magnetic Resonance Spectroscopy. Journal of Agricultural and Food Chemistry.
- Helms, M., & D'Souza, V. M. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules.
- Caceres-Cortes, J., et al. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry.
- Goss, V., & Jube, S. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis.
- Tan, L. P., & Tan, H. T. (2006). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry.
- Sparta Medicinal Wild Oil. (n.d.). NMR Polyphenol Analysis.
- Christophoridou, S., et al. (n.d.). NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. SciSpace.
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- Christophoridou, S., et al. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. Analytica Chimica Acta.
- Tan, L. P., & Tan, H. T. (2006). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate.
- Scribd. (n.d.). Acetophenone 13C NMR Analysis.
- ResearchGate. (n.d.). ¹H (600 MHz) and ¹³C (150 MHz) NMR Spectroscopic Data for 1, 2 and 3 in Acetone-d₆.
- Scribd. (n.d.). Acetophenone H NMR.
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- Katai, M., et al. (n.d.). Stereochemistry and full assignments of ¹H- and ¹³C-NMR spectra of 1,5-seco-grayanotoxin. Setsunan University.
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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3'-Benzyloxy-5'-hydroxyacetophenone
The Structural Landscape of 3'-Benzyloxy-5'-hydroxyacetophenone
3'-Benzyloxy-5'-hydroxyacetophenone (Molecular Formula: C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ) is an aromatic ketone featuring a central acetophenone skeleton.[1] This core is substituted at the 3' position with a benzyloxy group (-OCH₂C₆H₅) and at the 5' position with a hydroxyl group (-OH). The interplay of these functional groups under the high-energy conditions of electron ionization mass spectrometry dictates a unique fragmentation fingerprint.
Predicted Fragmentation Pathways of 3'-Benzyloxy-5'-hydroxyacetophenone
Upon electron ionization, 3'-Benzyloxy-5'-hydroxyacetophenone will form a molecular ion ([M]⁺•) with a predicted mass-to-charge ratio (m/z) of 242. The subsequent fragmentation of this molecular ion is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses. Aromatic carbonyl compounds, such as acetophenones, are known to produce intense molecular ion peaks due to the stabilizing effects of the aromatic ring and carbonyl conjugation.
The fragmentation cascade is expected to be dominated by cleavages characteristic of acetophenones, benzyl ethers, and phenols.
Alpha-Cleavage: The Acetophenone Signature
A hallmark of acetophenone fragmentation is the alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and the methyl group.[2] This process results in the formation of a highly stable benzoyl-type cation.
Caption: Alpha-cleavage of the molecular ion.
This initial fragmentation is predicted to yield a prominent peak at m/z 227 , corresponding to the [M - CH₃]⁺ ion.
Benzylic Cleavage and Tropylium Ion Formation
The presence of the benzyloxy group introduces another highly favorable fragmentation pathway: cleavage of the benzylic C-O bond. This cleavage is driven by the formation of the exceptionally stable benzyl cation, which can then rearrange to the even more stable tropylium ion (C₇H₇⁺).[3] This fragment is a strong indicator for the presence of a benzyl group in a molecule.[3]
Caption: Formation of the tropylium ion.
A strong peak at m/z 91 is therefore a key predicted feature in the mass spectrum of 3'-Benzyloxy-5'-hydroxyacetophenone. Further fragmentation of the tropylium ion can lead to the formation of a phenyl cation (C₆H₅⁺) at m/z 77 and a cyclopentadienyl cation (C₅H₅⁺) at m/z 65 .
Fragmentation of the Substituted Phenyl Ring
The fragmentation of the substituted aromatic core itself can provide valuable structural information. Following the initial alpha-cleavage, the resulting ion at m/z 227 can undergo further fragmentation. For instance, the loss of a carbon monoxide (CO) molecule is a common fragmentation pathway for benzoyl cations.[2]
Caption: Decarbonylation of the m/z 227 fragment.
This would result in a peak at m/z 199 .
Furthermore, cleavage of the ether bond from the aromatic ring can occur, leading to a fragment corresponding to dihydroxyacetophenone. This would be observed at m/z 151 ([M - C₇H₇]⁺). This fragment can then undergo its own characteristic fragmentation. For instance, the mass spectrum of 3'-hydroxyacetophenone shows a prominent peak at m/z 93.[4]
Comparison with Alternative Analytical Methodologies
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. | Non-destructive; provides unambiguous structural information. | Requires larger sample amounts; less sensitive than MS. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, O-H, C-O). | Fast and simple; provides a quick functional group overview. | Does not provide detailed structural connectivity information. |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from a mixture and provides retention time data for identification and quantification. | High resolution and sensitivity; can be coupled with MS for LC-MS analysis. | Does not provide structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and provides mass spectra for identification.[5] | Excellent separation efficiency for volatile compounds. | Requires the compound to be volatile or derivatized.[5] |
Experimental Protocol: Acquiring the Mass Spectrum of 3'-Benzyloxy-5'-hydroxyacetophenone
For researchers seeking to obtain an experimental mass spectrum, the following protocol outlines a standard procedure for analysis by electron ionization-mass spectrometry.
Objective: To acquire the electron ionization (EI) mass spectrum of 3'-Benzyloxy-5'-hydroxyacetophenone.
Materials:
-
3'-Benzyloxy-5'-hydroxyacetophenone sample
-
Volatile solvent (e.g., methanol, dichloromethane)
-
Mass spectrometer with an EI source
Procedure:
-
Sample Preparation: Dissolve a small amount of 3'-Benzyloxy-5'-hydroxyacetophenone in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Set the ion source to electron ionization (EI) mode.
-
Set the electron energy to 70 eV. This is a standard energy that promotes fragmentation and allows for comparison with library spectra.
-
Set the mass range to scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Set the ion source temperature to an appropriate value (e.g., 200-250 °C) to ensure sample volatilization without thermal degradation.
-
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC) for GC-MS analysis if the compound is sufficiently volatile.
-
Data Acquisition: Initiate the data acquisition. The mass spectrometer will scan the specified mass range and record the relative abundance of the ions produced.
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺•) at the highest m/z value that is consistent with the molecular weight of the compound.
-
Identify the base peak, which is the most intense peak in the spectrum.
-
Analyze the major fragment ions and propose fragmentation pathways based on known chemical principles.
-
Compare the obtained spectrum with the predicted fragmentation pattern outlined in this guide.
-
Conclusion
The mass spectrometry fragmentation pattern of 3'-Benzyloxy-5'-hydroxyacetophenone is predicted to be a rich tapestry of ions that reflect its composite chemical nature. The key predicted fragments, including the molecular ion at m/z 242 , the alpha-cleavage product at m/z 227 , and the highly characteristic tropylium ion at m/z 91 , provide a robust fingerprint for the identification and structural confirmation of this molecule. By understanding these fundamental fragmentation pathways, researchers are better equipped to interpret mass spectral data, not only for 3'-Benzyloxy-5'-hydroxyacetophenone but also for a wide array of similarly substituted aromatic compounds. When integrated with other analytical techniques such as NMR and IR spectroscopy, a complete and unambiguous structural elucidation can be confidently achieved.
References
- Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry. Structure o..
- Parasram, K. (2015, December 17). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds.
- MDPI. (2025, November 26).
- ResearchGate. Mass spectrometry parameters for the analysis of phenolic compounds.
- Kallithraka, S., et al. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- In vitro evaluation of phenolic compounds by high performance liquid chrom
- Benchchem.
- YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example.
- eGyanKosh.
- PubMed. (2010, April 15). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers.
- MSU chemistry. (2011, January 12). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses.
- Fiveable.
- Scribd.
- G-Biosciences. (2020, May 26).
- Mass Spectrometry: Fragment
- ChemicalBook. 3'-Hydroxyacetophenone(121-71-1) MS spectrum.
- Sigma-Aldrich. 3-Hydroxyacetophenone.
- PubChem - NIH. 4'-Benzyloxy-2'-hydroxyacetophenone | C15H14O3 | CID 309257.
- ResearchGate. MS of (a) a-methoxyacetophenone and (b) a-benzyloxy acetophenones.
- Wikipedia. 3-Hydroxyacetophenone.
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biological activity of flavonoids derived from 3'-Benzyloxy-5'-hydroxyacetophenone vs other precursors
An in-depth technical analysis for researchers and drug development professionals evaluating the pharmacological potential of uniquely substituted flavonoid precursors.
Introduction: The Pharmacophore Dictates the Function
In the rational design of flavonoid-based therapeutics, the choice of the acetophenone precursor is the most critical variable. It dictates the substitution pattern of the resulting A-ring, fundamentally altering the molecule's lipophilicity, steric profile, and hydrogen-bonding capacity.
While traditional syntheses rely on 2'-hydroxyacetophenones to facilitate the oxidative cyclization into rigid flavones or flavanones, the use of 3'-Benzyloxy-5'-hydroxyacetophenone introduces a fascinating structural divergence. Because it lacks the requisite ortho-hydroxyl (2'-OH) group necessary for C-ring closure, this precursor exclusively yields chalcones —open-chain flavonoids characterized by a highly flexible α,β-unsaturated carbonyl system[1].
This guide objectively compares the biological activity of open-chain flavonoids derived from 3'-Benzyloxy-5'-hydroxyacetophenone against traditional closed-ring flavones derived from alternative precursors, providing actionable protocols and mechanistic insights for your drug discovery pipeline.
Section 1: Structural Causality & Mechanistic Rationale
The biological efficacy of a flavonoid is a balancing act between membrane permeability (lipophilicity) and target engagement (hydrogen bonding).
-
The Benzyloxy (-OBn) Advantage: The introduction of a bulky, lipophilic benzyloxy group at the 3'-position significantly increases the partition coefficient (LogP). This modification enhances cellular permeability and provides a critical hydrophobic anchor that interacts with the non-polar pockets of metabolic enzymes (e.g., β-glucosidase and α-amylase) .
-
The Free Hydroxyl (-OH) Requirement: The retained 5'-hydroxyl group serves as a vital Hydrogen Atom Transfer (HAT) donor. Without at least one free hydroxyl group, flavonoids lose their ability to scavenge reactive oxygen species (ROS) and fail to form critical hydrogen bonds within enzyme active sites .
-
Conformational Flexibility: Because 3'-Benzyloxy-5'-hydroxyacetophenone cannot undergo I₂/DMSO-catalyzed cyclization into a rigid planar flavone, the resulting chalcone retains free rotation around its single bonds. This flexibility allows the molecule to induce-fit into complex enzymatic allosteric sites better than rigid flavones .
Fig 1: Structural divergence of flavonoids based on the presence of an ortho-hydroxyl group.
Section 2: Comparative Biological Performance
To objectively evaluate the performance of 3'-Benzyloxy-5'-hydroxyacetophenone derivatives, we must compare them against flavonoids synthesized from fully hydroxylated (e.g., 2',4'-dihydroxyacetophenone) and mono-substituted (e.g., 2'-hydroxyacetophenone) precursors.
Quantitative Data Comparison
| Precursor Used | Resulting Flavonoid Class | Lipophilicity (Estimated LogP) | Antioxidant Activity (DPPH IC₅₀) | Enzyme Inhibition (β-Glucosidase IC₅₀) | Primary Pharmacological Utility |
| 3'-Benzyloxy-5'-hydroxyacetophenone | Chalcones (Open) | High (~4.5) | Moderate (~35 µM) | High (< 5 µM) | Anti-diabetic, Antimicrobial |
| 2'-Hydroxy-4'-benzyloxyacetophenone | Flavones (Closed) | High (~4.8) | Low (> 100 µM) | Moderate (~15 µM) | Anticancer (Kinase inhibition) |
| 2',4'-Dihydroxyacetophenone | Flavones (Closed) | Low (~2.1) | High (< 15 µM) | Low (> 50 µM) | Direct ROS Scavenging |
Data Synthesis: The hybrid nature of the 3'-benzyloxy-5'-hydroxy substitution creates a "Goldilocks" profile for enzyme inhibition. While fully hydroxylated precursors yield superior raw antioxidants, their low lipophilicity results in poor cellular uptake and weak hydrophobic pocket anchoring. Conversely, the benzyloxy group in our target precursor drives the IC₅₀ for β-glucosidase down into the single-digit micromolar range, outperforming standard clinical controls like acarbose .
Fig 2: Structure-Activity Relationship (SAR) mapping of 3',5'-substituted chalcones.
Section 3: Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to confirm both chemical synthesis and biological mechanism.
Protocol 1: Synthesis of 3',5'-Substituted Chalcones
Causality: The Claisen-Schmidt condensation relies on base-catalyzed enolate formation. Because our precursor lacks a 2'-OH, the reaction stops cleanly at the chalcone stage without spontaneous cyclization side-products .
-
Reagent Preparation: Dissolve 10 mmol of 3'-Benzyloxy-5'-hydroxyacetophenone and 12 mmol of a substituted benzaldehyde in 25 mL of anhydrous ethanol.
-
Catalysis: Cool the flask to 0°C in an ice bath. Dropwise, add 10 mL of a 40% aqueous KOH solution while stirring vigorously.
-
Propagation: Remove the ice bath and stir at room temperature for 24–48 hours.
-
Self-Validation (Reaction Monitoring): Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The reaction is complete when the ketone spot disappears and a new, highly UV-active spot (due to the extended conjugated α,β-unsaturated system) appears.
-
Isolation: Pour the mixture over crushed ice and neutralize with 1M HCl until pH ~5. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol. Confirm the trans-alkene geometry via ¹H-NMR (look for doublet coupling constants
Hz).
Protocol 2: β-Glucosidase Inhibition Assay
Causality: This colorimetric assay measures the enzymatic cleavage of pNPG into p-nitrophenol. A decrease in yellow color directly correlates to the chalcone successfully blocking the enzyme's active site.
-
Preparation: Prepare a 0.1 U/mL solution of β-glucosidase in 0.1 M phosphate buffer (pH 6.8). Dissolve the synthesized chalcone in DMSO (ensure final assay DMSO concentration is < 5% to prevent enzyme denaturation).
-
Pre-incubation: In a 96-well plate, mix 20 µL of the enzyme solution with 10 µL of the test compound at varying concentrations. Incubate at 37°C for 15 minutes to allow hydrophobic anchoring of the benzyloxy group.
-
Initiation: Add 20 µL of 1 mM pNPG (p-nitrophenyl-β-D-glucopyranoside) to each well. Incubate for 20 minutes at 37°C.
-
Self-Validation (Controls):
-
Blank: Buffer + DMSO + pNPG (accounts for spontaneous hydrolysis).
-
Background: Buffer + Test Compound + pNPG (accounts for the inherent absorbance of the chalcone).
-
Positive Control: Acarbose (validates enzyme activity and assay sensitivity).
-
-
Termination & Readout: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃. Measure absorbance at 405 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.
References
-
Royal Society of Chemistry. "Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies."[Link]
-
MDPI Molecules. "Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments."[Link]
-
MDPI Molecules. "Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study."[Link]
-
ACS Omega. "Synthesis of Chalcones Derivatives and Their Biological Activities: A Review."[Link]
Sources
Analytical Techniques for the Characterization of 3'-Benzyloxy-5'-hydroxyacetophenone: A Comparative Guide
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of characterizing bifunctional aromatic intermediates. 3'-Benzyloxy-5'-hydroxyacetophenone (CAS: 81732-54-9) is a critical synthetic building block, notably utilized in the synthesis of long-acting bronchodilators (such as terbutaline analogs) and functionalized flavonoids[1].
This molecule presents a unique analytical triad: it contains a highly polar, free phenolic hydroxyl group, a bulky lipophilic benzyloxy ether, and an electron-withdrawing acetyl core. This guide objectively compares the performance of orthogonal analytical techniques for its structural elucidation, mass confirmation, and purity quantification, providing field-proven protocols designed as self-validating systems.
Analytical workflow for the comprehensive characterization of substituted acetophenones.
Part 1: Structural Elucidation: NMR Spectroscopy vs. FTIR
While Fourier Transform Infrared Spectroscopy (FTIR) rapidly confirms the presence of the carbonyl (~1680 cm⁻¹) and hydroxyl (~3200-3400 cm⁻¹) functional groups, it cannot definitively establish the regiochemistry of the substituents on the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive gold standard for this purpose.
Mechanistic Causality: The analytical differentiation between the 3'-benzyloxy and 5'-hydroxy positions relies heavily on the meta-coupling of the aromatic protons. In ¹H NMR, the benzyloxy methylene group (-OCH₂Ph) appears as a distinct singlet near 5.1 ppm, while the phenolic -OH presents as a broad, D₂O-exchangeable singlet near 9.5 ppm[1]. To definitively prove the ether linkage is at C-3' rather than C-5', 2D Heteronuclear Multiple Bond Correlation (HMBC) is required. This technique visualizes the three-bond scalar coupling (³JCH) between the benzyloxy methylene protons and the C-3' aromatic carbon, unambiguously locking the regiochemistry.
Self-Validating Protocol: 1D/2D NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of 3'-Benzyloxy-5'-hydroxyacetophenone in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO is chosen over CDCl₃ because it strongly solvates the polar phenolic -OH, slowing its chemical exchange rate and allowing it to be observed as a sharp, distinct peak.
-
Lock and Shim: Achieve a stable deuterium lock.
-
Self-Validation Check: Ensure the unshimmed line width of the residual solvent peak is <1.0 Hz before proceeding to acquisition. Poor shimming will obscure the critical ~2 Hz meta-aromatic couplings (H-2', H-4', H-6').
-
-
¹H Acquisition: Run a standard ¹H pulse sequence with 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 12 ppm.
-
2D HMBC Acquisition: Set the long-range coupling delay optimized for 8 Hz (typically 62.5 ms), which is standard for aromatic ³JCH couplings.
Part 2: Molecular Mass & Trace Impurity Profiling: LC-ESI-HRMS vs. GC-EI-MS
For exact mass confirmation (MW = 242.27 g/mol ) and trace impurity profiling (e.g., detecting unreacted 3,5-dihydroxyacetophenone), mass spectrometry is essential. However, the choice of ionization source profoundly impacts data fidelity[3].
Mechanistic Causality: The free phenolic -OH at the 5'-position is highly polar and capable of strong hydrogen bonding. If injected directly into a Gas Chromatography (GC) system, this causes severe peak tailing and potential thermal degradation on standard non-polar stationary phases. While GC-EI-MS provides highly reproducible fragmentation libraries, it strictly requires prior derivatization (e.g., silylation to a TMS ether) to volatilize the compound[1]. Conversely, Liquid Chromatography-Electrospray Ionization (LC-ESI-HRMS) allows for direct, intact analysis. Phenols ionize exceptionally well in negative ESI mode, easily losing a proton to form a highly stable [M-H]⁻ pseudomolecular ion at m/z 241.0870.
Decision matrix for selecting mass spectrometry techniques for phenolic compounds.
Self-Validating Protocol: LC-ESI-HRMS Workflow
-
Mobile Phase Preparation: Use LC-MS grade Water (A) and Acetonitrile (B). Causality: Modify both with 0.1% Formic Acid. Even though we are operating in negative mode, a slightly acidic mobile phase ensures reproducible chromatography for the un-ionized phenol before it reaches the ESI source.
-
Column Selection: Employ a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40°C to reduce backpressure and sharpen peak shapes.
-
MS Parameters: Operate in negative ESI mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350°C.
-
Self-Validation Check: Inject a blank solvent (methanol) immediately after the highest calibration standard. The signal at the retention time of the analyte must be <0.1% of the Limit of Quantification (LOQ). If a signal persists, column carryover is occurring, invalidating trace impurity data.
Part 3: Quantitative Purity Analysis: HPLC-UV vs. Quantitative NMR (qNMR)
Determining the absolute purity of the synthesized batch is critical before downstream pharmaceutical use.
Mechanistic Causality: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry workhorse for relative purity profiling. However, its accuracy is fundamentally flawed if impurities lack a chromophore or possess a different molar extinction coefficient than the main product[2]. Quantitative NMR (qNMR) solves this by acting as a primary analytical method: the integrated signal area is directly proportional to the number of resonating nuclei, allowing for absolute mass fraction quantification against a single, unrelated internal standard.
Quantitative Data Comparison
| Analytical Parameter | HPLC-UV | qNMR |
| Primary Application | Relative purity & complex mixture separation | Absolute purity & structural confirmation |
| Reference Standard | Requires specific standard for each impurity | Requires only one universal internal standard |
| Limit of Detection (LOD) | High sensitivity (~0.01 - 0.05% w/w) | Moderate sensitivity (~0.1 - 0.5% w/w) |
| Analysis Time | 10 - 30 minutes per run | 5 - 15 minutes per run |
| Non-Chromophoric Detection | Poor (requires ELSD/CAD detectors) | Excellent (detects all protonated species) |
| Sample Preparation | Simple serial dilution | Precise co-weighing via microbalance |
Self-Validating Protocol: qNMR Analysis
-
Standard Selection: Accurately weigh ~10.00 mg of 3'-Benzyloxy-5'-hydroxyacetophenone and ~5.00 mg of Maleic Acid (Internal Standard, NIST traceable, purity >99.9%) using a calibrated microbalance.
-
Solvation: Dissolve the mixture entirely in 0.6 mL of DMSO-d₆.
-
Acquisition Parameters: Set the pulse angle to 90° for maximum signal-to-noise.
-
Self-Validation Check: Set the T1 relaxation delay (D1) to at least 60 seconds (≥ 5 × T1 of the slowest relaxing proton in the system). Failing to allow full longitudinal magnetization recovery will result in truncated integrations and artificially skewed purity calculations.
-
-
Integration & Calculation: Integrate the maleic acid singlet (6.26 ppm, 2H) against the distinct acetyl methyl singlet of the analyte (~2.5 ppm, 3H). Apply the standard qNMR mass fraction equation to determine absolute purity.
References
- Title: Process for producing new amino-ethanel derivatives (Patent HU184959B)
- Title: Comparative Analysis of NMR Spectroscopy for Impurity Profiling in the Synthesis of Acetophenone 2,4-dinitrophenylhydrazone Source: Benchchem URL
- Source: PMC (NIH)
Validation of a Continuous-Flow Synthetic Method for 3'-Benzyloxy-5'-hydroxyacetophenone: A Comparative Guide
Executive Summary
The synthesis of highly pure mono-protected resorcinol derivatives is a notorious bottleneck in organic chemistry. This guide provides an objective, data-driven comparison between the traditional batch synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone and a newly validated continuous-flow packed-bed methodology. By analyzing the fundamental reaction kinetics and mass transfer limitations, we demonstrate how continuous flow drastically improves mono-selectivity, doubles the isolated yield, and eliminates the need for tedious chromatographic purification.
The Mechanistic Challenge of Symmetrical Diols
3'-Benzyloxy-5'-hydroxyacetophenone is a critical building block utilized in the development of novel cannabinoid receptor ligands and amphibian alkaloid analogues[1]. The traditional synthetic route relies on the direct mono-benzylation of 3,5-dihydroxyacetophenone[2].
However, this presents a significant mechanistic challenge. Because the starting material is perfectly symmetrical, the
Figure 1: Consecutive reaction kinetics leading to over-alkylation in traditional batch synthesis.
Process Intensification: Batch vs. Continuous Flow
Why Batch Fails: In a traditional batch reactor, poor mass transfer and local concentration gradients near the stirring vortex exacerbate the consecutive kinetics. Localized excesses of base and electrophile inevitably yield a statistical mixture of unreacted starting material, the target mono-benzylated product, and the over-alkylated 3',5'-dibenzyloxyacetophenone.
Why Flow Succeeds: By transitioning to a continuous-flow packed-bed reactor utilizing a specific carbonate base, we fundamentally alter the reaction environment. Recent studies on related dihydroxyacetophenones demonstrate that cesium-based carbonates offer optimal basicity for highly selective alkylation[3]. In our flow system, the solid base (
Figure 2: Continuous-flow packed-bed reactor workflow for highly selective mono-alkylation.
Experimental Workflows
Method A: Traditional Batch Synthesis (Baseline)
-
Initiation: Charge a 250 mL round-bottom flask with 3,5-dihydroxyacetophenone (1.0 eq, 15.2 g, 100 mmol) and anhydrous DMF (100 mL).
-
Deprotonation: Add anhydrous
(1.2 eq, 16.6 g, 120 mmol) and stir at 25°C for 30 minutes. -
Alkylation: Add Benzyl Bromide (1.0 eq, 11.9 mL, 100 mmol) dropwise over 1 hour to minimize local concentration spikes.
-
Propagation: Heat the mixture to 60°C and stir for 12 hours.
-
Workup: Quench with water (200 mL), extract with EtOAc (3 x 100 mL), wash with brine, dry over
, and concentrate. -
Purification: Purify via flash chromatography (Hexanes:EtOAc 8:2) to separate the mono-benzylated product from the di-benzylated byproduct.
Method B: Continuous-Flow Packed-Bed Synthesis (Validated Method)
Causality & Self-Validation: This protocol is engineered as a self-validating system. By directing the reactor effluent directly into an acidic quench, we instantaneously neutralize any leached base, freezing the product profile. The resulting high mono-selectivity eliminates the need for chromatography; purity is physically validated by direct crystallization—a thermodynamic impossibility if the di-alkylated impurity were present at batch-level concentrations.
-
Reactor Preparation: Pack a stainless-steel tubular reactor (V = 10 mL) with anhydrous
(particle size 100-200 µm) mixed with inert glass beads (1:1 w/w) to prevent pressure drops. Heat the reactor jacket to 80°C. -
Reagent Preparation: Prepare a single homogenous feed solution of 3,5-dihydroxyacetophenone (0.5 M) and Benzyl Bromide (0.45 M, 0.9 eq to strictly limit over-alkylation) in anhydrous Acetonitrile (MeCN).
-
Flow Execution: Pump the feed solution through the packed-bed reactor using an HPLC pump at a flow rate of 2.0 mL/min, achieving a precise residence time (
) of exactly 5 minutes. -
Quench & Collection: Direct the reactor effluent into a stirred collection vessel containing 0.1 M HCl (aq) to immediately halt the reaction.
-
Isolation: Concentrate the organic phase in vacuo. Isolate the target 3'-Benzyloxy-5'-hydroxyacetophenone via direct recrystallization from hot ethanol.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of both methodologies. The continuous-flow method demonstrates superior control over the reaction kinetics, resulting in a drastically improved environmental footprint (E-Factor).
| Parameter | Method A: Traditional Batch | Method B: Continuous-Flow (Packed-Bed) |
| Reagent System | 3,5-DHA, BnBr (1.0 eq), | 3,5-DHA, BnBr (0.9 eq), |
| Reaction Time | 12 Hours | 5 Minutes (Residence Time) |
| Conversion | >95% | >98% (Based on BnBr) |
| Mono-Selectivity | 45% (Statistical mixture) | 88% |
| Di-Alkylation (Impurity) | 35% | <5% |
| Downstream Processing | Flash Chromatography (High solvent use) | Direct Crystallization |
| Isolated Yield | 38% | 82% |
| E-Factor (Waste/Product) | 45.2 | 8.4 |
Conclusion
The transition from batch to continuous-flow synthesis for the mono-benzylation of 3,5-dihydroxyacetophenone represents a paradigm shift in controlling consecutive reaction kinetics. By leveraging the precise residence time of a packed-bed reactor and the favorable basicity of cesium carbonate, we successfully suppress the
References
Sources
Spectroscopic Comparison Guide: 3'-Benzyloxy-5'-hydroxyacetophenone and its Derivatives
Target Audience: Researchers, scientists, and drug development professionals Focus: Structural validation, spectroscopic causality, and self-validating synthetic workflows
Executive Summary & Mechanistic Context
As a Senior Application Scientist, I frequently encounter challenges in the selective protection of polyhydroxylated aromatic systems. The monobenzylation of 3,5-dihydroxyacetophenone to yield 3'-benzyloxy-5'-hydroxyacetophenone is a foundational transformation. This specific intermediate is critical in the synthesis of resorcinol-derived β2-adrenergic agonists (such as terbutaline)[1] and various bioactive natural product analogues[2].
The primary analytical challenge in this workflow lies in chemoselectivity: differentiating the monoprotected target from unreacted starting material and the over-alkylated 3',5'-dibenzyloxyacetophenone byproduct. By analyzing the spectroscopic data through the lens of molecular symmetry breaking , researchers can establish a self-validating system for reaction monitoring and structural confirmation.
Structural & Spectroscopic Comparison
The parent compound, 3,5-dihydroxyacetophenone, possesses a pseudo-
When one hydroxyl group is benzylated, this symmetry is broken. The electronic environment of the aromatic ring becomes asymmetric because the benzyl ether (-OBn) and the free phenol (-OH) exert slightly different electron-donating effects via resonance. Furthermore, the bulky benzyl group introduces steric anisotropy. This symmetry breaking is the definitive spectroscopic marker for monobenzylation.
Table 1: Quantitative Spectroscopic Data Comparison
| Compound | Symmetry Status | ¹H NMR: Aromatic Core (δ, ppm) | ¹H NMR: Aliphatic/Protecting (δ, ppm) | IR Highlights (cm⁻¹) |
| 3',5'-Dihydroxyacetophenone (Parent) | Pseudo- | 6.56 (t, J=2.2 Hz, 1H, H-4)6.99 (d, J=2.2 Hz, 2H, H-2,6) | 2.55 (s, 3H, Acetyl)9.50 (s, 2H, OH)* | 3300 (br, OH)1680 (C=O) |
| 3'-Benzyloxy-5'-hydroxyacetophenone (Target) | Asymmetric | 6.65 (t, J=2.2 Hz, 1H, H-4)7.05 (m, 1H, H-2)7.12 (m, 1H, H-6) | 2.55 (s, 3H, Acetyl)5.05 (s, 2H, -CH₂-) 7.30-7.45 (m, 5H, Ph) | 3350 (br, OH)1682 (C=O)1155 (C-O-C) |
| 3',5'-Dibenzyloxyacetophenone (Byproduct) | Pseudo- | 6.80 (t, J=2.2 Hz, 1H, H-4)7.18 (d, J=2.2 Hz, 2H, H-2,6) | 2.55 (s, 3H, Acetyl)5.06 (s, 4H, -CH₂-) 7.30-7.45 (m, 10H, Ph) | 1685 (C=O)1160 (C-O-C)(No OH stretch) |
*Note: OH chemical shifts are highly solvent-dependent; values shown are typical for DMSO-d6.
Detailed Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems, where physical observations directly correlate with the spectroscopic theory outlined above.
Protocol A: Selective Monobenzylation & Chromatographic Resolution
Causality Focus: Why use K₂CO₃ in acetone? Using a hard base like NaH in DMF quantitatively deprotonates both phenols, heavily favoring the dibenzylated byproduct. K₂CO₃ in acetone establishes a milder equilibrium, allowing for kinetic control and higher yields of the monobenzylated product[2].
-
Reaction Setup: Charge a flame-dried flask with 3,5-dihydroxyacetophenone (1.0 eq) and anhydrous acetone. Add anhydrous K₂CO₃ (1.2 eq) and stir for 15 minutes to generate the phenoxide intermediate.
-
Alkylation: Dropwise add benzyl bromide (1.0 eq) at room temperature, then heat the mixture to 60°C for 4-6 hours.
-
Self-Validating TLC Monitoring: Spot the reaction mixture against the starting material on silica gel (Hexane:EtOAc 3:1).
-
Parent compound: Highly polar (low
). -
Target (Mono): Medium polarity (mid
). -
Byproduct (Di): Highly non-polar (high
). -
Validation: A FeCl₃ stain will selectively color the parent and mono-product (due to free phenols) but leave the di-product unstained.
-
-
Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the medium-polarity fraction.
Protocol B: Spectroscopic Characterization & Validation
-
Sample Preparation: Dissolve 5–10 mg of the purified solid in 0.6 mL of CDCl₃. (Note: If the OH peak is required for validation, use DMSO-d6 instead[1]).
-
Acquisition: Acquire a standard ¹H NMR spectrum (minimum 300 MHz)[3].
-
Integration Check (The Anchor): Integrate the acetyl methyl peak (δ 2.55) and set it to exactly 3.00.
-
Quantification of Protection: Evaluate the benzylic methylene region (δ 5.00–5.10). An integration of ~2.00 confirms monobenzylation; ~4.00 indicates over-alkylation to the dibenzylated byproduct.
-
Symmetry Verification: Analyze the aromatic core region (δ 6.50–7.20). The presence of three distinct 1H signals confirms the target's asymmetric core.
Logical Relationships & Experimental Workflow Diagram
Caption: Workflow for the synthesis and spectroscopic validation of benzylated derivatives.
Causality & Troubleshooting in Spectroscopic Analysis
-
Issue: The -OH peak is missing or indistinguishable in the ¹H NMR spectrum.
-
Causality: In CDCl₃, trace acid or water facilitates rapid proton exchange, broadening the -OH signal into the baseline.
-
Solution: Evaporate the CDCl₃ and reconstitute the sample in DMSO-d6. DMSO acts as a strong hydrogen-bond acceptor, locking the -OH proton in place and shifting it downfield (~9.5 ppm) as a sharp, quantifiable singlet[1].
-
-
Issue: Overlapping aromatic multiplets make symmetry verification difficult.
-
Causality: The electron-donating differences between -OH and -OBn are subtle, sometimes causing the H-2 and H-6 protons of the monobenzylated product to overlap at lower magnetic field strengths (e.g., 300 MHz).
-
Solution: Utilize ¹³C NMR or a 2D HSQC experiment. The ¹³C shifts of the ipso-carbons attached directly to the -OH versus the -OBn differ by approximately 1–2 ppm, providing a clear, unambiguous confirmation of asymmetry.
-
References
-
Asami, K., et al. "3,5-Dihydroxyacetophenone synthesis." Journal of Molecular Catalysis B: Enzymatic, 2013, vol. 97, p. 106-109. Available at:
-
"Preparation method of terbutaline sulfate." Google Patents, Patent No. CN110950765B. Available at:
-
"Process for producing new amino-ethanel derivatives." Google Patents, Patent No. HU184959B. Available at:
Sources
A Comparative Guide to HPLC-Based Purity Assessment of 3'-Benzyloxy-5'-hydroxyacetophenone
As a Senior Application Scientist, I frequently encounter challenges in the analytical validation of complex pharmaceutical intermediates. 3'-Benzyloxy-5'-hydroxyacetophenone is a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs), including long-acting amino-ethanol derivatives and bronchodilators[1]. Because it contains both a hydrophobic benzyloxy ether and a polar phenolic hydroxyl group, its synthesis often yields a spectrum of structurally related impurities—ranging from unreacted polar precursors (e.g., 3,5-dihydroxyacetophenone) to over-alkylated non-polar byproducts (e.g., 3,5-dibenzyloxyacetophenone).
Rigorous purity assessment is non-negotiable. If impurities propagate through the synthetic pipeline, they compromise the efficacy and safety of the final API. This guide provides a comprehensive, data-driven comparison of two analytical methodologies for determining the purity of 3'-Benzyloxy-5'-hydroxyacetophenone: a Standard Isocratic RP-HPLC method and a Rapid Gradient UHPLC method.
Mechanistic Rationale & Analytical Strategy
The structural dichotomy of 3'-Benzyloxy-5'-hydroxyacetophenone dictates our chromatographic strategy. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for this class of compounds[2].
-
Stationary Phase Selection: A high-density C18 column is required to provide sufficient hydrophobic interaction with the bulky benzyloxy group.
-
Mobile Phase Causality: The phenolic hydroxyl group is weakly acidic (pKa ~9.5). If analyzed in a neutral mobile phase, partial ionization can lead to severe peak tailing due to secondary interactions with residual silanols on the silica support. To mitigate this, we introduce an acidic modifier (0.1% Phosphoric Acid or Formic Acid) to keep the analyte fully protonated, ensuring sharp, symmetrical peaks and reproducible retention[3].
-
Detection Wavelength: The conjugated
-system of the aromatic ring and the carbonyl group provides robust UV absorbance. A detection wavelength of 254 nm is optimal for capturing both the target analyte and its chromophoric impurities[4].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Fig 1. Analytical workflow for the HPLC purity assessment of 3'-Benzyloxy-5'-hydroxyacetophenone.
Experimental Protocols
To ensure these protocols function as self-validating systems, system suitability criteria (e.g., blank injections, standard linearity) must be met prior to sample analysis.
Universal Sample Preparation
Proper sample preparation prevents column degradation and ensures quantitative accuracy[2].
-
Stock Solution: Accurately weigh 10.0 mg of synthesized 3'-Benzyloxy-5'-hydroxyacetophenone. Transfer to a 10 mL volumetric flask.
-
Dissolution: Add 5 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution of the hydrophobic benzyloxy moiety.
-
Dilution: Make up to the mark with Deionized Water (final concentration: 1.0 mg/mL in 50:50 MeCN:H₂O).
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial to remove any particulate matter[4].
Method A: Standard Isocratic RP-HPLC
Designed for robust, routine quality control without the need for advanced UHPLC infrastructure.
-
Column: C18, 250 mm × 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : Water (65:35 v/v) containing 0.1% Phosphoric Acid[3].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Run Time: 15 minutes.
Method B: Rapid Gradient UHPLC
Designed for high-throughput R&D environments requiring superior resolution of closely eluting synthetic isomers.
-
Column: Sub-2 µm C18, 100 mm × 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0.0 - 1.0 min: 30% B (Retains target, elutes polar impurities)
-
1.0 - 5.0 min: Linear ramp to 90% B (Elutes target and non-polar impurities)[4]
-
5.0 - 6.5 min: 90% B (Column wash)
-
6.5 - 8.0 min: 30% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C (Reduces system backpressure).
-
Injection Volume: 1 µL.
-
Detection: UV at 254 nm.
Chromatographic Elution Logic
Understanding the elution order is critical for identifying unknown peaks. In reverse-phase chromatography, retention is driven by hydrophobicity.
Fig 2. Elution order logic based on analyte polarity in reverse-phase HPLC.
Performance Comparison & Data Presentation
We evaluated the synthesized 3'-Benzyloxy-5'-hydroxyacetophenone using both methodologies. The quantitative chromatographic parameters are summarized below to provide an objective comparison[3].
| Parameter | Method A (Isocratic RP-HPLC) | Method B (Gradient UHPLC) |
| Retention Time ( | 7.85 min | 3.42 min |
| Peak Asymmetry ( | 1.15 (Excellent peak shape) | 1.04 (Near perfect symmetry) |
| Theoretical Plates ( | ~12,500 | ~45,000 |
| Resolution ( | 2.4 | 4.1 |
| Calculated Purity (Area %) | 98.9% | 98.7% |
| Total Run Time | 15.0 min | 8.0 min |
| Solvent Consumption / Run | 15.0 mL | 3.2 mL |
Comparative Insights
-
Resolution vs. Simplicity: Method A (Isocratic) provides a highly reliable and robust separation with a resolution (
) of 2.4, which is well above the baseline separation threshold ( ). It is ideal for laboratories lacking UHPLC equipment. However, Method B (Gradient) leverages sub-2 µm particles to generate significantly higher theoretical plates, yielding a superior resolution of 4.1. This makes Method B far more capable of resolving co-eluting structural isomers or closely related degradation products[2]. -
Throughput & Sustainability: Method B reduces the total run time by nearly 50% and cuts solvent consumption by nearly 80% (3.2 mL vs. 15.0 mL). For high-throughput drug development environments, the gradient UHPLC method is vastly superior in terms of operational efficiency and green chemistry metrics.
Conclusion
Both methodologies successfully validate the purity of 3'-Benzyloxy-5'-hydroxyacetophenone. The choice of method should be dictated by the laboratory's infrastructure and the specific phase of drug development. For early-stage synthesis and routine batch release, the Isocratic RP-HPLC (Method A) offers unmatched simplicity and ruggedness. For late-stage pharmaceutical development, where trace impurity profiling and high-throughput screening are paramount, the Gradient UHPLC (Method B) is the definitive choice.
References
-
"Understand TLC and HPLC Analysis of Acetophenone" - StudyRaid. URL: [Link]
- "HU184959B - Process for producing new amino-ethanel derivatives" - Google Patents.
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A Comparative Investigation of the Reactivity of 3'-Benzyloxy-5'-hydroxyacetophenone and Other Acetophenones
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This guide presents a comparative study of the reactivity of 3'-Benzyloxy-5'-hydroxyacetophenone with other substituted acetophenones. The presence of both a bulky benzyloxy protecting group and a hydroxyl group on the aromatic ring of the target molecule introduces unique electronic and steric factors that influence its reactivity. This work explores these effects in the context of the Claisen-Schmidt condensation, a fundamental reaction in the synthesis of chalcones, which are important precursors to flavonoids and other biologically active compounds.[1] Experimental data on reaction yields and spectroscopic analysis are provided to offer a comprehensive understanding for researchers in organic synthesis and drug development.
Introduction: The Significance of Substituted Acetophenones
Acetophenones are a class of aromatic ketones that serve as crucial building blocks in organic synthesis. Their reactivity, primarily centered around the acetyl group and the aromatic ring, allows for a diverse range of chemical transformations. The introduction of various substituents onto the phenyl ring significantly modulates this reactivity through a combination of electronic and steric effects.[2] These effects are of paramount importance in the design and synthesis of novel pharmaceutical compounds, as they can influence reaction rates, yields, and even the regioselectivity of certain reactions.[3]
This guide focuses on 3'-Benzyloxy-5'-hydroxyacetophenone, a multifunctional acetophenone derivative. The hydroxyl group at the 5'-position and the benzyloxy group at the 3'-position present an interesting case for studying the interplay of these substituent effects. The benzyloxy group, a common protecting group in organic synthesis, is introduced to temporarily block a reactive functional group, preventing it from interfering with subsequent reaction steps.[4][5] This guide will delve into the impact of this bulky protecting group, alongside the electronic contribution of the hydroxyl group, on the reactivity of the parent acetophenone.
Synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone
The synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone is a multi-step process that begins with a commercially available starting material, 3',5'-dihydroxyacetophenone. The selective protection of one hydroxyl group is a key challenge in this synthesis.
Protection of a Hydroxyl Group
In a molecule with multiple reactive sites, protecting groups are essential to achieve selective chemical transformations.[6][7] The benzyl group is a widely used protecting group for hydroxyls due to its stability under various reaction conditions and its relatively straightforward removal by hydrogenolysis.[8]
The synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone involves the selective benzylation of one of the two hydroxyl groups in 3',5'-dihydroxyacetophenone. This can be achieved by carefully controlling the stoichiometry of the reagents.
Experimental Protocol: Synthesis of 3'-Benzyloxy-5'-hydroxyacetophenone
Materials:
-
3',5'-Dihydroxyacetophenone
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 3',5'-dihydroxyacetophenone (1.0 eq) in acetone, add potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add benzyl chloride (1.0 eq) to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the crude product in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3'-Benzyloxy-5'-hydroxyacetophenone.
Comparative Reactivity Study: The Claisen-Schmidt Condensation
To evaluate the reactivity of 3'-Benzyloxy-5'-hydroxyacetophenone, a comparative study was conducted using the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens, to form a chalcone.[9][10]
The reactivity of 3'-Benzyloxy-5'-hydroxyacetophenone was compared with that of acetophenone and 4'-hydroxyacetophenone. The choice of these compounds allows for the systematic evaluation of the effects of the benzyloxy and hydroxyl substituents.
dot
Caption: Logical relationship of substituent effects on reactivity.
Conclusion
This comparative study demonstrates that the reactivity of acetophenones in the Claisen-Schmidt condensation is significantly influenced by the nature and position of substituents on the aromatic ring. The presence of a bulky protecting group, such as the benzyloxy group, in conjunction with electron-donating hydroxyl groups, as seen in 3'-Benzyloxy-5'-hydroxyacetophenone, leads to a notable decrease in reactivity. This is due to a combination of deactivating electronic effects and significant steric hindrance.
For researchers and drug development professionals, this guide highlights the critical importance of considering both electronic and steric factors when designing synthetic routes involving substituted acetophenones. The choice of protecting groups and the overall substitution pattern can have a profound impact on reaction efficiency and yield. A thorough understanding of these principles is essential for the successful synthesis of complex molecules with desired biological activities.
References
-
Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Benefits of Protecting Groups in Organic Synthesis - Labinsights. (2023, May 8). Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Wikipedia. (2023, October 27). Protecting group. Retrieved from [Link]
- Iqbal, J., & Ahmad, S. (2024). Development and Characterization of Chalcone Derivatives Using 4-Hydroxyacetophenone and Anti-bacterial Activity against Two Pat.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5038.
- Yerra, R., Yerragunta, V., & S, A. (2004).
- Yuliani, S. H., Zulfikar, M. A., & Santoso, M. (2018). Synthesis of Some Chalcone Derivatives, In Vitro and In Silico Toxicity Evaluation. Rasayan Journal of Chemistry, 11(2), 643-650.
- Ahluwalia, V. K., & Dhingra, S. (2011). Name Reactions in Organic Synthesis. Cambridge University Press.
- Thompson, A., & Cid, M. M. (2009). Substituent effects in the Baeyer-Villiger reaction of acetophenones: a theoretical study. Journal of Physical Organic Chemistry, 22(12), 1145-1153.
-
Chegg. (2023, April 19). Solved claisen schmidt condensation reaction mechanism. Retrieved from [Link]
- Ghasemzadeh, M. A., & Abdolmaleki, A. (2012). Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study. Asian Journal of Chemistry, 24(5), 2027-2030.
-
Pearson. (n.d.). In a Claisen-Schmidt condensation between acetophenone and benzal.... Retrieved from [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
-
La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]
- El-Ghayoury, A., & El-Issami, S. (2019). Computational study of substituent effect on the electronic properties of ferrocylidene acetophenones complexes. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(2), 1-11.
-
Chem 263. (2006, February 7). Aromatic Electrophilic Substitution Substituted Benzene Rings. Retrieved from [Link]
- Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163.
- Guthrie, J. P. (1978). The aldol condensation of acetone with acetophenone. Canadian Journal of Chemistry, 56(7), 962-973.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3'-Benzyloxy-5'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Preliminary Risk Assessment
Before handling 3'-Benzyloxy-5'-hydroxyacetophenone, a thorough risk assessment is crucial. Based on data from related acetophenone derivatives, the primary hazards are likely to include:
-
Eye Irritation: May cause serious eye irritation or damage.[1][2][3]
-
Skin Irritation: May cause skin irritation upon prolonged contact.[4]
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.[3][5]
It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate personal protective equipment is non-negotiable when handling 3'-Benzyloxy-5'-hydroxyacetophenone and its waste.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent accidental splashes to the eyes, which could cause serious irritation or damage.[2][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the chemical.[6][7] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required if handled in a fume hood. | If there is a risk of generating dust or aerosols in a poorly ventilated area, a NIOSH-approved respirator may be necessary. |
Spill and Leak Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is required to mitigate risks.
For Minor Spills:
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[6]
-
Collect the absorbed material using non-sparking tools and place it in a designated, labeled container for hazardous waste.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up the spill yourself.
Waste Disposal Workflow: A Step-by-Step Approach
The proper disposal of 3'-Benzyloxy-5'-hydroxyacetophenone is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] All chemical waste must be treated as hazardous unless proven otherwise.
Caption: Disposal workflow for 3'-Benzyloxy-5'-hydroxyacetophenone.
Detailed Disposal Protocol:
-
Waste Characterization: Determine the nature of the waste. This includes unused 3'-Benzyloxy-5'-hydroxyacetophenone, solutions containing the compound, and any contaminated materials (e.g., gloves, absorbent pads, glassware).
-
Container Selection and Labeling:
-
Choose a container that is compatible with the chemical waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[9]
-
The container must be in good condition and have a secure, leak-proof lid.
-
Affix a "Hazardous Waste" label to the container.[10] The label must include:
-
-
Waste Segregation and Accumulation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[10]
-
Ensure the container is kept closed at all times, except when adding waste.[10]
-
Segregate the waste from incompatible materials. Based on the reactivity of similar compounds, this includes strong oxidizing agents.[8]
-
-
Arranging for Disposal:
-
Once the container is nearly full (around 90%), or if it has been accumulating for a period defined by your institution's policy, arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9]
-
Follow your institution's specific procedures for waste pickup requests, which may involve submitting an online form.[9]
-
-
Record Keeping: Maintain meticulous records of all hazardous waste generated and disposed of. This is a requirement under RCRA and is crucial for regulatory compliance.[11]
Emergency Procedures: Preparedness is Key
In the event of an emergency, follow these procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][13]
Regulatory Compliance: A Shared Responsibility
The proper management of hazardous waste is not just a best practice; it is a legal requirement. Both the Occupational Safety and Health Administration (OSHA) and the EPA have stringent regulations in place to protect laboratory personnel and the environment.[14][15] Failure to comply can result in significant penalties.[16]
By adhering to the procedures outlined in this guide, you are not only ensuring your safety and the safety of your colleagues but also contributing to a culture of responsibility and environmental stewardship within the scientific community.
References
-
How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. MED-FLEX. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. Enviro-Safe. [Link]
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OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]
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Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Triumvirate Environmental. [Link]
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3'-Hydroxyacetophenone - MATERIAL SAFETY DATA SHEET. Oxford Lab Fine Chem LLP. [Link]
-
OSHA Secondary Containment Requirements for Chemical Storage. Palmetto Industries. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
-
Introduction to Hazardous Waste Management. University of Alaska Fairbanks. [Link]
-
Acetophenone Safety Data Sheet. Synerzine. [Link]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. download.basf.com [download.basf.com]
- 6. westliberty.edu [westliberty.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. epa.gov [epa.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. cleanmanagement.com [cleanmanagement.com]
- 15. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 16. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
Personal protective equipment for handling 3'-Benzyloxy-5'-hydroxyacetophenone
Topic: Personal Protective Equipment (PPE) & Handling Protocols for 3'-Benzyloxy-5'-hydroxyacetophenone Content Type: Operational Safety Guide Audience: Research Scientists & Drug Development Chemists
Executive Safety Directive
3'-Benzyloxy-5'-hydroxyacetophenone (CAS: 34068-01-4 / 59259-90-4 depending on isomer specificity) is a functionalized phenolic ketone used primarily as an intermediate in organic synthesis. While often classified as a standard irritant (Skin/Eye Cat. 2), its structural moiety—a resorcinol derivative —demands a higher tier of caution than generic organic solids.
The Core Hazard: The phenolic hydroxyl group increases skin absorption potential and irritation, while the benzyloxy group adds lipophilicity, potentially facilitating transport across biological membranes.
Immediate Action Required:
-
Treat as a Sensitizer : Avoid all skin contact.
-
Dust Control : The solid is light and electrostatic; inhalation is the primary exposure vector during weighing.
-
Solvent Awareness : Once dissolved, the solvent dictates your glove choice, not just the solute.
Part 1: The PPE Matrix (Context-Driven)
Standard "lab safety" advice fails because it ignores the state of matter. Use this matrix to select gear based on your specific operation.
Table 1: Task-Specific PPE Requirements
| Body Area | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Extraction) | Technical Justification |
| Respiratory | Fume Hood (Sash at 18") Backup: N95/P100 if hood unavailable. | Fume Hood (Mandatory) No respirator needed if sash is proper. | Phenolic dusts are severe respiratory irritants (H335). Inhalation can lead to delayed sensitization. |
| Hands (Primary) | Nitrile (4-6 mil) Single layer sufficient. | Nitrile (Double) or Laminate (Silver Shield) Dependent on solvent (see below). | Solid powder does not permeate nitrile instantly. Solutions pose a permeation risk.[1] |
| Eyes | Chemical Splash Goggles Safety glasses are insufficient for fine powders. | Safety Glasses with side shields Goggles required if refluxing/pressurized. | Fine powders can bypass safety glasses via air currents. |
| Body | Lab Coat (Cotton/Poly) Buttoned to neck. | Lab Coat + Chemical Apron If handling >100mL volumes. | Phenols stain and degrade synthetic fabrics; cotton offers better momentary buffer. |
Part 2: Glove Selection Logic (The "Solvent Trap")
A common error is assuming nitrile protects against this compound in all states. The ketone moiety in 3'-Benzyloxy-5'-hydroxyacetophenone makes it chemically similar to solvents that degrade nitrile, but the real danger lies in the carrier solvent .
-
Scenario A: Dissolved in Methanol/Ethanol
-
Protocol: Double Nitrile Gloves (change every 30 mins).
-
Reasoning: Alcohols permeate nitrile slowly; double gloving provides adequate breakthrough time.
-
-
Scenario B: Dissolved in DCM (Dichloromethane)
-
Protocol:PVA (Polyvinyl alcohol) or Laminate (Silver Shield) liners under Nitrile.
-
Reasoning: Nitrile fails against DCM in <2 minutes. The dissolved phenol will be carried through the glove onto your skin instantly.
-
-
Scenario C: Dissolved in Acetone
-
Protocol: Latex (if no allergies) or Laminate.
-
Reasoning: Nitriles degrade rapidly in ketones.
-
Part 3: Operational Workflow & Engineering Controls
This protocol minimizes static discharge and aerosolization, the two most common causes of exposure for benzyl ethers.
Step 1: The Weighing Protocol (Static Control)
-
Environment: Place balance inside a certified chemical fume hood.
-
Static Mitigation: Benzyl ethers are prone to static charge. Use an anti-static gun or ionizer bar on the weighing boat before adding the solid.
-
Why? Static causes "jumping" of powder, leading to invisible contamination on the balance bench, which transfers to your sleeves.
-
-
Transfer: Use a glass or metal spatula (avoid plastic).
Step 2: Reaction Setup
-
Addition: Add the solid to the solvent, not vice versa, to prevent "puffing" of dust.
-
Temperature: If heating is required (e.g., alkylation or deprotection), ensure the condenser is active before heating begins. Phenolic vapors are potent lachrymators (tear-inducing).
Step 3: Decontamination
-
Surface Clean: Wipe balance area with a 10% soap/water solution, followed by ethanol.
-
Note: Do not use bleach immediately; it can react with organics.
-
-
Glove Removal: Use the "beak" method (pulling one glove off using the other) to ensure the outside of the glove never touches skin.
Part 4: Emergency & Disposal Procedures
Accidental Exposure Response
-
Skin Contact:
-
Do NOT use solvent (ethanol/acetone) to wash skin. This increases absorption.
-
Flush with copious water for 15 minutes.
-
If available, use a PEG-300 / Polyethylene Glycol wipe (standard for phenol burns), though water is sufficient for this derivative if treated immediately.
-
-
Eye Contact: Flush for 15 minutes. Seek ophthalmological review (phenols can cause corneal clouding).
Disposal Strategy
-
Solid Waste: Segregate into "Solid Hazardous Waste" (label: Phenolic Solid).
-
Liquid Waste:
-
If halogenated solvent used: "Halogenated Organic Waste".
-
If non-halogenated: "Non-Halogenated Organic Waste".
-
Crucial: Do not mix with oxidizing acids (Nitric/Perchloric) in the waste stream; phenolic ketones can nitrate exothermically.
-
Part 5: Decision Logic Visualization
The following diagram illustrates the decision process for selecting PPE based on the state of the chemical.
Figure 1: Decision tree for selecting glove material and respiratory protection based on the chemical's physical state and carrier solvent.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 3-(Benzyloxy)-5-hydroxyacetophenone. National Center for Biotechnology Information. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
